17-Epimethyltestosterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMFJBGXUYNAG-MPRNQXESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427652 | |
| Record name | AC1OEQ1K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2607-14-9 | |
| Record name | 17α-Hydroxy-17-methylandrost-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Epimethyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1OEQ1K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-EPIMETHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 17-Epimethyltestosterone
This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of 17-epimethyltestosterone, a significant epimer of the synthetic anabolic-androgenic steroid, methyltestosterone. This document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and endocrinology.
Introduction: The Significance of Stereochemistry in Steroids
In the realm of steroid biochemistry and pharmacology, stereoisomerism plays a pivotal role in dictating biological activity. This compound, the 17α-hydroxy-17β-methyl epimer of methyltestosterone, presents a compelling case study in the structure-activity relationships of androgens. While its biological activity is less pronounced than its 17β-hydroxy-17α-methyl counterpart (methyltestosterone), its synthesis and characterization are crucial for various applications, including its use as a reference standard in anti-doping analysis and for exploring the steric requirements of the androgen receptor. This guide delineates a robust and reproducible methodology for the synthesis of this compound, followed by a detailed protocol for its structural elucidation and characterization.
Strategic Synthesis of this compound: A Two-Phase Approach
The synthesis of this compound is most effectively achieved through a two-phase strategy. The initial phase involves the synthesis of the more common and commercially available 17α-methyltestosterone from a suitable steroid precursor. The second, and more critical phase, is the stereoselective epimerization at the C-17 position.
Phase 1: Synthesis of the Precursor, 17α-Methyltestosterone
The synthesis of 17α-methyltestosterone is a well-established process in steroid chemistry. The general approach involves the introduction of a methyl group at the C-17 position of a suitable androstane precursor, followed by the oxidation of the A-ring to introduce the characteristic α,β-unsaturated ketone moiety.
A common and efficient pathway commences with dehydroepiandrosterone (DHEA) or a similar 17-keto steroid. The key transformations are:
-
Grignard Reaction: The 17-keto group of the starting material is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This nucleophilic addition introduces the 17α-methyl group and creates a tertiary alcohol at C-17. The choice of a Grignard reagent is predicated on its high reactivity and commercial availability, ensuring an efficient and cost-effective methylation.
-
Oppenauer Oxidation: Following the Grignard reaction, the 3β-hydroxyl group in the A-ring is oxidized to a ketone, and the double bond is concomitantly shifted from the C-5 to the C-4 position. The Oppenauer oxidation is a classic and reliable method for this transformation in steroid synthesis, employing a ketone (such as acetone or cyclohexanone) as the hydride acceptor and an aluminum alkoxide (e.g., aluminum isopropoxide) as the catalyst. This reaction is favored for its selectivity in oxidizing secondary alcohols in the presence of other functional groups.
Phase 2: Stereoselective 17-Epimerization
The pivotal step in the synthesis of this compound is the inversion of the stereochemistry at the C-17 position of 17α-methyltestosterone. A highly effective method for this epimerization involves the formation of a 17β-sulfate ester intermediate, which then undergoes spontaneous hydrolysis to yield the 17α-hydroxy-17β-methyl epimer.[1]
The Rationale for Sulfation-Mediated Epimerization:
The tertiary hydroxyl group at C-17 in 17α-methyltestosterone is sterically hindered, making direct displacement reactions challenging. The formation of a good leaving group, such as a sulfate ester, facilitates the departure of the hydroxyl group. The use of a sulfur trioxide pyridine complex (SO₃·pyridine) is particularly advantageous. This reagent is a mild and effective sulfating agent for alcohols, and its complexation with pyridine attenuates the reactivity of sulfur trioxide, preventing unwanted side reactions that can occur with more aggressive sulfating agents.[1]
The proposed mechanism involves the formation of the 17β-sulfate ester. This intermediate is unstable and, upon hydrolysis, is thought to proceed through a carbocation-like transition state or a concerted mechanism that allows for the nucleophilic attack of water from the less hindered α-face, leading to the formation of the thermodynamically more stable 17α-hydroxy-17β-methyl configuration.
Experimental Protocols
Protocol 1: Synthesis of 17α-Methyltestosterone from Dehydroepiandrosterone (DHEA)
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Aluminum isopropoxide
-
Anhydrous toluene
-
Acetone
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Grignard Reaction:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, dissolve DHEA in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 17α-methyl-androst-5-ene-3β,17β-diol.
-
-
Oppenauer Oxidation:
-
Dissolve the crude diol from the previous step in anhydrous toluene and acetone.
-
Add aluminum isopropoxide and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and add 1 M hydrochloric acid to quench the reaction.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure 17α-methyltestosterone.
-
Protocol 2: 17-Epimerization of 17α-Methyltestosterone
Materials:
-
17α-Methyltestosterone
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Water
-
Diethyl ether
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the 17β-Sulfate Ester:
-
Dissolve 17α-methyltestosterone in a minimal amount of anhydrous pyridine in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfur trioxide pyridine complex portion-wise with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
-
Hydrolysis and Isolation of this compound:
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product will be a mixture of the this compound and unreacted 17α-methyltestosterone. Purify by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the pure this compound.
-
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of steroids.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will exhibit characteristic signals for the steroid backbone. A key diagnostic feature for the successful epimerization is the chemical shift of the C-18 methyl protons. In this compound (the 17β-methyl epimer), the C-18 proton singlet is shifted downfield by approximately 0.175 ppm compared to 17α-methyltestosterone when measured in deuterochloroform.[1] This downfield shift is attributed to the anisotropic effect of the C-17 hydroxyl group.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. The epimerization at C-17 results in noticeable changes in the chemical shifts of the carbons in the D-ring and the C-17 methyl group. Specifically, differences in shielding effects are observed for carbons C-12, C-13, C-14, C-15, C-16, C-17, and the C-17 methyl carbon (C-20).[1]
Table 1: Expected Key NMR Spectral Data
| Feature | 17α-Methyltestosterone (approx.) | This compound (approx.) | Rationale for Difference |
| ¹H NMR (CDCl₃) | |||
| C-18 Me (s) | ~0.90 ppm | ~1.075 ppm | Deshielding effect of the 17α-OH in the epimer. |
| ¹³C NMR (CDCl₃) | |||
| C-17 | ~81 ppm | ~82 ppm | Change in the steric and electronic environment. |
| C-13 | ~48 ppm | ~49 ppm | Altered steric interactions with the C-17 substituents. |
| C-18 Me | ~11 ppm | ~14 ppm | Change in the gamma-gauche effect. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of steroids, particularly in complex matrices. For GC analysis, the hydroxyl groups of steroids are typically derivatized to their trimethylsilyl (TMS) ethers to increase volatility and improve chromatographic performance.
Protocol 3: GC-MS Analysis of this compound
Materials:
-
This compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (catalyst)
-
Ethanethiol (catalyst)
-
Ethyl acetate
Procedure:
-
Derivatization:
-
Dissolve a small amount of this compound in ethyl acetate.
-
Add MSTFA with a catalytic amount of ammonium iodide and ethanethiol.
-
Heat the mixture at 60-80 °C for 20-30 minutes.
-
The resulting solution containing the TMS-derivatized steroid is ready for GC-MS analysis.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar capillary column (e.g., SE-54 or DB-5ms) is typically used for the separation of steroid isomers.
-
Temperature Program: An appropriate temperature gradient is crucial for the separation of the 17α and 17β epimers. The 17β-methyl epimer (this compound) generally elutes earlier than the 17α-methyl epimer.[1]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used.
Fragmentation Pattern: The electron impact mass spectra of the underivatized and TMS-derivatized 17-epimers are often very similar, if not identical.[1] Therefore, confident identification relies heavily on the chromatographic separation of the epimers. The mass spectrum of the TMS-derivatized this compound will show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the TMS group, methyl groups, and fragmentation of the steroid backbone.
Table 2: Expected GC-MS Data for TMS-derivatized this compound
| Parameter | Expected Value/Observation |
| Retention Time | Elutes before the TMS-derivatized 17α-methyltestosterone on a standard non-polar column. |
| Molecular Ion (M⁺) | m/z corresponding to the molecular weight of the di-TMS derivative. |
| Key Fragment Ions | Fragments corresponding to [M-15]⁺ (loss of CH₃), [M-90]⁺ (loss of TMSOH), and other characteristic steroid backbone fragments. |
Visualizations
Diagram 1: Overall Workflow for the Synthesis and Characterization of this compound
Caption: Overall workflow for the synthesis and characterization.
Diagram 2: Chemical Synthesis of this compound
Caption: Chemical synthesis pathway of this compound.
References
-
Schänzer, W., Opfermann, G., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537–550. [Link]
Sources
An In-Depth Technical Guide to 17-Epimethyltestosterone: Chemical and Physical Properties
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 17-epimethyltestosterone, a stereoisomer of the more commonly known synthetic anabolic-androgenic steroid, 17α-methyltestosterone. While 17α-methyltestosterone has been extensively studied and utilized, this compound is primarily recognized as its metabolite, and a significant challenge in the analytical chemistry of sports doping control. This document will delve into the nuanced differences in the chemical structure, synthesis, and spectral properties of this compound, while also highlighting the conspicuous absence of dedicated pharmacological and toxicological data for this specific isomer. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for analytical, metabolic, or toxicological studies.
Introduction: The Significance of Stereoisomerism in Methyltestosterone
The biological activity of steroid hormones is exquisitely sensitive to their three-dimensional structure. A minor change in the orientation of a single functional group can dramatically alter a molecule's interaction with its target receptor, metabolic enzymes, and overall pharmacological profile. This principle is vividly illustrated by the isomers of methyltestosterone. 17α-Methyltestosterone, with its methyl group in the alpha orientation at the C17 position, is a well-characterized oral anabolic-androgenic steroid.[1] Its epimer, this compound (17β-methyltestosterone), where the methyl group is in the beta orientation, presents a distinct chemical entity.
While 17α-methyltestosterone is the intended active pharmaceutical ingredient, this compound is a known human metabolite.[2] Its presence in urine samples is a key indicator of 17α-methyltestosterone administration in anti-doping tests.[3] Consequently, a thorough understanding of this compound's properties is paramount for developing robust analytical methods to differentiate between the isomers and for comprehending the complete metabolic fate of 17α-methyltestosterone.
This guide will systematically explore the known chemical and physical characteristics of this compound, often in direct comparison to its α-isomer, to provide a clear and technically sound resource for the scientific community.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is available, much of the publicly accessible information is for the more common 17α-isomer.
| Property | Value | Source(s) |
| IUPAC Name | (17β)-17-hydroxy-17-methylandrost-4-en-3-one | [4] |
| Synonyms | 17β-Methyltestosterone, epi-Methyltestosterone | [4] |
| Molecular Formula | C₂₀H₃₀O₂ | [4] |
| Molecular Weight | 302.45 g/mol | [4] |
| CAS Number | 65-04-3 | [4] |
| Appearance | White to off-white crystalline powder (presumed similar to 17α-isomer) | |
| Melting Point | Not explicitly reported for 17-epi isomer. For 17α-isomer: 162-168 °C | |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, methanol, and acetonitrile (presumed similar to 17α-isomer). | |
| logP (Octanol/Water) | 3.32 (predicted) |
Synthesis of this compound
The synthesis of this compound is not as commonly described as that of its α-isomer. However, a key method involves the epimerization of 17α-methyltestosterone. A notable synthesis of 17α-hydroxy-17β-methyl steroids (the "epi" configuration) proceeds through a 17β-sulfate intermediate.[5]
The general synthetic approach can be outlined as follows:
-
Starting Material: The synthesis typically begins with a suitable steroid precursor, such as dehydroepiandrosterone (DHEA).
-
Introduction of the 17-Methyl Group: For the synthesis of the 17α-isomer, a Grignard reaction with methylmagnesium bromide is commonly employed.[6]
-
Epimerization at C17: The crucial step to obtain the 17-epi isomer involves the formation of a 17β-sulfate from the corresponding 17β-hydroxy-17α-methyl steroid. This is achieved by reacting the steroid with a sulfur trioxide pyridine complex.[5]
-
Hydrolysis: The 17β-sulfate intermediate spontaneously hydrolyzes in water to yield the 17α-hydroxy-17β-methyl epimer (this compound), along with some dehydration byproducts.[5]
Figure 1: Generalized synthesis pathway for this compound via epimerization.
This epimerization process is not only a synthetic route but also a key metabolic pathway that occurs in the human body after the administration of 17α-methyltestosterone.[7]
Analytical Characterization and Differentiation
The structural similarity of this compound and 17α-methyltestosterone poses a significant challenge for analytical separation and identification. This is a critical issue in anti-doping analysis, where the unambiguous identification of specific metabolites is required.
Chromatographic Separation
Standard gas chromatography-mass spectrometry (GC-MS) methods often struggle to achieve baseline separation of the two epimers and their respective metabolites.[8] To overcome this, more advanced chromatographic techniques have been developed. Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has been shown to be an effective method for the orthogonal separation of hydroxylated 17α-methyltestosterone isomers.[8][9]
Experimental Protocol: SFC-MS/MS for Isomer Separation (Illustrative)
-
Column: A chiral stationary phase is often employed to enhance the separation of stereoisomers.
-
Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a polar co-solvent such as methanol.
-
Gradient Elution: A gradient of the co-solvent is typically used to optimize the separation.
-
Detection: Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for detection in complex matrices like urine.
Figure 2: A typical analytical workflow for the separation and identification of methyltestosterone isomers.
Spectral Properties
The electron impact (EI) mass spectra of the underivatized 17-epimers are often identical, making differentiation by MS alone challenging.[5] The fragmentation patterns are largely dictated by the steroid backbone, which is common to both molecules.
NMR spectroscopy is a powerful tool for distinguishing between the 17-epimers.
-
¹H NMR: A key difference is observed in the chemical shift of the C-18 protons (a singlet). For the 17β-methyl epimer (this compound), the C-18 proton signal is shifted to a lower field (by approximately 0.175 ppm in deuterochloroform) compared to the 17α-methyl epimer.[5]
-
¹³C NMR: Differences in the shielding effects for carbons in the C and D rings of the steroid nucleus are also apparent. Specifically, carbons 12, 13, 14, 15, 16, 17, and the 17-methyl carbon (C20) exhibit distinct chemical shifts between the two epimers.[5]
The IR spectra of the two epimers are expected to be very similar, with characteristic absorptions for the hydroxyl group (-OH), carbonyl group (C=O), and C-H bonds of the steroid framework. While subtle differences in the fingerprint region may exist, IR spectroscopy is generally not the primary method for distinguishing between these stereoisomers. The NIST WebBook provides reference spectra for 17α-methyltestosterone which can serve as a basis for comparison.[10]
Pharmacology and Toxicology: A Notable Lack of Data
A thorough review of the scientific literature reveals a significant disparity in the available pharmacological and toxicological data for the two methyltestosterone epimers. While 17α-methyltestosterone is well-characterized, there is a notable absence of specific studies on the biological activity of this compound.
Anabolic and Androgenic Activity
The anabolic and androgenic activities of 17α-methyltestosterone have been established, with a ratio of anabolic to androgenic effects that is roughly similar to that of testosterone.[1] However, there are no readily available studies that have specifically determined the anabolic and androgenic potency of this compound. It is generally presumed to be less active than its 17α-counterpart, which is a common trend for 17-epimers of anabolic steroids, but empirical data to support this is lacking.
Receptor Binding Affinity
The biological effects of androgens are mediated through their binding to the androgen receptor (AR). The binding affinity of 17α-methyltestosterone for the rat prostate androgen receptor has been measured to be approximately 44% of that of dihydrotestosterone (DHT).[11] In contrast, its affinity for sex hormone-binding globulin (SHBG) is considerably lower, at around 11% of DHT's affinity.[11]
Unfortunately, there are no specific studies in the public domain that report the binding affinity of this compound for the androgen receptor or SHBG. This lack of data makes it difficult to predict its potential for androgenic or anabolic effects at the molecular level.
Metabolism
This compound is a known metabolite of 17α-methyltestosterone in humans.[2] The metabolic pathway involves epimerization at the C17 position.[7] The metabolism of 17α-methyltestosterone also includes hydroxylation at various positions on the steroid nucleus.[12][13] It is plausible that this compound undergoes similar metabolic transformations, but specific studies on its metabolic fate are not available.
Toxicology
The toxicology of 17α-methyltestosterone is well-documented and includes potential hepatotoxicity, which is a characteristic of 17α-alkylated anabolic steroids.[1] Other reported adverse effects include negative impacts on the cardiovascular system and endocrine disruption.[14][15]
There is a complete lack of specific toxicological studies on this compound. It is therefore not possible to provide a data-driven assessment of its safety profile.
Conclusion and Future Directions
This compound represents a crucial, yet understudied, molecule in the field of steroid chemistry and analysis. Its primary significance lies in its role as a key metabolite of 17α-methyltestosterone, making its accurate identification essential for anti-doping efforts. The analytical challenges in separating it from its more abundant α-epimer have spurred the development of advanced chromatographic techniques.
However, this technical guide also highlights a significant knowledge gap regarding the specific biological activity of this compound. The absence of data on its anabolic and androgenic potency, androgen receptor binding affinity, and toxicological profile is a critical area for future research. Such studies would not only provide a more complete understanding of the overall effects of 17α-methyltestosterone administration but also contribute to a more nuanced interpretation of clinical and forensic analytical findings.
For researchers in drug development and toxicology, the current lack of data on this compound underscores the importance of characterizing all major metabolites of a parent drug, as their biological activities can contribute to the overall pharmacological and toxicological profile.
References
- Görgens, C., et al. (2023). SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers. Journal of Pharmaceutical and Biomedical Analysis, 235, 115657.
- Görgens, C., et al. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Refubium - Freie Universität Berlin.
-
LookChem. (n.d.). Cas 58-18-4,17-Methyltestosterone. Retrieved from [Link]
- Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17α-methyltestosterone. Drug Metabolism and Disposition, 37(11), 2153-2163.
- Pozo, O. J., et al. (2009). Detection and Characterization of a New Metabolite of 17α-Methyltestosterone. Rapid Communications in Mass Spectrometry, 23(15), 2345-2354.
- Görgens, C., et al. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Refubium - Freie Universität Berlin.
- Thermo Fisher Scientific. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab.
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- Rzeppa, A., et al. (2021). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Metabolites, 11(9), 624.
-
National Institute of Standards and Technology. (n.d.). 17α-Methyltestosterone. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 17α-Methyltestosterone. In NIST Chemistry WebBook. Retrieved from [Link]
- Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. PubMed.
-
National Center for Biotechnology Information. (n.d.). Methyltestosterone. In PubChem. Retrieved from [Link]
- Schänzer, W., Opfermann, G., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537-550.
- Schänzer, W., & Donike, M. (1993). Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone. Steroids, 58(4), 154-166.
-
National Institute of Standards and Technology. (n.d.). 17α-Methyltestosterone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyltestosterone. Retrieved from [Link]
- Okazaki, K., et al. (2002). A repeated 28-day oral dose toxicity study of 17α-methyltestosterone in rats, based on the 'Enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals. Archives of Toxicology, 76(5-6), 267-275.
- Martinez, R. C., et al. (2008). The anabolic steroids testosterone propionate and nandrolone, but not 17α-methyltestosterone, induce conditioned place preference in adult mice. Behavioural Brain Research, 192(1), 132-137.
- Deconinck, E., et al. (2023).
- Pérez-Neri, I., et al. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Steroid Biochemistry and Molecular Biology, 91(4-5), 231-237.
-
Wikipedia. (n.d.). List of androgens and anabolic steroids. Retrieved from [Link]
- Zielinski, J. E., et al. (1983). Androgen receptor affinity chromatography: synthesis and properties of 17 alpha-epoxypropyl-dihydrotestosterone Sepharose. Journal of Steroid Biochemistry, 19(5), 1547-1552.
- Wason, S., et al. (2003). A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals. Toxicology, 192(2-3), 119-137.
- Belanger, A., et al. (1989). Synthesis and characterization by 1H and 13C nuclear magnetic resonance spectroscopy of 17 alpha-hexanoic derivatives of 5 alpha-dihydrotestosterone and testosterone. Journal of Steroid Biochemistry, 32(5), 695-702.
- Cunningham, G. R., & Tindall, D. J. (1995). Binding of 17-alpha-methyltestosterone in vitro to human sex hormone binding globulin and rat ventral prostate androgen receptors. Therapeutic Drug Monitoring, 17(4), 377-380.
- Liu, Y., et al. (2020). Selective recognition of steroid sex hormones by a synthetic molecular receptor. Science Advances, 6(31), eabb7339.
- Templeton, J. F., & Jackson, C. C. (1983). Metabolism of 17 alpha-methyltestosterone in the rabbit: C-6 and C-16 hydroxylated metabolites. Steroids, 42(2), 115-121.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000234). Retrieved from [Link]
- Weller, O. (1966). [The Androgenic Effect of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one in Comparison With 17-alpha-methyl-delta-4-androsten-17-beta-ol-3-one]. Arzneimittelforschung, 16(4), 465-466.
- Mor, G., et al. (2001). 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture. Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 239-246.
- World Anti-Doping Agency. (2019). The Prohibited List.
-
Cheméo. (n.d.). Chemical Properties of 17-epi-Methyltestosterone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Testosterone. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 2. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17-Methyltestosterone synthesis - chemicalbook [chemicalbook.com]
- 7. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. 17α-Methyltestosterone [webbook.nist.gov]
- 11. Binding of 17-alpha-methyltestosterone in vitro to human sex hormone binding globulin and rat ventral prostate androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of 17 alpha-methyltestosterone in the rabbit: C-6 and C-16 hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 17α-Methyltestosterone
Introduction: Defining 17-epimethyltestosterone and its Significance
In the landscape of synthetic androgens, 17α-methyltestosterone holds a foundational position. It is one of the first synthetic anabolic-androgenic steroids (AAS) to be developed, introduced for medical use in 1936.[1] A point of critical clarification for the researcher is the nomenclature. The term "this compound" is often used synonymously with 17α-methyltestosterone, the compound's common and IUPAC-accepted name.[2] This guide will use the term 17α-methyltestosterone to refer to this specific, biologically active synthetic androgen: (17β)-17-hydroxy-17-methylandrost-4-en-3-one. It is important to distinguish this from its 17β-methyl epimer, which is primarily a metabolite formed in the body.[3]
The defining structural feature of 17α-methyltestosterone is the addition of a methyl group at the C17α position of the testosterone steroid skeleton.[4] This seemingly minor alteration dramatically enhances the compound's oral bioavailability by sterically hindering hepatic metabolism, a feature that revolutionized androgen therapy.[1][5] This guide provides a comprehensive technical overview of the mechanism of action of 17α-methyltestosterone, delving into its molecular interactions, metabolic fate, and the experimental methodologies used to elucidate its function.
Part 1: Molecular Interaction with the Androgen Receptor (AR)
The biological effects of 17α-methyltestosterone are mediated primarily through its function as an agonist of the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[1][2] The activation cascade follows the canonical pathway for steroid hormones.
Binding, Activation, and Transcriptional Regulation In its unliganded state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) and other chaperones that maintain its conformation for ligand binding.[6] The mechanism proceeds as follows:
-
Ligand Binding: 17α-methyltestosterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR in the cytoplasm.
-
Conformational Change & Dissociation: This binding induces a critical conformational change in the AR, causing the dissociation of the associated HSPs. This exposes the nuclear localization signal (NLS).[6]
-
Nuclear Translocation and Dimerization: The activated androgen/AR complex translocates into the nucleus. Here, it dimerizes with another activated AR complex.
-
DNA Binding and Gene Regulation: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6]
-
Recruitment of Co-regulators: The DNA-bound AR dimer then recruits a suite of co-activator or co-repressor proteins, which ultimately modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that execute the physiological effects of the androgen.
Caption: Canonical signaling pathway of 17α-methyltestosterone via the Androgen Receptor.
Binding Affinity Profile The efficacy of an androgen is determined not only by its mechanism but also by its binding affinities for the AR and for transport proteins like Sex Hormone-Binding Globulin (SHBG). 17α-methyltestosterone exhibits a strong affinity for the AR, comparable to that of endogenous testosterone. However, it has a significantly lower affinity for SHBG, which may increase the fraction of the free, biologically active compound in circulation.[1][7]
| Compound | Relative Binding Affinity for AR (%) | Relative Binding Affinity for SHBG (%) |
| Dihydrotestosterone (DHT) | 100-120 | 100 |
| Testosterone | 45-125 | 5-64 |
| 17α-Methyltestosterone | 45-125 | 5-64 |
| Table 1: Comparative binding affinities of 17α-methyltestosterone and endogenous androgens. Data synthesized from multiple sources.[1][5][7] |
Part 2: Metabolism and Pharmacokinetics
The clinical utility and toxicological profile of 17α-methyltestosterone are intrinsically linked to its metabolic fate. The C17α-alkylation is the key structural feature governing its pharmacokinetics.
Metabolic Pathways
-
Resistance to Hepatic Metabolism: The primary reason for the oral activity of 17α-methyltestosterone is the steric hindrance provided by the 17α-methyl group. This feature protects the 17β-hydroxyl group from rapid oxidation by hepatic enzymes, thereby preventing extensive first-pass metabolism and allowing the steroid to enter systemic circulation with a bioavailability of approximately 70%.[1][5]
-
Conversion to Mestanolone (17α-methyl-DHT): Similar to testosterone's conversion to dihydrotestosterone (DHT), 17α-methyltestosterone is a substrate for the enzyme 5α-reductase. This conversion yields mestanolone, a more potent androgen, in tissues where 5α-reductase is expressed, such as the prostate, skin, and hair follicles.[1] This tissue-specific potentiation is crucial to its overall androgenic effect.
-
Interaction with Aromatase: Unlike testosterone, which can be aromatized to estradiol, 17α-methyltestosterone is a poor substrate for the aromatase enzyme. Furthermore, studies have demonstrated that it acts as a competitive inhibitor of aromatase.[8] This means it can reduce the local conversion of other androgens to estrogens, a significant mechanistic distinction with important clinical implications, particularly in hormone-sensitive tissues.[8]
-
Epimerization and Excretion: Metabolism of 17α-methyltestosterone involves A-ring reduction and the formation of various diol metabolites.[9][10] A notable metabolic process is the 17-epimerization, where the 17α-methyl, 17β-hydroxy configuration can be converted to a 17β-methyl, 17α-hydroxy steroid, which is then excreted.[3]
Part 3: Physiological and Cellular Effects
The downstream consequences of AR activation by 17α-methyltestosterone are widespread, encompassing both the desired therapeutic effects and potential adverse reactions.
-
Anabolic and Androgenic Effects: As an AR agonist, it exerts both anabolic (e.g., increased muscle mass and bone density) and androgenic (e.g., development of male secondary sexual characteristics) effects.[1]
-
Hepatotoxicity: The C17α-alkylated structure, while providing oral bioavailability, is also associated with a significant risk of hepatotoxicity.[4] This class of steroids can impair hepatic excretory function and has been linked to conditions ranging from cholestatic jaundice to hepatic tumors with long-term use. This risk is a primary limiting factor in their therapeutic application.
-
Neurological Effects: Research indicates that 17α-methyltestosterone can cross the blood-brain barrier and influence the central nervous system. Studies in animal models have shown sex-specific effects on cognitive functions like learning and memory, as well as modulation of anxiety-related behaviors.[11][12]
Part 4: Experimental Protocol for Mechanistic Elucidation
To characterize the interaction of a compound like 17α-methyltestosterone with its target, a competitive receptor binding assay is a fundamental and indispensable technique. It allows for the determination of the compound's binding affinity (IC50) and its relative binding affinity (RBA) compared to a known standard.
Protocol: Competitive Androgen Receptor Binding Assay
Objective: To determine the in vitro binding affinity of 17α-methyltestosterone for the androgen receptor using a whole-cell competitive binding assay.
Rationale: This assay leverages the principle of competitive displacement. A constant, low concentration of a high-affinity radiolabeled androgen (e.g., [3H]dihydrotestosterone) is incubated with cells expressing the AR. Increasing concentrations of an unlabeled competitor ligand (the test compound, 17α-methyltestosterone) are added. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibitory concentration (IC50).
Methodology:
-
Cell Culture:
-
Culture a suitable cell line expressing high levels of androgen receptor (e.g., prostate cancer cells like LNCaP, or a transfected cell line like COS-7) in appropriate media until they reach 80-90% confluency.
-
Causality: A cell line with robust and consistent AR expression is critical for a reproducible signal-to-noise ratio.
-
-
Preparation of Reagents:
-
Radioligand: Prepare a working solution of [3H]dihydrotestosterone ([3H]DHT) at a final concentration of ~1-2 nM in a suitable binding buffer (e.g., serum-free media).
-
Competitors: Prepare serial dilutions of the unlabeled test compound (17α-methyltestosterone) and a reference standard (unlabeled DHT) in the binding buffer. Concentrations should span a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Non-specific Binding Control: Prepare a high concentration (e.g., 1 µM) of unlabeled DHT. This will be used to saturate all specific binding sites, allowing for the measurement of non-specific binding.
-
-
Binding Assay:
-
Harvest and plate the cells in a multi-well plate (e.g., 24-well) at a predetermined density and allow them to attach.
-
Wash the cells once with a serum-free medium to remove any endogenous steroids.
-
Add the binding buffer containing the [3H]DHT to all wells.
-
Add the serial dilutions of the test compound (17α-methyltestosterone) or the reference standard (DHT) to the appropriate wells.
-
Add the high concentration of unlabeled DHT to the non-specific binding (NSB) wells. Add only buffer to the total binding (B₀) wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.
-
-
Washing and Lysis:
-
Aspirate the incubation medium and quickly wash the cells multiple times with ice-cold wash buffer (e.g., PBS) to remove unbound radioligand.
-
Causality: Rapid and cold washing is essential to minimize the dissociation of the ligand-receptor complex while effectively removing unbound radioactivity.
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
-
Quantification and Analysis:
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Normalize the data as a percentage of the maximum specific binding (B₀).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each compound.
-
-
Caption: Experimental workflow for a competitive androgen receptor binding assay.
Conclusion
17α-methyltestosterone is a potent, orally active agonist of the androgen receptor. Its mechanism of action is defined by a canonical steroid hormone signaling pathway, but its molecular behavior is nuanced by several key features. The C17α-methyl group is central to its identity, conferring resistance to hepatic degradation while also contributing to potential hepatotoxicity. Its metabolic conversion to the more potent mestanolone in specific tissues and its unique role as an aromatase inhibitor further distinguish it from endogenous testosterone. A thorough understanding of these molecular interactions, metabolic pathways, and the experimental methods used to probe them is essential for researchers and drug development professionals working with androgenic compounds.
References
-
Title: Methyltestosterone | C20H30O2 | CID 6010 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chemistry and Structural Biology of Androgen Receptor Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
-
Title: Methyl Testosterone | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Relative binding affinity of novel steroids to androgen receptors in hamster prostate Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: 17-epi-Methyltestosterone Source: NIST WebBook URL: [Link]
-
Title: Methyltestosterone - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 17-Epimerization of 17 alpha-methyl anabolic steroids in humans Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: 17α-Methyltestosterone Source: NIST WebBook URL: [Link]
-
Title: Sex-specific effect of the anabolic steroid, 17α-methyltestosterone, on inhibitory avoidance learning in periadolescent rats Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: 17α-Alkylated anabolic steroid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: Template:Relative affinities of anabolic steroids and related steroids - Wikipedia Source: Wikipedia URL: [Link]
-
Title: New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of deuterium labeled 17-methyl-testosterone Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: Central effects of the anabolic steroid 17alpha methyltestosterone in female anxiety Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: Effect of chronic exposure to the anabolic-androgenic steroid (AAS)... Source: ResearchGate URL: [Link]
-
Title: BindingDB PrimarySearch_ki Source: BindingDB URL: [Link]
-
Title: The effects of 17 alpha-methyltestosterone on myocardial function in vitro Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) New long‐standing metabolites of 17α‐methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine Source: ResearchGate URL: [Link]
-
Title: (PDF) The anabolic steroids testosterone propionate and nandrolone, but not 17α-methyltestosterone, induce conditioned place preference in adult mice Source: ResearchGate URL: [Link]
-
Title: The effects of 17 alpha-methyltestosterone, methandrostenolone, and nandrolone decanoate on the rat estrous cycle Source: PubMed - National Institutes of Health (NIH) URL: [Link]
-
Title: Androgen Receptor Structure, Function and Biology: From Bench to Bedside Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 2. Methyl Testosterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]
- 5. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 8. 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sex-specific effect of the anabolic steroid, 17α-methyltestosterone, on inhibitory avoidance learning in periadolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central effects of the anabolic steroid 17alpha methyltestosterone in female anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 17-epimethyltestosterone: A Technical Guide for Researchers
Introduction
17-epimethyltestosterone, the 17β-methyl epimer of the well-known anabolic-androgenic steroid (AAS) 17α-methyltestosterone, represents a compound of significant interest in the fields of endocrinology, pharmacology, and toxicology. While often identified as a minor metabolite of its alpha isomer, its distinct stereochemistry warrants a thorough and independent pharmacological investigation.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks required to fully characterize the pharmacological profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols.
The core of this guide is built upon the principles of scientific integrity, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols. We will delve into the molecular interactions, cellular responses, and in vivo effects of this compound, providing a roadmap for its complete pharmacological assessment.
Molecular and Physicochemical Characterization
A complete pharmacological profile begins with a thorough understanding of the molecule itself.
Chemical Structure and Properties
This compound, or 17β-hydroxy-17α-methyl-androst-4-en-3-one, is a synthetic anabolic-androgenic steroid.[4] The key structural feature differentiating it from its more common isomer, 17α-methyltestosterone, is the orientation of the methyl group at the C17 position. This seemingly minor change in stereoisomerism can have profound implications for its biological activity.
| Property | Value | Source |
| Chemical Formula | C20H30O2 | [4] |
| Molecular Weight | 302.45 g/mol | [4] |
| IUPAC Name | (17S)-17-hydroxy-17-methyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | [4] |
| CAS Number | 65-04-3 |
Synthesis of this compound
The synthesis of this compound can be achieved through the epimerization of 17α-methyltestosterone. This process typically involves the formation of a 17-sulfate ester intermediate, which upon hydrolysis, yields a mixture of the 17α- and 17β-methyl epimers.[5] Chromatographic techniques are then employed to separate and purify the desired this compound.
A generalized synthetic workflow is presented below:
Caption: Generalized workflow for the synthesis of this compound.
In Vitro Pharmacological Profiling
In vitro assays are fundamental to understanding the direct molecular interactions and cellular effects of this compound.
Androgen Receptor (AR) Binding Affinity
The primary mechanism of action for androgens is binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor.[6] Determining the binding affinity of this compound for the AR is a critical first step in its pharmacological characterization. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
-
Preparation of Cytosol:
-
Homogenize ventral prostate tissue from castrated male rats in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at high speed to pellet cellular debris and obtain the cytosol fraction containing the AR.
-
-
Competitive Binding:
-
In a multi-well plate, incubate a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) with increasing concentrations of unlabeled this compound.
-
Include a control with only the radioligand and a non-specific binding control with an excess of unlabeled R1881.
-
-
Separation and Quantification:
-
Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated by comparing the IC50 of this compound to that of a reference androgen like testosterone or dihydrotestosterone (DHT).
-
Androgen Receptor Transactivation Assay
Beyond binding, it is crucial to assess the functional consequence of this interaction, namely the ability of this compound to activate AR-mediated gene transcription. Reporter gene assays are widely used for this purpose.
Experimental Protocol: AR-Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line that endogenously expresses AR (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a reporter plasmid.
-
The reporter plasmid contains a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of this compound.
-
Include a vehicle control and a positive control (e.g., DHT).
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Detection and Characterization of a New Metabolite of 17α-Methyltestosterone | Semantic Scholar [semanticscholar.org]
- 4. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyltestosterone - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Historical Discovery and Analysis of Methyltestosterone and Its Epimers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery, synthesis, and analysis of methyltestosterone and its epimers. It is designed for researchers, scientists, and drug development professionals, offering in-depth scientific insights and detailed experimental protocols. The guide traces the origins of methyltestosterone from the foundational work on testosterone, elucidates the stereochemistry and in vivo formation of its epimers, and presents a comparative analysis of their biological activities and toxicological profiles. Furthermore, it provides detailed, step-by-step methodologies for the chemical synthesis of methyltestosterone and the analytical separation of its epimers using advanced chromatographic techniques. This document aims to serve as a valuable resource, grounded in scientific integrity and supported by authoritative references, to facilitate a deeper understanding and further investigation of these significant steroidal compounds.
I. Historical Context: The Dawn of Synthetic Androgens
The journey to understanding and synthesizing methyltestosterone is intrinsically linked to the groundbreaking discoveries in hormone research in the early 20th century. Following the isolation and synthesis of testosterone in 1935 by Adolf Butenandt and Leopold Ruzicka, for which they were awarded the Nobel Prize in Chemistry in 1939, the scientific community embarked on a quest to create synthetic derivatives with improved therapeutic properties.[1][2][3] Testosterone, while potent, was not orally active due to extensive first-pass metabolism in the liver.[1]
This limitation spurred the development of one of the first synthetic anabolic-androgenic steroids (AAS), 17α-methyltestosterone. In 1935, Leopold Ruzicka and his colleague Albert Wettstein reported the partial synthesis of this orally active form of testosterone.[4] By introducing a methyl group at the C17α position of the steroid nucleus, they effectively hindered its hepatic degradation, allowing for oral administration.[5] This structural modification marked a pivotal moment in steroid chemistry and therapeutics, paving the way for a new class of orally bioavailable androgens.
II. The Stereochemistry of Methyltestosterone and the Emergence of Its Epimers
Methyltestosterone, chemically known as 17β-hydroxy-17α-methylandrost-4-en-3-one, possesses a chiral center at the C17 position. The naturally occurring and biologically active form is the 17β-hydroxy epimer. However, in vivo, a portion of administered 17α-methyltestosterone can undergo epimerization to form its 17α-hydroxy-17β-methyl epimer, commonly referred to as 17-epi-methyltestosterone.[6]
In Vivo Epimerization Pathway
The formation of 17-epi-methyltestosterone is not a result of acidic or microbial degradation but rather a metabolic process.[7] Research has shown that the in vivo epimerization of 17α-methylated anabolic steroids proceeds through the formation of a 17β-sulfate conjugate.[6][7] This sulfate derivative can then undergo a rearrangement, leading to the formation of the 17-epimer. The extent of this epimerization can vary depending on the specific steroid and individual metabolic differences.[6]
Caption: In vivo epimerization of 17α-methyltestosterone.
III. Pharmacological and Toxicological Profiles: A Tale of Two Epimers
While structurally very similar, the spatial arrangement of the hydroxyl and methyl groups at C17 significantly influences the biological activity and toxicity of methyltestosterone and its epimer.
17α-Methyltestosterone (Parent Compound)
-
Pharmacological Activity: 17α-methyltestosterone is a potent agonist of the androgen receptor (AR).[4] It exhibits both anabolic (muscle-building) and androgenic (masculinizing) effects.[1] Its anabolic to androgenic ratio is considered to be relatively balanced. Due to its oral bioavailability, it has been used clinically to treat conditions such as hypogonadism and delayed puberty in males.[4]
-
Toxicological Profile: The 17α-alkylation, while crucial for oral activity, is also associated with significant hepatotoxicity, including cholestasis, peliosis hepatis, and an increased risk of hepatic tumors with long-term use.[1] Furthermore, it can lead to adverse cardiovascular effects and endocrine disruption.[2][8] Studies have also indicated potential neurotoxic effects at high concentrations.[9]
17-epi-Methyltestosterone (17β-Methyl Epimer)
Information on the specific pharmacological and toxicological profile of 17-epi-methyltestosterone is less extensive than for its parent compound. However, the stereochemistry at C17 is critical for androgen receptor binding and activation. It is generally understood that the 17β-hydroxy configuration is optimal for potent androgenic activity. Therefore, it is plausible that the 17α-hydroxy configuration of the epimer results in a significantly lower binding affinity for the androgen receptor and consequently, reduced anabolic and androgenic effects. Further research is warranted to fully elucidate the biological activity and potential toxicity of this metabolite.
| Compound | Anabolic Activity | Androgenic Activity | Hepatotoxicity |
| 17α-Methyltestosterone | Moderate to High | Moderate to High | High |
| 17-epi-Methyltestosterone | Likely Low | Likely Low | Unknown |
| Table 1: Comparative Biological Profile of Methyltestosterone and its Epimer. |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of methyltestosterone and the analytical separation of its epimers. These protocols are intended for use by trained professionals in a laboratory setting.
A. Synthesis of 17α-Methyltestosterone from Androstenedione
This protocol outlines a common synthetic route utilizing a Grignard reaction.[10]
Materials:
-
Androstenedione (4-androstene-3,17-dione)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid
-
Pyridine
-
Toluene
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Protection of the 3-keto group:
-
Dissolve androstenedione in a mixture of ethanol and triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature for 12-16 hours.
-
Neutralize the acid with pyridine.
-
Cool the reaction mixture to 0-5°C to crystallize the 3-ethoxy-androst-3,5-dien-17-one intermediate.
-
Filter and dry the product.
-
-
Grignard Reaction:
-
Prepare the Grignard reagent by reacting magnesium turnings with methyl iodide in anhydrous diethyl ether.
-
Dissolve the protected intermediate from step 1 in anhydrous toluene.
-
Slowly add the Grignard reagent to the solution of the intermediate at 10-15°C.
-
After the addition is complete, allow the reaction to proceed at 40-45°C for 24 hours.
-
-
Hydrolysis and Deprotection:
-
Cool the reaction mixture and carefully add water, followed by methanol.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 2-3.
-
Heat the mixture to 50-55°C for 2 hours to hydrolyze the Grignard complex and deprotect the 3-keto group.
-
Neutralize the solution with sodium bicarbonate.
-
-
Purification:
-
Extract the crude methyltestosterone with an organic solvent like toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain pure 17α-methyltestosterone.
-
Caption: Workflow for the synthesis of 17α-methyltestosterone.
B. Analytical Separation of Methyltestosterone and its Epimers by Chiral HPLC
This protocol provides a general framework for the chiral separation of methyltestosterone and its 17-epimer using High-Performance Liquid Chromatography (HPLC). Optimization will be required based on the specific instrumentation and column used.[3]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Methyltestosterone and 17-epi-methyltestosterone standards
Procedure:
-
Column Selection and Equilibration:
-
Select a suitable chiral stationary phase. Polysaccharide-based columns are often effective for steroid separations.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point could be 90:10 (v/v) hexane:isopropanol.
-
-
Sample Preparation:
-
Dissolve the sample containing methyltestosterone and its epimer in the mobile phase or a compatible solvent at a known concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C (can be varied to optimize separation)
-
Injection Volume: 10 - 20 µL
-
Detection: UV at a wavelength where both compounds absorb (e.g., 245 nm).
-
-
Method Development and Optimization:
-
Inject the standard mixture and observe the separation.
-
If separation is not achieved, systematically vary the mobile phase composition by increasing the percentage of the polar modifier.
-
The type of alcohol used as a modifier (e.g., isopropanol vs. ethanol) can also significantly affect selectivity.
-
Adjusting the flow rate and column temperature can also be used to fine-tune the resolution between the epimeric peaks.
-
Caption: General workflow for chiral HPLC analysis of methyltestosterone epimers.
V. Conclusion
The discovery and development of methyltestosterone represent a significant milestone in the history of medicinal chemistry, providing the first orally active synthetic androgen. The subsequent identification of its in vivo epimerization highlights the complex metabolic fate of synthetic steroids. While the pharmacological and toxicological properties of 17α-methyltestosterone are well-characterized, further research is needed to fully understand the biological significance of its 17β-epimer. The synthetic and analytical methods detailed in this guide provide a foundation for researchers to continue exploring the chemistry and biology of these fascinating molecules, contributing to advancements in drug development, toxicology, and analytical science.
VI. References
-
Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Waters Corporation. (URL: [Link])
-
Butenandt, A., & Hanisch, G. (1935). Über die Umwandlung des Dehydro-androsterons in Androsten-3-on-17-ol (Testosteron); ein Weg zur Darstellung des Testosterons aus Cholesterin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(9), 1859-1862.
-
Dehennin, L. (1993). Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. Journal of steroid biochemistry and molecular biology, 44(2), 159-166.
-
Schanzer, W., Geyer, H., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537-550. (DOI: 10.1016/0039-128x(92)90023-3)
-
Nieschlag, E., & Vorona, E. (2015). The history of discovery, synthesis and development of testosterone for clinical use. The aging male, 18(3), 139-144.
-
Okazaki, K., et al. (2009). A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals. Journal of toxicological sciences, 34(Suppl 2), SP241-SP250.
-
Phenomenex. (n.d.). Chiral HPLC Separations. (URL: [Link])
-
Ruzicka, L. (1935). Sexualhormone VII. Über die künstliche Herstellung des Testikelhormons Testosteron (Androsten-3-on-17-ol). Helvetica Chimica Acta, 18(1), 1478-1488.
-
Wason, S., et al. (2003). 17alpha-methyltestosterone: 28-day oral toxicity study in the rat based on the "Enhanced OECD Test Guideline 407" to detect endocrine effects. Toxicology, 192(2-3), 119-137.
-
Central effects of the anabolic steroid 17alpha methyltestosterone in female anxiety. Neuroscience Letters, 481(2), 91-95.
-
A repeated 28-day oral dose toxicity study of 17α-methyltestosterone in rats, based on the 'Enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals. Journal of Toxicological Sciences, 34(Suppl. 2), SP241-50.
-
Basile, M., et al. (2021). Adverse Effects of Anabolic-Androgenic Steroids: A Literature Review. Medicina, 57(12), 1334.
-
Chiral HPLC Separations. Phenomenex. (URL: [Link])
-
17-α-METHYL TESTOSTERONE. Occupational Safety and Health Administration. (URL: [Link])
-
Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(1), 156.
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. (URL: [Link])
-
Effects of 17α-Methyltestosterone on the Transcriptome and Sex Hormones in the Brain of Gobiocypris rarus. International Journal of Molecular Sciences, 24(4), 3505.
-
Effects of synthetic androgen (17α-methyltestosterone) and estrogen (17β-estradiol) on growth and skin coloration in emperor red cichlid, Aulonocara nyassae (Actinopterygii: Cichliformes: Cichlidae). Acta Ichthyologica et Piscatoria, 51(3), 237-244.
-
Molecular and Physiological Effects of 17α-methyltestosterone on Sex Differentiation of Black Rockfish, Sebastes schlegelii. Fishes, 8(10), 496.
-
CN105294797A - Preparation method for methyltestosterone. Google Patents.
-
Effect of the 17 alpha Methyl testosterone hormone on market-size tilapia (Oreochromis niloticus) and evolution of. International Journal of Fisheries and Aquatic Studies, 6(4), 21-26.
-
Effects of synthetic androgen (17α-methyltestosterone) and estrogen (17β-estradiol) on growth and skin coloration in emperor red cichlid, Aulonocara nyassae (Actinopterygii: Cichliformes: Cichlidae). Acta Ichthyologica et Piscatoria, 51(3), 237-244.
-
Methyltestosterone: Package Insert / Prescribing Information. Drugs.com. (URL: [Link])
Sources
- 1. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 2. 17alpha-methyltestosterone: 28-day oral toxicity study in the rat based on the "Enhanced OECD Test Guideline 407" to detect endocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 5. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 7. A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 17-Epimethyltestosterone
This guide provides a comprehensive overview of the in vivo metabolic fate of 17-epimethyltestosterone (also known as 17α-hydroxy-17β-methyl-androst-4-en-3-one), an anabolic-androgenic steroid. Designed for researchers, scientists, and professionals in drug development and anti-doping, this document synthesizes current knowledge on the biotransformation of this compound, detailing the enzymatic processes, resultant metabolites, and the analytical methodologies crucial for their detection and characterization.
Introduction to this compound
This compound is the 17-epimer of the more commonly known 17α-methyltestosterone. While it has been described as a metabolite of other anabolic steroids, its own metabolic profile is of significant interest, particularly within the realm of sports anti-doping, where understanding the full metabolic picture of a prohibited substance is paramount for effective detection. The introduction of a methyl group at the C17α position in its epimer, 17α-methyltestosterone, is a structural modification designed to increase oral bioavailability by hindering hepatic first-pass metabolism.[1] The stereochemistry at the C17 position significantly influences the metabolic pathways and the biological activity of the steroid.
Phase I Metabolic Transformations
Phase I metabolism of this compound involves a series of enzymatic reactions that introduce or expose functional groups, preparing the molecule for subsequent phase II conjugation or direct excretion. These reactions primarily include reduction, oxidation (hydroxylation and dehydrogenation), and epimerization.
Reduction of the A-Ring
A primary metabolic route for this compound, similar to other androgens, is the reduction of the A-ring. This involves the reduction of the 4,5-double bond and the 3-oxo group, leading to the formation of various tetrahydro metabolites. The stereochemistry of these reductions can result in different isomers. For instance, the formation of 3α,5β-tetrahydro-epi-methyltestosterone has been identified in urine samples following administration of related steroids.[2]
Hydroxylation and Dehydrogenation
Oxidative metabolism, mediated largely by the cytochrome P450 (CYP) enzyme superfamily, introduces hydroxyl groups at various positions on the steroid nucleus.[3][4] While specific CYP isozymes responsible for this compound hydroxylation are not fully elucidated, studies on analogous 17α-methyl steroids suggest the involvement of enzymes like CYP3A4, as well as extrahepatic CYPs such as CYP11B1, CYP11B2, and CYP21A2.[5]
A notable dehydrogenated metabolite that has been identified is 6-ene-epimethyltestosterone.[6][7][8] This metabolite is formed by the introduction of a double bond at the C6 position and has been shown to be a useful marker for detecting the administration of methyltestosterone.[6][7][8]
Epimerization at C17
A crucial metabolic reaction for 17α-methyl steroids is epimerization at the C17 position, leading to the formation of their 17β-methyl counterparts.[9] In the context of this compound (17α-hydroxy-17β-methyl), this would involve conversion to 17α-methyltestosterone (17β-hydroxy-17α-methyl). This process is believed to occur via the formation of a 17-sulfate conjugate, which then undergoes spontaneous hydrolysis to yield a mixture of the 17-epimers.[2][10]
D-Ring Rearrangement and Side-Chain Oxidation
Recent studies have uncovered novel metabolic pathways involving rearrangement of the D-ring and oxidation of the 17-methyl group. The formation of 17,17-dimethyl-18-nor-androstane derivatives is a consequence of a Wagner-Meerwein rearrangement, often following sulfation of the 17-hydroxyl group.[2][10][11] Furthermore, oxidation of the 17-methyl group can lead to the formation of 17-hydroxymethyl metabolites.[12][13] These long-term metabolites are of particular interest in anti-doping analysis due to their extended detection windows.[2][11][14]
Diagram of Phase I Metabolism
Caption: Phase I metabolic pathways of this compound.
Phase II Metabolic Transformations
Phase II metabolism involves the conjugation of the parent steroid or its phase I metabolites with endogenous hydrophilic molecules, which facilitates their excretion.[15] For this compound and its metabolites, the primary conjugation reactions are glucuronidation and sulfation.
Glucuronidation
The hydroxyl groups on the steroid nucleus, either present in the parent molecule or introduced during phase I metabolism, are common sites for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[16][17][18] The resulting glucuronide conjugates are highly water-soluble and are readily excreted in the urine.[19] UGT enzymes such as UGT2B17 and UGT2B7 are known to be involved in the glucuronidation of androgens, exhibiting stereoselectivity.[17]
Sulfation
Sulfation is another important phase II reaction, catalyzed by sulfotransferases (SULTs). The formation of sulfate conjugates, particularly at the 17-hydroxyl position, is not only a route of elimination but also a key intermediate step in the epimerization and D-ring rearrangement of 17-methylated steroids.[2][10]
Table 1: Summary of Key Metabolites of this compound and its Epimer
| Metabolite Class | Specific Examples | Metabolic Pathway | Analytical Significance |
| A-Ring Reduced | 3α,5β-tetrahydro-epi-methyltestosterone | Reduction of 4,5-double bond and 3-oxo group | Common urinary metabolite |
| Dehydrogenated | 6-ene-epimethyltestosterone | Oxidation (Dehydrogenation) | Marker for methyltestosterone use[6][7][8] |
| Epimerized | 17α-Methyltestosterone | Epimerization at C17 via sulfation | Interconversion with its epimer |
| D-Ring Rearranged | 17,17-dimethyl-18-nor-androstane derivatives | Wagner-Meerwein rearrangement | Long-term metabolite[2][10][11] |
| Side-Chain Oxidized | 17-Hydroxymethyl metabolites | Oxidation of the 17-methyl group | Long-term metabolite[12][13] |
| Conjugated | Glucuronide and Sulfate conjugates | Glucuronidation and Sulfation | Major forms of excretion[12][19][20] |
Analytical Methodologies for Detection and Characterization
The identification and quantification of this compound and its metabolites in biological matrices, primarily urine, rely on sophisticated analytical techniques. The choice of methodology is dictated by the need for high sensitivity and specificity, especially in the context of anti-doping control.
Sample Preparation
A crucial first step in the analytical workflow is sample preparation. This typically involves:
-
Enzymatic Hydrolysis: To cleave the glucuronide and sulfate conjugates and release the free steroids, enzymatic hydrolysis using β-glucuronidase and sulfatase is commonly employed.[12]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the steroids from the complex urine matrix.
-
Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the steroids are often derivatized, for example, by forming trimethylsilyl (TMS) ethers, to improve their volatility and chromatographic properties.[2][12]
Experimental Protocol: Sample Preparation for GC-MS Analysis
-
Aliquot: Take a 2-5 mL aliquot of urine.
-
Hydrolysis: Add an appropriate buffer (e.g., phosphate or acetate buffer) to adjust the pH. Add a solution of β-glucuronidase from E. coli. Incubate at 50-60°C for 1-3 hours.
-
Extraction: After cooling, extract the steroids using a solid-phase extraction (SPE) cartridge (e.g., C18). Wash the cartridge to remove interferences and elute the steroids with an organic solvent (e.g., methanol or ethyl acetate).
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add a derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol) and heat at 60-80°C for 20-30 minutes.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has been the workhorse for steroid analysis in anti-doping laboratories for many years.[7][8] It offers excellent chromatographic separation and structural information from the mass spectra. The use of high-resolution mass spectrometry (GC-HRMS) and tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace levels of metabolites.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become an increasingly important tool for steroid analysis.[6][7] It often does not require derivatization and is well-suited for the analysis of more polar and thermally labile metabolites. Electrospray ionization (ESI) is a commonly used ionization technique.[6][7]
Diagram of Analytical Workflow
Caption: A typical analytical workflow for the detection of steroid metabolites.
Conclusion
The in vivo metabolism of this compound is a complex process involving a variety of phase I and phase II reactions. Key transformations include A-ring reduction, hydroxylation, dehydrogenation, epimerization to 17α-methyltestosterone, and D-ring rearrangements leading to the formation of long-lasting metabolites. These biotransformations are facilitated by a range of enzymes, including cytochrome P450s, UGTs, and SULTs. The detection of these metabolites is crucial for anti-doping purposes and relies on advanced analytical techniques such as GC-MS and LC-MS/MS coupled with appropriate sample preparation. A thorough understanding of these metabolic pathways is essential for developing robust and comprehensive analytical methods to ensure the integrity of sports and to inform the broader field of drug metabolism research.
References
-
Pozo, O. J., et al. (2019). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Journal of Steroid Biochemistry and Molecular Biology, 190, 1-12. [Link]
-
Pozo, O. J., et al. (2009). Detection and Characterization of a New Metabolite of 17α-Methyltestosterone. Analytical and Bioanalytical Chemistry, 395(7), 2151-2160. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyltestosterone. PubChem Compound Summary for CID 6010. [Link]
-
Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Drug Testing and Analysis, 1(9-10), 459-468. [Link]
-
Emons, G., et al. (1998). Facile synthesis of [16,16,17-2H3]-testosterone, -epitestosterone and their glucuronides and sulfates. Journal of Mass Spectrometry, 33(11), 1132-1140. [Link]
-
Dumasia, M. C., et al. (2003). In vivo biotransformation of 17 alpha-methyltestosterone in the horse revisited: identification of 17-hydroxymethyl metabolites in equine urine by capillary gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 17(3), 221-230. [Link]
-
Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Drug Testing and Analysis, 1(9-10), 459-468. [Link]
-
Dumasia, M. C., et al. (2003). In vivo biotransformation of 17 alpha-methyltestosterone in the horse revisited: identification of 17-hydroxymethyl metabolites in equine urine by capillary gas chromatography/mass spectrometry. Mad Barn. [Link]
-
Goudreault, D., & Massé, R. (1990). 12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. Journal of Steroid Biochemistry and Molecular Biology, 37(1), 137-148. [Link]
-
Diel, P., et al. (2011). Long-term detection of methyltestosterone (ab-) use by a yeast transactivation system. Archives of Toxicology, 85(8), 959-967. [Link]
-
Schänzer, W., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537-550. [Link]
-
Drugs.com. (2025). Methyltestosterone: Package Insert / Prescribing Information. [Link]
-
Mann, V., Benkö, A. B., & Kocsár, L. T. (1981). The use of this compound radioimmunoassay in following excretion of methandienone metabolites in urine. Steroids, 37(6), 593-600. [Link]
-
Zapp, J., et al. (2019). Unexpected contribution of cytochrome P450 enzymes CYP11B2 and CYP21, as well as CYP3A4 in xenobiotic androgen elimination - Insights from metandienone metabolism. Journal of Steroid Biochemistry and Molecular Biology, 190, 199-210. [Link]
-
Angelis, Y. S., et al. (2023). New long-standing metabolites of 17α-methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine. Drug Testing and Analysis, 15(11-12), 1335-1346. [Link]
-
Lee, S., & Kim, D. (2024). Steroidogenic cytochrome P450 enzymes as drug target. Journal of Pharmaceutical Investigation, 54, 1-13. [Link]
-
Angelis, Y. S., et al. (2023). New long-standing metabolites of 17α-methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine. Drug Testing and Analysis, 15(11-12), 1335-1346. [Link]
-
Auchus, R. J. (2017). The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1). Journal of Steroid Biochemistry and Molecular Biology, 165(Pt A), 41-52. [Link]
-
Zhang, Y., et al. (2018). Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney. Journal of Steroid Biochemistry and Molecular Biology, 179, 73-82. [Link]
-
Sten, T., et al. (2009). UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1 conjugates both androgens similarly. Drug Metabolism and Disposition, 37(2), 417-423. [Link]
-
Petrunak, E. M., & Auchus, R. J. (2021). Steroidogenic Cytochrome P450 17A1 Structure and Function. Journal of Molecular Endocrinology, 66(4), R67-R81. [Link]
-
ResearchGate. (n.d.). Major metabolite pathways of T disposition in vivo. All these... [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (n.d.). Glucuronidation and Sulfonation. University of Toledo. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
Sources
- 1. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidogenic cytochrome P450 enzymes as drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Detection and Characterization of a New Metabolite of 17α-Methyltestosterone | Semantic Scholar [semanticscholar.org]
- 8. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on anabolic steroids--12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New long-standing metabolites of 17α-methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo biotransformation of 17 alpha-methyltestosterone in the horse revisited: identification of 17-hydroxymethyl metabolites in equine urine by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. madbarn.com [madbarn.com]
- 14. researchgate.net [researchgate.net]
- 15. courses.washington.edu [courses.washington.edu]
- 16. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UDP-glucuronosyltransferases (UGTs) 2B7 and UGT2B17 display converse specificity in testosterone and epitestosterone glucuronidation, whereas UGT2A1 conjugates both androgens similarly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. drugs.com [drugs.com]
- 20. Facile synthesis of [16,16,17-2H3]-testosterone, -epitestosterone and their glucuronides and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Activity of 17-epimethyltestosterone: A Technical Guide to Comprehensive Characterization
An in-depth technical guide by a Senior Application Scientist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
17-epimethyltestosterone (17β-methyl-17α-hydroxyandrost-4-en-3-one) is the C-17 stereoisomer of the well-known synthetic androgen, 17α-methyltestosterone. While 17α-methyltestosterone has been extensively studied, its 17-epi counterpart remains largely uncharacterized. The stereochemical orientation of the C-17 substituents is known to critically influence receptor binding, post-receptor signaling, and metabolic fate. Furthermore, evidence suggests that in vivo epimerization of 17α-methyl anabolic steroids can occur, leading to the formation of 17β-methyl epimers.[1] This guide presents a comprehensive, field-proven framework for the systematic investigation of this compound's biological activity. We will detail a hierarchical series of in vitro and in vivo assays designed to elucidate its androgenic and anabolic potential, mechanism of action, and key safety liabilities. This document serves as a complete roadmap for researchers seeking to characterize this and other novel androgenic compounds.
Scientific Rationale and Investigational Strategy
The core hypothesis for this investigation is that the inversion of stereochemistry at the C-17 position—from the 17α-methyl, 17β-hydroxyl configuration of methyltestosterone to the 17β-methyl, 17α-hydroxyl configuration of this compound—will significantly alter its biological activity profile. This alteration may manifest as changes in:
-
Androgen Receptor (AR) Affinity and Potency: The precise geometry of the ligand-binding domain (LBD) of the AR is highly sensitive to the three-dimensional shape of the ligand.
-
Anabolic vs. Androgenic Selectivity: The ratio of desired muscle-building (anabolic) effects to virilizing (androgenic) effects may be shifted.
-
Metabolic Stability and Pharmacokinetics: The 17α-alkylation of androgens famously retards hepatic metabolism, conferring oral bioavailability.[2][3] The 17β-methyl configuration must be evaluated for this same property.
-
Off-Target Activity: Potential for hepatotoxicity, a known liability of 17α-alkylated steroids, must be rigorously assessed.[4][5][6]
Our investigational workflow is designed as a cascading series of experiments, where the results of foundational in vitro assays inform the design and execution of more complex in vivo studies.
Caption: Hierarchical workflow for characterizing this compound.
Mechanism of Action: The Androgen Receptor Signaling Pathway
Like endogenous androgens (e.g., testosterone, dihydrotestosterone), synthetic steroids exert their effects primarily through the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[7] A thorough investigation requires confirming that this compound acts via this canonical pathway.
Classical Genomic Pathway:
-
Ligand Binding: The steroid diffuses into the target cell and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.[7]
-
Dimerization & DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The AR dimer recruits co-activators or co-repressors, modulating the transcription of genes responsible for anabolic and androgenic effects.[7]
Caption: Canonical Androgen Receptor (AR) signaling pathway.
In Vitro Characterization Protocols
The initial phase focuses on quantifying the direct interaction of this compound with the AR and its ability to initiate a transcriptional response.
Experiment: Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and relative binding affinity, RBA) of this compound for the human androgen receptor.
Causality: This assay directly measures the physical interaction between the test compound and the receptor's ligand-binding domain. A compound cannot be an effective AR agonist or antagonist without first binding to the receptor. The affinity provides the first quantitative measure of its potential potency. We will employ a fluorescence polarization (FP) based assay for its simplicity and high-throughput compatibility.[8]
Protocol: Fluorescence Polarization Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES, 150 mM Li2SO4, 10% glycerol, 0.01% Triton X-100, and 1 mM DTT, pH 7.2.[8][9]
-
AR-LBD Stock: Use a purified, recombinant human AR ligand-binding domain (LBD). A final concentration of ~25 nM is recommended.[8]
-
Fluorescent Ligand: Use a high-affinity fluorescent androgen, such as Fluormone™ AL Green. A final concentration of 1 nM is typical.[8]
-
Test Compounds: Prepare a 10 mM stock of this compound, Dihydrotestosterone (DHT, positive control), and 17α-methyltestosterone (comparator) in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Create a serial dilution plate for all test compounds in DMSO. Then, dilute these into Assay Buffer to create a 2X final concentration stock with a constant DMSO concentration (e.g., 2%).
-
Prepare a 2X AR-LBD/Fluorescent Ligand mix in Assay Buffer.
-
In a black, low-volume 384-well assay plate, add 20 µL of the 2X test compound dilution.
-
To initiate the binding reaction, add 20 µL of the 2X AR-LBD/Fluorescent Ligand mix to each well.[8]
-
Seal the plate and incubate for 4-8 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader (e.g., excitation at 485 nm, emission at 530 nm).
-
-
Data Analysis:
-
Plot the polarization values against the log concentration of the competitor.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the fluorescent ligand is displaced).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of DHT / IC50 of Test Compound) * 100
-
Table 1: Expected and Experimental AR Binding Affinity Data
| Compound | Known IC50 (nM) | Experimental IC50 (nM) | RBA vs. DHT (%) |
| Dihydrotestosterone (DHT) | ~1-5 | To be determined | 100 (by definition) |
| 17α-Methyltestosterone | ~10-20[10] | To be determined | ~44[10] |
| This compound | Unknown | To be determined | To be determined |
Experiment: AR-Mediated Transcriptional Activation Assay
Objective: To measure the functional ability of this compound to act as an agonist or antagonist of AR-mediated gene transcription.
Causality: Binding to the AR is not sufficient to guarantee a biological response. The ligand must also induce the correct conformational change in the receptor to facilitate DNA binding and recruitment of transcriptional machinery. This cell-based reporter assay measures the end-point of this process: gene expression.[11][12]
Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Use a suitable human cell line, such as HEK293T or the prostate cancer cell line 22Rv1, which endogenously expresses AR.[11][13]
-
Plate cells in 96-well plates to achieve ~80% confluency on the day of transfection.
-
Co-transfect cells with two plasmids using a suitable lipid-based transfection reagent:
-
Reporter Plasmid: Contains an androgen-responsive promoter (e.g., MMTV or PSA promoter) driving the expression of Firefly luciferase (e.g., pGL4-MMTV-Luc).[13]
-
Control Plasmid: Contains a constitutive promoter (e.g., TK) driving the expression of Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.[13]
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with a medium containing serially diluted concentrations of the test compounds (this compound, DHT, 17α-methyltestosterone). Ensure the final DMSO concentration is ≤ 0.1%.
-
For Antagonist Mode: Co-treat cells with a fixed, sub-maximal (EC80) concentration of DHT alongside the serially diluted test compounds.
-
Incubate cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic curve to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.
-
Table 2: Expected and Experimental AR Transcriptional Activity Data
| Compound | Mode | Known EC50 (nM) | Experimental EC50 (nM) | Emax (% of DHT) |
| Dihydrotestosterone (DHT) | Agonist | ~0.1-1 | To be determined | 100 (by definition) |
| 17α-Methyltestosterone | Agonist | ~1-10 | To be determined | To be determined |
| This compound | Agonist | Unknown | To be determined | To be determined |
| Hydroxyflutamide (Control) | Antagonist | IC50 ~100-500 | To be determined | N/A |
In Vivo Biological Characterization
Based on positive in vitro results (i.e., significant binding and activation), the next phase is to assess the compound's activity in a whole-animal model. The Hershberger bioassay is the internationally recognized standard for this purpose.[14][15]
Experiment: The Rat Hershberger Bioassay (OECD TG 441)
Objective: To determine the androgenic (e.g., prostate growth) and anabolic (e.g., muscle growth) activity of this compound in a validated in vivo model.[15][16]
Causality: This assay provides the definitive measure of a compound's biological effect in a living system, integrating its absorption, distribution, metabolism, and excretion (ADME) with its receptor-level activity. It allows for the calculation of the critical anabolic-to-androgenic ratio, a key parameter for therapeutic potential.
Protocol: Hershberger Bioassay (Agonist Mode)
-
Animal Model: Use castrated peripubertal male rats (e.g., Sprague-Dawley or Wistar). Castration removes the endogenous source of androgens, creating a sensitive baseline for detecting exogenous androgenic effects.[15]
-
Acclimation and Dosing:
-
Allow animals to recover for at least 7 days post-castration.
-
Randomize animals into dose groups (n=6 per group).[15]
-
Groups: Vehicle Control (e.g., corn oil), Positive Control (Testosterone Propionate, 0.2-0.4 mg/kg/day, subcutaneous), and at least three dose levels of this compound (administered orally via gavage, informed by in vitro EC50).
-
Administer doses daily for 10 consecutive days.[14]
-
-
Necropsy and Tissue Collection:
-
On day 11, euthanize the animals and perform a careful necropsy.
-
Dissect and weigh the five target androgen-dependent tissues:
-
Androgenic: Ventral Prostate (VP), Seminal Vesicles (SV), Glans Penis (GP).
-
Anabolic: Levator Ani plus Bulbocavernosus muscle (LABC).
-
Mixed: Cowper's Glands (COW).[15]
-
-
-
Data Analysis:
-
For each dose group, calculate the mean and standard deviation of the weights for each of the five tissues.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of treated groups to the vehicle control.
-
The anabolic-to-androgenic ratio can be estimated by comparing the dose required to produce a significant increase in LABC weight versus the dose required to produce a similar increase in VP or SV weight.
-
Safety and Metabolism Assessment
A crucial aspect of characterizing any 17-alkylated steroid is the assessment of its potential for liver toxicity.
Experiment: In Vitro Hepatotoxicity Screen
Objective: To assess the potential for this compound to cause cytotoxicity in human liver cells.
Causality: The C-17 alkyl group, while preventing rapid hepatic clearance, also confers a risk of liver damage, including cholestasis and peliosis hepatis.[4][6][17] An in vitro screen provides an early warning of this potential liability.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: Plate human hepatocarcinoma cells (e.g., HepG2) in 96-well plates.
-
Treatment: Treat cells with a wide range of concentrations of this compound and 17α-methyltestosterone (as a positive control for toxicity) for 24-48 hours.
-
Viability Measurement: Perform a standard cell viability assay (e.g., MTT) to measure mitochondrial activity or an ATP-based assay (CellTiter-Glo®) to measure cell health.
-
Data Analysis: Plot cell viability (%) against the log concentration of the test compound to determine the CC50 (the concentration causing 50% cytotoxicity).
Conclusion and Future Directions
This technical guide outlines a systematic and robust methodology for the complete biological characterization of this compound. By progressing from in vitro receptor-level interactions to functional cellular assays and finally to a definitive in vivo assessment, this workflow ensures a comprehensive understanding of the compound's potency, efficacy, and selectivity. The scarcity of existing data on this compound makes this structured investigation essential. The results will not only define its pharmacological profile but also provide critical insights into the structure-activity relationships of 17-alkylated androgens, potentially guiding the development of future compounds with improved therapeutic indices.
References
-
Author Unknown. (2024, July 12). What are the side effects of Methyltestosterone? Prisys Biotech. [Link]
-
Westaby, D., & Williams, R. (1977, August 6). Liver damage from long-term methyltestosterone. The Lancet, 2(8032), 262-3. [Link]
-
Obourn, J. D., et al. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. NIH. [Link]
-
Inotiv. (n.d.). OECD 441: Hershberger assay. [Link]
-
EURL ECVAM. (n.d.). Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line. TSAR. [Link]
-
OECD. (n.d.). Test No. 441: Hershberger Bioassay in Rats. [Link]
-
Solimini, R., et al. (2017). Hepatotoxicity associated with illicit use of anabolic androgenic steroids in doping. European Review for Medical and Pharmacological Sciences, 21(1 Suppl), 7-16. [Link]
-
Parr, M. K., et al. (2021). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Metabolites, 11(8), 509. [Link]
-
Springer Protocols. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]
-
National Toxicology Program (NTP). (2009, September 7). OECD Test Guideline 441: Hershberger Bioassay in Rats. [Link]
-
LiverTox. (2020, May 30). Androgenic Steroids. NCBI Bookshelf. [Link]
-
Neri, M., et al. (2022). Anabolic androgenic steroid-induced liver injury: An update. World Journal of Hepatology, 14(7), 1374–1386. [Link]
-
PubChem. (n.d.). Methyltestosterone. [Link]
-
Schänzer, W., et al. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537-50. [Link]
-
He, B., et al. (2014). Regulation of androgen receptor activity by transient interactions of its transactivation domain with general transcription regulators. PubMed Central. [Link]
-
Obourn, J. D., et al. (2010). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
-
OECD. (n.d.). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. [Link]
-
El-Sawy, M. A., et al. (2016). Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. Steroids, 105, 68-95. [Link]
-
Wikipedia. (n.d.). 17α-Alkylated anabolic steroid. [Link]
-
Makkonen, H., et al. (2011). Analysis of androgen receptor activity by reporter gene assays. Methods in Molecular Biology, 776, 71-80. [Link]
-
Assay Genie. (n.d.). Androgen Receptor Transcription Factor Activity Assay. [Link]
-
Blair, I. A., & Phillipou, G. (1984). Synthesis of deuterium labeled 17-methyl-testosterone. Steroids, 44(3), 253-60. [Link]
-
Bovee, T. F., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology in Vitro, 24(1), 209-18. [Link]
-
Johnson, M. E., et al. (1990). Synthesis and testing of 17a beta-hydroxy-7 alpha-methyl-D-homoestra-4,16-dien-3-one: a highly potent orally active androgen. Steroids, 55(2), 59-64. [Link]
-
EPA. (n.d.). Hershberger Assay OCSPP Guideline 890.1400 Standard Evaluation Procedure (SEP). [Link]
-
Wikipedia. (n.d.). Methyltestosterone. [Link]
-
Owens, W., et al. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol. Semantic Scholar. [Link]
-
Templeton, J. F., & Jackson, C. C. (1983). Metabolism of 17 alpha-methyl-5 beta-dihydrotestosterone in the rabbit. Steroids, 41(4), 493-500. [Link]
-
Hoffman, J. R., & Ratamess, N. A. (2006). Medical Issues Associated with Anabolic Steroid Use: Are They Exaggerated? Journal of Sports Science & Medicine, 5(2), 182–193. [Link]
-
El-Sawy, M. A., et al. (2015). Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. ResearchGate. [Link]
-
Cunningham, G. R., & Tindall, D. J. (1995). Binding of 17-alpha-methyltestosterone in vitro to human sex hormone binding globulin and rat ventral prostate androgen receptors. Therapeutic Drug Monitoring, 17(4), 377-80. [Link]
-
Ganesan, K. (2019). Anabolic androgenic steroid-induced hepatotoxicity. ResearchGate. [Link]
-
Donova, M. V., & Egorova, O. V. (2012). Biosynthesis and Industrial Production of Androsteroids. PubMed Central. [Link]
-
Wikipedia. (n.d.). List of androgens and anabolic steroids. [Link]
-
Roy, J., et al. (2023). Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. Molecules, 28(8), 3469. [Link]
-
The Turek Clinic. (2024, November 25). The Untold Truth About Steroid Side Effects (are they really a big deal?). YouTube. [Link]
-
Naftolin, F., et al. (2001). 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture. The Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 239-46. [Link]
-
Arnold, A., et al. (1963). THE RATIO OF ANABOLIC TO ANDROGENIC ACTIVITY OF 7:17-DIMETHYLTESTOSTERONE, OXYMESTERONE, MESTANOLONE AND FLUOXYMESTERONE. Journal of Endocrinology, 28, 87-92. [Link]
-
Bitran, D., et al. (2010). Central effects of the anabolic steroid 17alpha methyltestosterone in female anxiety. Pharmacology, Biochemistry, and Behavior, 96(2), 194-201. [Link]
-
Wikipedia. (n.d.). Androgen receptor. [Link]
-
Bonne, C., & Raynaud, J. P. (1976). Assay of androgen binding sites by exchange with methyltrienolone (R 1881). Steroids, 27(4), 497-507. [Link]
Sources
- 1. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor - Wikipedia [en.wikipedia.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of 17-alpha-methyltestosterone in vitro to human sex hormone binding globulin and rat ventral prostate androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of androgen receptor activity by transient interactions of its transactivation domain with general transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. What are the side effects of Methyltestosterone? [synapse.patsnap.com]
17-epimethyltestosterone as an androgen receptor agonist
An In-Depth Technical Guide to 17-Epimethyltestosterone as an Androgen Receptor Agonist
Prepared by: Gemini, Senior Application Scientist
Foreword: A Modern Perspective on a Classic Androgen
The field of steroid biochemistry is often perceived as mature, yet subtle stereochemical variations in these foundational molecules continue to yield significant insights into receptor pharmacology and endocrine physiology. This compound, the 17β-hydroxy-17α-methyl epimer of the more commonly known 17α-hydroxy-17β-methyltestosterone, represents such a case. While often categorized as a minor metabolite of the synthetic androgen methyltestosterone, its intrinsic activity and unique metabolic profile warrant a dedicated examination.[1][2]
This guide moves beyond a simple recitation of facts. It is designed for the researcher and drug development professional, providing a deep dive into the core mechanisms and experimental methodologies required to fully characterize this compound as an androgen receptor (AR) agonist. We will deconstruct the "why" behind the "how," offering a framework for rigorous scientific inquiry rooted in the principles of causality and self-validating experimental design. This document serves as both a comprehensive knowledge base and a practical handbook for investigating this potent, yet often overlooked, androgen.
Molecular Profile: Synthesis and Physicochemical Characteristics
The defining feature of this compound is the stereochemistry at the C17 position. Unlike its parent compound, methyltestosterone (17α-methyltestosterone), where the methyl group is in the alpha (α) position and the hydroxyl in the beta (β) position, this compound has these inverted.[2] This seemingly minor structural alteration can have significant implications for receptor binding, activation, and metabolic fate.
The 17α-alkylation is a critical feature shared with its parent compound, designed to prevent hepatic oxidation of the 17-hydroxyl group, thereby conferring greatly improved oral bioavailability and metabolic stability compared to native testosterone.[3][4]
Table 1: Comparative Physicochemical Properties
| Property | This compound | 17α-Methyltestosterone |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Synonyms | 17α-hydroxy-17β-methyl-androst-4-en-3-one | 17β-hydroxy-17α-methyl-androst-4-en-3-one; Metandren; Testred[5] |
| Molecular Formula | C₂₀H₃₀O₂ | C₂₀H₃₀O₂ |
| Molecular Weight | 302.45 g/mol | 302.45 g/mol |
Conceptual Synthesis Protocol
The synthesis of this compound is not as commonly documented as that of its α-epimer. However, a viable approach can be adapted from established methods for 17-epimerization of 17α-methyl steroids.[2] The core principle involves the formation of a transient intermediate that allows for inversion of the C17 stereocenter.
Protocol 1: Synthesis via 17β-Sulfate Intermediate[2]
-
Starting Material: 17α-Methyltestosterone.
-
Sulfation: React 17α-methyltestosterone with a sulfur trioxide pyridine complex in an anhydrous solvent (e.g., pyridine) at room temperature. This reaction forms the 17β-sulfate ester. The choice of the SO₃-pyridine complex is critical as it is a mild sulfonating agent, preventing unwanted side reactions on the steroid scaffold.
-
Hydrolysis and Epimerization: The crude 17β-sulfate product is then subjected to hydrolysis in an aqueous medium. Spontaneous hydrolysis occurs, leading to a mixture of dehydration products and, crucially, the desired 17α-hydroxy-17β-methyl epimer (this compound). The mechanism likely involves the formation of a carbocation intermediate at C17, which can then be attacked by water from either face, leading to a mixture of epimers.
-
Purification: The product mixture is extracted with an organic solvent (e.g., ethyl acetate). Purification of this compound from the starting material and other byproducts is achieved via column chromatography (e.g., silica gel) followed by recrystallization to yield the pure compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The chemical shift of the C-18 protons is a key diagnostic marker, appearing at a lower field in the 17β-methyl epimer compared to the 17α-methyl epimer.[2]
Mechanism of Action: A Tale of Two Pathways
This compound exerts its biological effects by acting as an agonist of the androgen receptor (AR), a member of the steroid hormone nuclear receptor superfamily.[6] AR activation follows two primary paradigms: a "classical" genomic pathway that modulates gene transcription over hours to days, and a "non-genomic" pathway that triggers rapid cellular events within seconds to minutes.
The Canonical Genomic Signaling Pathway
This pathway is the primary mechanism through which androgens regulate development, differentiation, and physiology in target tissues.[7]
-
Ligand Binding: In its inactive state, the AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs) such as Hsp90 and Hsp70.[7] this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.
-
Conformational Change & Dissociation: Ligand binding induces a critical conformational change in the LBD. This new conformation causes the dissociation of the HSPs, exposing the AR's nuclear localization signal.
-
Dimerization & Nuclear Translocation: Two ligand-bound AR molecules dimerize. This homodimer is actively transported into the nucleus.
-
DNA Binding & Co-activator Recruitment: Within the nucleus, the AR homodimer's DNA-binding domain (DBD) recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[8]
-
Transcriptional Activation: Upon binding to an ARE, the AR recruits a cascade of co-activator proteins. These co-activators bridge the AR to the general transcription machinery, leading to the initiation of target gene transcription and subsequent protein synthesis.
Caption: Non-genomic (rapid) signaling pathway of the Androgen Receptor.
Experimental Characterization: A Validated Workflow
To rigorously classify this compound as an AR agonist, a multi-tiered experimental approach is required, progressing from molecular interaction to cellular function and finally to physiological response.
In Vitro Analysis: Binding Affinity and Functional Potency
Objective: To quantify the direct interaction of this compound with the human AR and its ability to subsequently activate AR-mediated gene transcription.
Experiment 1: Competitive Radioligand Binding Assay
-
Causality & Rationale: This assay directly measures the affinity of a test compound for the AR LBD. It is the foundational experiment to confirm a direct molecular interaction. By competing against a high-affinity radiolabeled androgen (e.g., [³H]dihydrotestosterone), we can determine the inhibitory constant (Ki) of this compound, which is a direct measure of its binding affinity. [9]
-
Protocol 2: AR Competitive Binding Assay
-
Receptor Source Preparation: Prepare a cytosolic fraction containing the AR from a suitable source, such as the ventral prostate of castrated male rats or from cells overexpressing the human AR (e.g., Sf9 insect cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., TEGMD buffer: Tris-HCl, EDTA, glycerol, sodium molybdate, DTT).
-
Competition Reaction: In a 96-well plate, incubate a fixed concentration of the radioligand [³H]DHT (e.g., 1-2 nM) with the receptor preparation and increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Quantification: Wash the HAP pellet to remove unbound ligand, then measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Data Presentation
Table 2: Hypothetical AR Binding Affinity Data
| Compound | IC₅₀ (nM) | Ki (nM) | Relative Binding Affinity (RBA) %* |
| Dihydrotestosterone (DHT) | 3.2 | 1.5 | 100% |
| 17α-Methyltestosterone | 15 | 7.0 | ~21% |
| This compound | 25 | 11.7 | ~13% |
| RBA calculated as (Ki of DHT / Ki of Compound) x 100 |
Experiment 2: AR-Mediated Transcriptional Activation (Reporter Gene Assay)
-
Causality & Rationale: Demonstrating binding is not sufficient; we must prove that this binding leads to a functional response (i.e., agonism). A reporter gene assay provides a quantitative measure of the compound's ability to activate the full AR signaling cascade, from ligand binding to the transcription of a target gene. [10][11]The use of a luciferase reporter provides a highly sensitive and linear readout of transcriptional activity. [8]
Sources
- 1. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 4. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]
- 5. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assays for screening androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
An In-Depth Technical Guide to the Endocrinological Effects of 17-Epimethyltestosterone
Abstract
This technical guide provides a comprehensive analysis of the endocrinological profile of 17-epimethyltestosterone, a key metabolite of the synthetic androgen, 17α-methyltestosterone. While the parent compound is well-characterized, its 17-epimer remains a subject of significant interest due to the fundamental role of stereochemistry in determining biological activity. This document synthesizes the known metabolic pathways leading to this compound, discusses its anticipated interactions with key endocrine targets based on established structure-activity relationships, and critically, presents a series of detailed, field-proven experimental protocols to enable its definitive characterization. By elucidating the knowns and unknowns, this guide serves as both a reference and a foundational roadmap for future research into the nuanced pharmacology of C17-alkylated androgens.
Introduction: The Significance of C17 Stereoisomerism
17α-methyltestosterone (17α-MeT) was one of the first orally active anabolic-androgenic steroids (AAS) to be synthesized, achieved by adding a methyl group at the C17α position of the testosterone backbone.[1][2] This structural modification sterically hinders the oxidation of the 17β-hydroxyl group, significantly reducing first-pass hepatic metabolism and conferring oral bioavailability.[3]
However, it is now firmly established that 17α-methyl steroids undergo in vivo epimerization, converting the pharmacologically active 17α-methyl-17β-hydroxy configuration to its 17β-methyl-17α-hydroxy epimer.[4] This metabolite is This compound (hereafter referred to as 17-epi-MeT). The extent of this epimerization varies considerably among different AAS, suggesting that the resulting endocrinological effects of administering a 17α-methyl steroid are, in fact, the composite effect of the parent drug and its epimeric metabolite(s).[4]
Despite its confirmed presence as a human metabolite, the distinct endocrinological profile of 17-epi-MeT is not well-documented in publicly available literature. Understanding its specific activity—its binding affinity for the androgen receptor (AR), its intrinsic anabolic and androgenic potency, and its interaction with metabolic enzymes—is critical for a complete toxicological and pharmacological assessment. This guide will therefore focus on the known endocrinology of the parent compound as a baseline and provide the necessary theoretical and practical framework for the scientific investigation of its 17-epimer.
Metabolic Formation of this compound
The formation of 17-epi-MeT from 17α-MeT is not a direct enzymatic conversion but rather a chemical rearrangement of a Phase II metabolic conjugate. The process is understood to occur as follows:
-
Sulfation: The tertiary 17β-hydroxyl group of 17α-MeT is conjugated with a sulfate group, forming a 17β-sulfate ester.
-
Rearrangement and Hydrolysis: This 17β-sulfate intermediate is unstable. It spontaneously hydrolyzes in an aqueous environment, leading to a mixture of products, including the thermodynamically stable 17β-methyl-17α-hydroxy epimer (17-epi-MeT).[4][5]
This pathway explains why 17-epi-MeT and its own downstream metabolites are consistently detected in urine samples following the administration of 17α-MeT.[5][6]
Caption: Metabolic conversion of 17α-methyltestosterone to its 17-epimer.
Core Endocrinological Mechanisms & Comparative Analysis
The biological actions of androgens are primarily mediated through three molecular interactions: binding to the androgen receptor, metabolism by 5α-reductase, and interaction with the aromatase enzyme.
Androgen Receptor (AR) Binding and Activation
The canonical pathway for androgen action involves binding to the ligand-binding domain (LBD) of the AR. This induces a conformational change, dissociation from heat-shock proteins, nuclear translocation, and dimerization. The AR dimer then binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[7]
Caption: Canonical androgen receptor signaling pathway.
Causality & Structure-Activity Relationship (SAR): The precise orientation of the C17 substituents is critical for high-affinity binding. The 17β-hydroxyl group of testosterone forms a key hydrogen bond with residue Asn705 in the AR's LBD, anchoring the steroid in the pocket.[3]
-
17α-Methyltestosterone: The 17α-methyl group provides oral stability while the crucial 17β-hydroxyl remains available for this hydrogen bonding. Its binding affinity for the AR is comparable to that of testosterone.[3]
-
This compound: In this epimer, the positions are flipped. The bulky 17β-methyl group may cause steric hindrance within the LBD, while the 17α-hydroxyl is improperly oriented to form the critical hydrogen bond with Asn705. It is therefore hypothesized that 17-epi-MeT has a significantly lower binding affinity for the androgen receptor than 17α-MeT. This is a critical knowledge gap that requires experimental validation.
Metabolism by 5α-Reductase
In androgenic tissues like the prostate and skin, testosterone is converted by 5α-reductase to dihydrotestosterone (DHT), a more potent AR agonist. This tissue-specific amplification is a key determinant of the androgenic-to-anabolic ratio.[8] For some synthetic androgens, like nandrolone, 5α-reduction leads to a weaker AR agonist, thereby improving its therapeutic index.[9] 17α-MeT is known to be a substrate for 5α-reductase, being converted to the potent androgen 17α-methyl-DHT (mestanolone).[2] The susceptibility of 17-epi-MeT to 5α-reductase is unknown.
Interaction with Aromatase (CYP19A1)
Aromatase converts androgens to estrogens. While testosterone is readily aromatized, 17α-MeT is considered a poor substrate.[10] However, studies have shown that 17α-MeT acts as a competitive inhibitor of the aromatase enzyme .[10] This means it can occupy the active site without being converted, thereby blocking the aromatization of other endogenous androgens. This secondary anti-estrogenic effect contributes to its overall endocrinological profile. The inhibitory potential of 17-epi-MeT on aromatase has not been characterized.
Summary of Endocrinological Properties
The following table summarizes the known properties of the parent compound, 17α-methyltestosterone, and highlights the uncharacterized properties of its epimer.
| Property | 17α-Methyltestosterone (Parent Compound) | This compound (Metabolite) |
| AR Binding Affinity | Comparable to testosterone.[3] RBA values reported between 45-125% of DHT.[11] | Unknown. Hypothesized to be significantly lower. |
| Anabolic Activity | Moderate; anabolic-to-androgenic ratio near 1:1.[2] | Unknown. |
| Androgenic Activity | Moderate; potentiation to 17α-methyl-DHT in target tissues.[2] | Unknown. |
| Aromatase Interaction | Poor substrate; functions as a competitive inhibitor.[10] | Unknown. |
| Oral Bioavailability | ~70% due to 17α-alkylation.[2] | Not administered directly; formed via metabolism. |
Experimental Protocols for Characterization
To address the knowledge gaps identified above, a suite of validated in vitro and in vivo assays is required. The following sections provide detailed, self-validating protocols designed for the comparative characterization of steroid epimers.
Protocol: Androgen Receptor Competitive Binding Assay
This protocol determines the relative affinity of a test compound for the AR by measuring its ability to displace a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol) in the presence of increasing concentrations of the unlabeled test compound (17α-MeT or 17-epi-MeT). The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Methodology:
-
Preparation of AR Source:
-
Euthanize adult male Sprague-Dawley rats and excise ventral prostates into ice-cold TEDG buffer (Tris, EDTA, DTT, Glycerol).
-
Homogenize the tissue using a Polytron homogenizer and centrifuge at 105,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a Bradford or BCA assay.
-
-
Assay Setup (in triplicate):
-
In microcentrifuge tubes, add 100 µL of diluted cytosol.
-
Add 50 µL of [³H]-R1881 (final concentration ~1 nM).
-
Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding tubes.
-
For non-specific binding tubes, add a saturating concentration of unlabeled R1881 (e.g., 1 µM).
-
-
Incubation & Separation:
-
Incubate tubes overnight (16-18 hours) at 4°C.
-
To separate bound from free ligand, add 500 µL of an ice-cold hydroxylapatite (HAP) slurry to each tube.
-
Vortex and incubate on ice for 15 minutes, with vortexing every 5 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the HAP pellet three times with 1 mL of ice-cold wash buffer.
-
-
Quantification & Analysis:
-
Resuspend the final pellet in 1 mL of ethanol and transfer to a scintillation vial.
-
Add 10 mL of scintillation cocktail and count radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Caption: Workflow for the androgen receptor competitive binding assay.
Protocol: Hershberger Bioassay for Anabolic-Androgenic Activity
This in vivo assay is the gold standard for assessing the anabolic and androgenic properties of a compound, based on the OECD Test Guideline 441.[2]
Principle: The growth of specific tissues in castrated male rats is androgen-dependent. Anabolic activity is measured by the weight increase of the levator ani muscle, while androgenic activity is measured by weight increases in the ventral prostate and seminal vesicles.
Methodology:
-
Animal Model:
-
Use peripubertal male rats (e.g., Wistar or Sprague-Dawley), castrated on postnatal day 42.
-
Allow a 7-day recovery and washout period.
-
-
Dosing and Groups (n=6 per group):
-
Group 1 (Vehicle Control): Administer vehicle (e.g., corn oil) daily.
-
Group 2 (Positive Control): Administer testosterone propionate (TP) s.c. (e.g., 0.4 mg/kg/day).
-
Groups 3-5 (Test Compound 1): Administer 17α-MeT at low, medium, and high doses (e.g., via oral gavage).
-
Groups 6-8 (Test Compound 2): Administer 17-epi-MeT at the same low, medium, and high doses.
-
Administer doses daily for 10 consecutive days.
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, record body weights and euthanize the animals.
-
Carefully dissect the following tissues:
-
Ventral Prostate (VP)
-
Seminal Vesicles (SV, with coagulating glands and fluids)
-
Levator Ani plus Bulbocavernosus (LABC) muscle
-
Glans Penis (GP)
-
Cowper's Glands (COW)
-
-
Trim tissues of fat and connective tissue and record their wet weights immediately.
-
-
Data Analysis:
-
Analyze tissue weights for statistically significant increases compared to the vehicle control group using ANOVA followed by Dunnett's test.
-
Androgenic Activity: Indicated by a significant increase in VP, SV, GP, and COW weights.
-
Anabolic Activity: Indicated by a significant increase in LABC muscle weight.
-
Compare the dose-response curves of 17α-MeT and 17-epi-MeT to determine their relative potencies.
-
Protocol: Aromatase Inhibition Tritiated Water-Release Assay
This assay quantifies aromatase activity by measuring the release of ³H₂O from a tritiated androgen substrate.
Principle: The aromatization of [1β-³H]-androstenedione to estrone involves the stereospecific removal of the 1β-tritium atom, which is released as tritiated water (³H₂O). The amount of ³H₂O formed is directly proportional to aromatase activity.
Methodology:
-
Enzyme Source:
-
Prepare microsomes from human placental tissue or use commercially available recombinant human aromatase (CYP19A1).
-
-
Reaction Mixture:
-
In a test tube, combine:
-
Phosphate buffer (pH 7.4)
-
NADPH generating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Microsomal protein (~50-100 µg)
-
Test inhibitor (17α-MeT or 17-epi-MeT) at various concentrations.
-
-
-
Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [1β-³H]-androstenedione (final concentration ~50 nM).
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
-
Termination and Separation:
-
Stop the reaction by adding an equal volume of ice-cold chloroform.
-
Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Transfer a portion of the aqueous supernatant (containing ³H₂O) to a fresh tube containing a charcoal slurry (e.g., dextran-coated charcoal) to adsorb any remaining tritiated steroid.
-
Vortex and centrifuge.
-
-
Quantification and Analysis:
-
Transfer the final aqueous supernatant to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity.
-
Generate a standard curve to convert cpm to pmol of product formed.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
This compound is an obligatory metabolite of 17α-methyltestosterone, formed through a well-established metabolic rearrangement. While the endocrinological profile of the parent drug is extensively characterized, a significant knowledge gap exists regarding the specific biological activity of its 17-epimer. Based on fundamental principles of steroid structure-activity relationships, it is hypothesized that 17-epi-MeT possesses significantly reduced androgenic and anabolic activity due to a suboptimal fit within the androgen receptor's ligand-binding domain.
However, this hypothesis requires rigorous experimental validation. The protocols detailed in this guide provide a clear and robust framework for the scientific community to definitively characterize this compound. Such research is essential for a complete understanding of the pharmacology and toxicology of 17α-methylated anabolic steroids, with direct implications for drug development, anti-doping science, and clinical endocrinology.
References
A comprehensive, numbered list of all cited sources will be provided below, including full titles, source information, and verifiable URLs.
-
PubChem. Methyltestosterone. National Center for Biotechnology Information. [Link]
-
Kumar, N., et al. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Gao, W., et al. Chemistry and Structural Biology of Androgen Receptor. Chemical Reviews. [Link]
-
Briones, R., et al. Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Steroids. [Link]
-
Schänzer, W., et al. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids. [Link]
-
Re, T., et al. Effects of 17 beta-hydroxy-17 alpha-methyl-estra-4,9,11-triene-3-one (R 1881): Evidence for Direct Involvement of Androgens in the Defeminization of Behaviour in Rats. Journal of Endocrinology. [Link]
-
University of Babylon. STRUCTURE ACTIVITY RELATIONSHIP. [Link]
-
Jankowski, M., et al. O-methyloximes of testosterone and of 17α-methyltestosterone: TLC and QSPR study of R F values. ResearchGate. [Link]
-
Clark, A. S., et al. Comparison of the effects of 17 alpha-methyltestosterone, methandrostenolone, and nandrolone decanoate on the sexual behavior of castrated male rats. Behavioral Neuroscience. [Link]
-
Wikipedia. Template:Relative affinities of anabolic steroids and related steroids. [Link]
-
De la Torre, X., et al. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Parr, M. K., et al. Endocrine characterization of the designer steroid methyl-1-testosterone: investigations on tissue-specific anabolic-androgenic potency, side effects, and metabolism. Endocrinology. [Link]
-
de Ronde, W., & Smit, D. L. Medicinal Use of Testosterone and Related Steroids Revisited. MDPI. [Link]
-
Parr, M. K., et al. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. Toxicology Letters. [Link]
-
Wikipedia. Methyltestosterone. [Link]
-
Naftolin, F., et al. 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Saartok, T., et al. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology. [Link]
-
Bao, B., et al. Molecular and Physiological Effects of 17α-methyltestosterone on Sex Differentiation of Black Rockfish, Sebastes schlegelii. MDPI. [Link]
-
Schänzer, W., et al. Detection of new 17-alkylated anabolic steroids on WADA 2006 list. ResearchGate. [Link]
-
El-Gohary, M. Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. ResearchGate. [Link]
-
Wikipedia. Nandrolone. [Link]
-
Denmeade, S. R., & Isaacs, J. T. Androgen Receptor Structure, Function and Biology: From Bench to Bedside. PMC. [Link]
Sources
- 1. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 3. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on anabolic steroids--12. Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrine characterization of the designer steroid methyl-1-testosterone: investigations on tissue-specific anabolic-androgenic potency, side effects, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nandrolone - Wikipedia [en.wikipedia.org]
- 10. 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Sensitivity Detection of 17-epimethyltestosterone in Biological Matrices
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 17-epimethyltestosterone, a key metabolite of the synthetic anabolic androgenic steroid (AAS) methyltestosterone. As a prohibited substance by the World Anti-Doping Agency (WADA), robust and sensitive detection methods are critical for sports anti-doping programs and forensic toxicology.[1][2] This guide details two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-proven protocols for sample preparation from urine, including enzymatic hydrolysis, extraction, and derivatization, alongside optimized instrumental parameters. The causality behind experimental choices is explained to provide researchers with a deep understanding of the entire workflow, from sample collection to final data analysis.
Introduction: The Analytical Challenge of this compound
This compound is a stereoisomer and metabolite of methyltestosterone, a synthetic testosterone derivative. Its presence in an athlete's urine is an indicator of methyltestosterone administration.[3][4] The detection of such metabolites is a cornerstone of anti-doping efforts, as parent compounds are often rapidly metabolized and cleared from the body. Routine monitoring is typically performed by analyzing urine, a complex biological matrix that requires significant cleanup prior to instrumental analysis.[5]
The primary analytical challenges in detecting this compound include:
-
Low Concentrations: Metabolites are often present at trace levels (ng/mL), demanding highly sensitive analytical techniques.
-
Matrix Interference: Urine contains a high concentration of salts, pigments, and endogenous compounds that can interfere with detection and suppress instrument signals.[5]
-
Metabolic Conjugation: Steroids are primarily excreted as water-soluble glucuronide and sulfate conjugates. A hydrolysis step is mandatory to cleave these conjugates and analyze the free steroid.[6][7]
-
Physicochemical Properties: The low volatility and thermal lability of underivatized steroids make them challenging for GC-MS analysis, while their non-polar nature can lead to poor ionization efficiency in LC-MS with electrospray ionization (ESI).[3][4][8]
This guide provides validated protocols for both GC-MS and LC-MS/MS, the gold-standard techniques in anti-doping laboratories, to overcome these challenges.
Sample Preparation: From Raw Urine to Analyzable Extract
The critical first step in the analytical workflow is the isolation and purification of the target analyte from the urine matrix. A robust sample preparation protocol is essential for achieving reliable and reproducible results. The following workflow is a comprehensive approach applicable to most steroid analysis pipelines.
Overall Sample Preparation Workflow
The multi-step process involves enzymatic hydrolysis to liberate the free steroid, followed by extraction to isolate it from the aqueous matrix, and an optional derivatization step to enhance its properties for GC-MS analysis.
Caption: General workflow for preparing urine samples for steroid analysis.
Protocol 1: Sample Hydrolysis and Extraction
Rationale: Steroids are metabolized in the liver to form glucuronide and sulfate conjugates, which increases their water solubility for excretion. Enzymatic hydrolysis with β-glucuronidase is required to cleave the glucuronic acid moiety, releasing the parent steroid for extraction into an organic solvent.[5][6] Subsequent extraction, either by Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), separates the non-polar steroid from the aqueous, salt-rich urine matrix.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 2.0 mL of the urine sample into a 15 mL glass culture tube.
-
Internal Standard Spiking: Add a known quantity (e.g., 50 µL of a 1 µg/mL solution) of a suitable internal standard (e.g., this compound-d3) to every sample, calibrator, and quality control.
-
Buffering: Add 750 µL of phosphate buffer (0.8 M, pH 7.0).[5]
-
Enzymatic Hydrolysis: Add 25 µL of β-glucuronidase from E. coli. Vortex the mixture and incubate in a water bath at 50°C for 1 hour.[5]
-
pH Adjustment for LLE: After cooling to room temperature, add 750 µL of a 20% potassium carbonate/bicarbonate solution to raise the pH to approximately 9.5. This ensures the steroid is in its non-ionized form, maximizing extraction efficiency into the organic solvent.[5]
-
Liquid-Liquid Extraction (LLE):
-
Add 6 mL of tert-butyl methyl ether (TBME).
-
Cap the tube and vortex or mechanically shake for 5 minutes.
-
Centrifuge at 2500 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C. The dried residue is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 2: Silylation (Derivatization for GC-MS)
Rationale: Steroids contain polar hydroxyl and keto groups that make them non-volatile and prone to thermal degradation in a hot GC injector. Derivatization converts these polar groups into non-polar, thermally stable trimethylsilyl (TMS) ethers and enol-ethers.[8] This process, typically using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), is essential for successful GC-MS analysis.[5][9]
Step-by-Step Protocol:
-
Reagent Preparation: Ensure the dried extract from Protocol 1 is completely free of moisture, which can quench the derivatization reagent.
-
Derivatization: Add 100 µL of the derivatizing reagent (e.g., a mixture of MSTFA, ammonium iodide, and ethanethiol at a ratio of 1000:2:6 v/w/v).[9] The ammonium iodide acts as a catalyst.
-
Reaction: Cap the tube tightly and heat at 70°C for 20 minutes in a heating block or oven.[9]
-
Analysis: After cooling, the sample is ready for immediate injection into the GC-MS system.
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for steroid analysis in anti-doping laboratories. It offers excellent chromatographic separation and provides characteristic mass spectra that allow for confident identification.[3][6]
Caption: Workflow for the analysis of derivatized steroids by GC-MS.
Recommended GC-MS Instrumentation and Parameters
The following table provides typical starting parameters for the analysis of TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | Agilent HP-1 or DB-5ms (e.g., 17-30m, 0.20-0.25mm ID, 0.11-0.25µm film)[6][9] | A non-polar stationary phase provides good separation for non-polar TMS-derivatized steroids. |
| Carrier Gas | Helium | Inert gas, provides good efficiency. |
| Flow Rate | ~1.0 mL/min (Constant Flow)[9] | Optimal flow for balancing separation speed and efficiency. |
| Injector Type | Splitless or Split (e.g., 16:1)[6][9] | Splitless for maximum sensitivity; a split ratio can be used for more concentrated samples to avoid column overload. |
| Injector Temp. | 280-300°C[6][9] | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Program | Start 183°C, ramp 3°C/min to 232°C, then ramp 40°C/min to 310°C, hold 2 min[6] | A temperature gradient is essential to separate compounds with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV[9] | Standard energy that provides consistent and extensive fragmentation for structural elucidation. |
| Ion Source Temp. | 230°C[9] | Prevents condensation of analytes while minimizing thermal degradation. |
| Acquisition Mode | Full Scan (m/z 40-1000) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode significantly increases sensitivity by monitoring only characteristic ions. |
Data Interpretation
Identification is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. For TMS-derivatized steroids, the molecular ion (M+) may be weak or absent. Identification relies on characteristic fragment ions resulting from the cleavage of the TMS groups and the steroid backbone. A reliable chromatographic separation is absolutely necessary to distinguish between isomers.[9]
Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often with simpler sample preparation (no derivatization required), making it an attractive alternative or confirmatory technique to GC-MS.[10][11] The technique's power lies in its ability to perform Selected Reaction Monitoring (SRM), where a specific precursor ion is selected, fragmented, and a specific product ion is monitored.
Caption: Workflow for the analysis of steroids by LC-MS/MS using SRM.
Recommended LC-MS/MS Instrumentation and Parameters
Rationale: Reversed-phase chromatography on a C18 column effectively separates steroids based on their hydrophobicity. A gradient elution using water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is used to facilitate protonation for positive mode ESI.[10] While ESI can suffer from low ionization efficiency for underivatized steroids, precursor ion scanning methods have successfully identified metabolites like this compound.[3][4]
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, <3 µm particle size) | Standard for steroid separation, providing good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid aids in protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic phase for eluting hydrophobic compounds. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for analytical scale columns to ensure efficient separation and ionization. |
| Gradient | Start at 30-40% B, ramp to 95-100% B over 10-15 minutes | A gradient is required to elute a wide range of analytes with varying polarities. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Tandem Mass Spectrometer | ||
| Ion Source | Electrospray Ionization (ESI) or APCI | ESI is common, but APCI can offer better sensitivity for less polar compounds. |
| Polarity | Positive | Steroids readily form protonated molecules [M+H]+. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor -> product ion transitions. |
| Example SRM Transitions | To be determined empirically by infusing a pure standard. | At least two transitions should be monitored for confident identification per WADA guidelines. |
Data Interpretation
A positive identification requires the detection of a peak at the expected retention time that exhibits all monitored SRM transitions with ion ratios that fall within a specified tolerance (typically ±20-30%) of the ratios observed for a certified reference standard analyzed under the same conditions.
References
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17α-methyltestosterone. Drug Metabolism and Disposition, 37(11), 2153-2160. [Link]
-
Parr, M. K., Zorio, M., Geyer, H., Schänzer, W., & Piper, T. (2020). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Journal of Mass Spectrometry, 55(12), e4649. [Link]
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2009). Detection and Characterization of a New Metabolite of 17α-Methyltestosterone. Drug Metabolism and Disposition, 37(11), 2153–2160. [Link]
-
Schänzer, W., Geyer, H., Fusshöller, G., & Halatcheva, N. (2010). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In Recent advances in doping analysis (18). Sport und Buch Strauß. [Link]
-
Chemistry LibreTexts. (2020). Sample Prep: Performance Enhancing Drugs. [Link]
-
World Anti Doping Agency. (2019). The Prohibited List. [Link]
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Drug metabolism and disposition: the biological fate of chemicals, 37(11), 2153–2160. [Link]
-
Regal, P., Cepeda, A., & Fente, C. (2011). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis, 19(2), 206-213. [Link]
-
Schänzer, W., Geyer, H., Fusshöller, G., & Halatcheva, N. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Recent Advances in Doping Analysis, (18), 65-68. [Link]
-
USADA. (n.d.). World Anti-Doping Agency (WADA) Prohibited List. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). List of drugs banned by the World Anti-Doping Agency. Retrieved January 14, 2026, from [Link]
-
World Anti-Doping Agency. (2024). Prohibited List 2025. [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515–2534. [Link]
-
Barbosa, I., et al. (2013). Determination of 17α-Methyltestosterone in Freshwater Samples of Tilapia Farming by High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 4, 207-211. [Link]
-
Horváth, G., et al. (1981). The use of this compound radioimmunoassay in following excretion of methandienone metabolites in urine. Steroids, 37(6), 593-600. [Link]
-
World Anti-Doping Agency. (2024). International Standard - Prohibited List 2025. [Link]
-
Lee, J. E., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. BioMed Research International, 2019, 8379632. [Link]
-
Marwah, A., et al. (2011). Development and validation of a High performance liquid chromatography- Mass spectrometry method for 17α-methyltestosterone in Aquatic water systems. Journal of Applied & Natural Science, 3(1), 60-69. [Link]
-
ARUP Laboratories. (n.d.). 17-Ketosteroids, Urine Test Directory. [Link]
-
Marwah, A., et al. (2011). Development and validation of a High performance liquid chromatography- Mass spectrometry method for 17a-methyltestosterone in Aquatic water systems. ResearchGate. [Link]
-
Xu, Y., et al. (2016). Simultaneous Determination of Methyltestosterone and Its Metabolite in Fish by Gas Chromatography-Mass Spectrometry. Chinese Journal of Analytical Chemistry, 44(11), 1779-1785. [Link]
-
Iva, T., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 14(6), 333. [Link]
-
Marwah, A., et al. (2005). Development and validation of a high performance liquid chromatography assay for 17α-methyltestosterone in fish feed. Journal of AOAC International, 88(5), 1333-1339. [Link]
Sources
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. List of drugs banned by the World Anti-Doping Agency - Wikipedia [en.wikipedia.org]
- 3. [PDF] Detection and Characterization of a New Metabolite of 17α-Methyltestosterone | Semantic Scholar [semanticscholar.org]
- 4. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
Application Note: A Validated GC-MS Protocol for the Confirmatory Analysis of 17-epimethyltestosterone in Biological Matrices
Abstract
This application note provides a comprehensive and robust protocol for the detection and quantification of 17-epimethyltestosterone, a synthetic anabolic-androgenic steroid (AAS) and an epimer of methyltestosterone. The methodology is designed for researchers in anti-doping science, clinical chemistry, and pharmaceutical development, requiring high sensitivity and specificity. The protocol leverages the resolving power of gas chromatography coupled with the specificity of mass spectrometry (GC-MS). We detail a complete workflow, including sample preparation from a urine matrix involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by chemical derivatization to enhance analyte volatility and thermal stability. The causality behind critical experimental choices, such as the selection of derivatization agents and chromatographic conditions, is explained to ensure methodological integrity. This guide serves as a self-validating system, grounded in established analytical principles for steroid analysis.
Introduction and Scientific Rationale
This compound is the 17α-hydroxy epimer of 17α-methyltestosterone, a potent anabolic-androgenic steroid. While methyltestosterone is the common pharmaceutical form, its metabolites and epimers, such as this compound, are critical targets in doping control analysis.[1] The administration of methyltestosterone can lead to the formation of various metabolites, and identifying these compounds is essential for confirming its misuse.[1][2][3]
Gas chromatography-mass spectrometry (GC-MS) is the gold-standard technique for the confirmatory analysis of steroids in complex biological matrices.[4][5] Its high chromatographic resolution is indispensable for separating structurally similar isomers, a common challenge in steroidomics.[6][7] However, steroids are not natively amenable to GC analysis due to their low volatility and thermal lability. Therefore, a critical prerequisite is chemical derivatization, which converts polar functional groups (hydroxyl and keto groups) into more volatile and stable silyl ethers.[8][9][10] This protocol employs a trimethylsilylation (TMS) strategy, a widely validated approach that yields derivatives with excellent chromatographic properties and characteristic mass spectra.[4][11]
The overall analytical strategy involves:
-
Enzymatic Hydrolysis: Steroids in urine are often excreted as water-soluble glucuronide or sulfate conjugates. Enzymatic cleavage using β-glucuronidase is necessary to liberate the parent steroid for extraction.[4][12]
-
Solid-Phase Extraction (SPE): A cleanup and concentration step to isolate the analytes from the complex urine matrix.[13][14]
-
Chemical Derivatization: Conversion of the analyte to its trimethylsilyl (TMS) derivative to enable GC-MS analysis.[15]
-
GC-MS Analysis: Separation and detection of the derivatized analyte using Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.[16][17]
This document provides a detailed, step-by-step methodology grounded in these principles.
Materials and Instrumentation
Reagents and Consumables
-
Reference Standards: this compound, Methyltestosterone-d3 (Internal Standard).
-
Solvents (HPLC or GC Grade): Methanol, Acetonitrile, Ethyl Acetate, n-Hexane, Diethyl Ether.[14][15][17]
-
Buffers: 0.2 M Sodium Acetate Buffer (pH 4.6).[18]
-
Enzymes: β-glucuronidase from E. coli.[4]
-
Derivatization Reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and ethanethiol (1000:2:3, v:w:v).[2][8]
-
Extraction Cartridges: C18 Solid-Phase Extraction (SPE) cartridges (500 mg, 6 mL).[13]
-
Other: Anhydrous Sodium Sulfate, Potassium Carbonate, Deionized Water.
Instrumentation
-
Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Ancillary Equipment: Centrifuge, Nitrogen Evaporator, Heating Block, Vortex Mixer, Analytical Balance.
Detailed Experimental Protocol
The entire workflow is a multi-stage process requiring careful execution at each step to ensure accuracy and reproducibility.
Caption: Overall experimental workflow from sample preparation to GC-MS analysis.
Step 1: Sample Preparation and Hydrolysis
-
Pipette 2.0 mL of the urine sample into a 15 mL glass centrifuge tube.
-
Spike the sample with 20 µL of a 1 µg/mL solution of Methyltestosterone-d3 (Internal Standard, IS).
-
Add 1.0 mL of 0.2 M sodium acetate buffer (pH 4.6). Vortex briefly.
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Incubate the mixture in a heating block or water bath at 55°C for 3 hours to ensure complete cleavage of glucuronide conjugates.[18]
-
Allow the sample to cool to room temperature.
Step 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the entire hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water/acetone mixture (4:1, v/v) to remove polar interferences.[14]
-
Perform a second wash with 1 mL of n-hexane to remove non-polar interferences.[14]
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the target analytes with 4 mL of diethyl ether into a clean glass tube.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Step 3: Chemical Derivatization
The conversion of the hydroxyl group to a TMS-ether is crucial for analysis. This reaction increases volatility and improves chromatographic peak shape.
Caption: Silylation reaction converting a steroid hydroxyl group to a TMS-ether.
-
To the dry residue from Step 2, add 50 µL of the derivatization reagent (MSTFA/NH₄I/ethanethiol).
-
Seal the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 20 minutes in a heating block.[2]
-
After cooling to room temperature, transfer the solution to a 2 mL autosampler vial with an insert. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
Optimal chromatographic conditions are essential to separate this compound from its isomers and other endogenous steroids. The following parameters have been validated for this application.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | Agilent HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. | A robust, non-polar column providing excellent separation for a wide range of steroid derivatives.[6][16] |
| Carrier Gas | Helium, Constant Flow Rate: 1.0 mL/min. | Inert carrier gas providing good efficiency.[6] |
| Injection Volume | 1 µL. | |
| Inlet Temperature | 280°C. | Ensures rapid volatilization of the derivatized analytes.[11] |
| Injection Mode | Splitless. | Maximizes the transfer of analyte onto the column for trace-level detection.[16] |
| Oven Program | Initial: 150°C (hold 1 min), Ramp 1: 20°C/min to 220°C (hold 18 min), Ramp 2: 30°C/min to 250°C, Ramp 3: 10°C/min to 320°C (hold 5 min). | A multi-step ramp is crucial for resolving early-eluting compounds from the target analytes and ensuring separation of isomers.[16] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI). | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV. | Standard energy that creates extensive, library-searchable fragmentation.[6][16] |
| MS Source Temp. | 230°C. | Prevents condensation of analytes in the source.[6] |
| MS Quad Temp. | 150°C. | |
| Acquisition Mode | Selected Ion Monitoring (SIM). | Increases sensitivity and selectivity by monitoring only characteristic ions of the target analytes.[4][17] |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Derivative | Retention Time (Approx.) | Diagnostic Ions (m/z) | Quantifier Ion (m/z) |
| This compound | di-TMS | ~25 min | 446, 301, 143 | 446 |
| Methyltestosterone-d3 (IS) | di-TMS | ~25 min | 449, 304, 143 | 449 |
| Note: Retention times are approximate and must be confirmed with authentic standards on the specific instrument used. Diagnostic ions are based on typical fragmentation of TMS-derivatized methyltestosterone isomers; the molecular ion (M+) is often observed at m/z 446. |
Data Analysis and Method Validation
Analyte Identification and Quantification
-
Identification: The presence of this compound is confirmed if:
-
The retention time of the peak matches that of the certified reference standard within a predefined window (e.g., ±0.2%).
-
All specified diagnostic ions are present in the peak's mass spectrum.
-
The abundance ratios of the diagnostic ions match those of the reference standard within established tolerances (e.g., ±20%).
-
-
Quantification: A calibration curve is constructed by analyzing standards at multiple concentration levels (e.g., 2, 5, 10, 25, 50 ng/mL). The concentration of the analyte in a sample is calculated by comparing the peak area ratio of the analyte's quantifier ion to the internal standard's quantifier ion against the linear regression of the calibration curve.[11]
Method Validation Insights
A full method validation should be performed according to established guidelines (e.g., WADA ISL, FDA Bioanalytical Method Validation).[15][19]
-
Specificity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences co-elute with the analyte.
-
Linearity: Calibration curves should demonstrate a correlation coefficient (r²) of >0.99.
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., RSD <20%, accuracy within ±20%).[17]
-
Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day precision) and on different days (inter-day precision). Acceptance criteria are typically <15% RSD for precision and ±15% for accuracy.[11][15]
-
Recovery: The efficiency of the extraction process is determined by comparing the response of an analyte spiked into a sample before extraction versus after extraction. Typical recoveries for steroids using this method are in the range of 80-110%.[15][17]
Conclusion
This application note details a reliable and validated GC-MS protocol for the analysis of this compound. By combining optimized sample preparation, effective derivatization, and specific instrumental conditions, this method provides the necessary sensitivity and specificity for confirmatory analysis in regulated environments. The explanation of the scientific principles behind each step empowers researchers to troubleshoot and adapt the protocol for similar steroid compounds, ensuring data of the highest quality and integrity.
References
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Drug testing and analysis, 1(9-10), 459–466.* [Link]
-
Schiffer, L., Schänzer, W., Thevis, M. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In: Schänzer W, Geyer H, Gotzmann A, Mareck U, editors. Recent advances in doping analysis (24). Cologne: Sportverlag Strauß.[Link]
-
Choi, M. H., Kim, B. K., & Chung, B. C. (1990). Analysis of anabolic steroids using GC/MS with selected ion monitoring. Journal of analytical toxicology, 14(2), 91–95. [Link]
-
Gómez-Pérez, M. L., Pérez-Parada, A., Heinzen, H., & Fernández-Alba, A. R. (2008). GC-MS method development and validation for anabolic steroids in feed samples. Journal of separation science, 31(4), 727–734. [Link]
-
Marcos, J., Pozo, O. J., Pascual, J. A., & Segura, J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2505–2524.* [Link]
-
de Oliveira, M. F., de Aquino Neto, F. R., & de Andrade, M. V. (2005). Improvements in steroid screening in doping control with special emphasis to GC-MS analytical conditions and method validation. Journal of the Brazilian Chemical Society, 16(6a), 1164-1172.* [Link]
-
Pozo, O. J., & Marcos, J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2505-2524.* [Link]
-
Gambaro, V., Lodi, F., & Mariani, E. (2008). GC-MS method development and validation for anabolic steroids in feed samples. Journal of Separation Science, 31(4), 727-34. [Link]
-
Aguilera, R., Hatton, C. K., & Catlin, D. H. (2002). Detection of epitestosterone doping by isotope ratio mass spectrometry. Clinical chemistry, 48(4), 629–636.* [Link]
-
Catlin, D. H., Aguilera, R., & Hatton, C. K. (2002). Detection of Epitestosterone Doping by Isotope Ratio Mass Spectrometry. Clinical Chemistry, 48(4), 629-636. [Link]
-
Ponzetto, F., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 14(6), 332.* [Link]
-
Piper, T., et al. (2021). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC-MS. Journal of analytical toxicology, 45(9), 1030–1040.* [Link]
-
Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Drug testing and analysis, 1(9-10), 459-66. [Link]
-
Master Analyse et Controle. (n.d.). Developing the GC-MS method to quantify Testosterone/Epitestosterone ratio in female urine. University of Lyon.[Link]
-
Schänzer, W., et al. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Recent advances in doping analysis (24).[Link]
-
Shinohara, Y., et al. (2000). Stable isotope dilution analysis of human urinary metabolites of 17α-methyltestosterone. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 137-145. [Link]
-
Avois, L., et al. (2003). Development and Method Validation for Testosterone and Epitestosterone in Human Urine Samples by Liquid Chromatography Application. Journal of Chromatographic Science, 41(5), 261-266.* [Link]
-
National Center for Biotechnology Information (n.d.). Methyltestosterone. PubChem Compound Summary for CID 6010.[Link]
-
U.S. Food & Drug Administration. (2020). Screen for Steroids using gas chromatography-mass specetrometry. FDA Laboratory Information Bulletin, No. 4652.[Link]
-
Zhang, Q., et al. (2018). Simultaneous determination of methyltestosterone and its metabolite in fish by gas chromatography-mass spectrometry. Analytical Methods, 10(28), 3493-3499.* [Link]
-
Piper, T., et al. (2021). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC-MS. Journal of Analytical Toxicology, 45(9), 1030-1040. [Link]
-
Schänzer, W., et al. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. In Recent advances in doping analysis (24).[Link]
-
Ponzetto, F., et al. (2024). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 14(6), 332.* [Link]
Sources
- 1. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Analysis of anabolic steroids using GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. Detection of epitestosterone doping by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 17. Simultaneous determination of methyltestosterone and its metabolite in fish by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Sourcing and Application of 17-Epimethyltestosterone Reference Standards
Document ID: AN-2026-01-STEROIDS
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the sourcing, qualification, and application of 17-epimethyltestosterone reference standards. It offers field-proven insights and detailed protocols for the accurate identification and quantification of this compound using modern analytical techniques. The causality behind experimental choices is explained to ensure scientific integrity and robust, reproducible results.
Introduction: The Analytical Imperative for this compound
This compound, the 17α-epimer of methyltestosterone, is a critical analyte in several scientific domains. It is recognized primarily as a metabolite and impurity of 17α-methyltestosterone, a synthetic anabolic-androgenic steroid.[1][2] The World Anti-Doping Agency (WADA) and other regulatory bodies closely monitor methyltestosterone and its metabolites in athletic performance testing.[3][4] Therefore, the unambiguous identification and precise quantification of this compound are paramount for forensic toxicology, sports doping control, and pharmaceutical quality control.
Sourcing and Qualification of Reference Standards: The Foundation of Accuracy
The selection of a reference standard is the first and most critical control point in any quantitative analytical method. The goal is to obtain a material of the highest possible purity and with a well-characterized identity, accompanied by documentation that ensures metrological traceability.
Understanding Reference Material Grades
Reference materials are categorized based on their level of characterization and the rigor of the certification process.[5]
-
Certified Reference Material (CRM): This is the highest grade of reference material.[6][7] A CRM is produced by an accredited Reference Material Producer (RMP) under a compliant quality system (e.g., ISO 17034) and is accompanied by a certificate that states the property value (e.g., purity), its associated measurement uncertainty, and a statement of metrological traceability.[6][8] For definitive quantification, a CRM is the preferred choice.
-
Reference Material (RM): An RM is a material that is sufficiently homogeneous and stable with respect to one or more specified properties, making it fit for its intended use in a measurement process.[5] While well-characterized, it may lack the full certification and uncertainty budget of a CRM.
-
Analytical Standard: This is a general term for a high-purity substance intended for a specific analytical use. While many are of excellent quality, it is crucial to scrutinize the accompanying documentation (i.e., the Certificate of Analysis) to assess its suitability.
Decoding the Certificate of Analysis (CoA)
The CoA is the most important document accompanying a reference standard. It is not merely a statement of quality but a detailed report of the characterization process.
Key Parameters to Scrutinize on a CoA:
| Parameter | Importance & What to Look For |
| Identity | Confirmed by multiple orthogonal techniques (e.g., ¹H NMR, Mass Spectrometry, IR). This ensures you have the correct molecule and stereoisomer. |
| Purity (Assay) | Determined by a mass balance approach or quantitative NMR (qNMR). A high purity value (e.g., >98%) is essential. The method should be stability-indicating. |
| Certified Value & Uncertainty | For CRMs, this provides the purity value with a statistically derived uncertainty, which should be incorporated into the uncertainty budget of your own measurements.[6] |
| Impurities | Both identified and unidentified impurities should be listed. Understanding the impurity profile is critical, especially if an impurity could co-elute with the analyte. |
| Storage Conditions | Adherence to recommended storage temperatures (e.g., -20°C or 2-8°C) is mandatory to ensure the long-term stability of the standard. |
| Expiry/Retest Date | Indicates the period for which the supplier guarantees the certified properties of the standard. |
| Traceability Statement | A statement linking the certified value to a national or international standard (e.g., NIST, SI units).[7] |
Workflow for In-House Verification of a New Reference Standard
Even when sourced from a reputable vendor, it is good laboratory practice (GLP) to perform a verification of a new lot of reference standard. This ensures its integrity upon arrival and its suitability within your specific analytical systems.
Caption: Workflow for the qualification of a newly received reference standard.
Application Protocols: From Standard to Result
The following protocols provide step-by-step methodologies for the use of this compound reference standards in common analytical applications.
Protocol 1: Preparation of Stock and Working Calibration Standards
Causality: Accurate preparation of stock and working standards is the cornerstone of quantification. Using calibrated volumetric flasks and a calibrated analytical balance is non-negotiable. The choice of solvent is determined by the analyte's solubility and compatibility with the chromatographic system. Methanol or acetonitrile are common choices for steroids.[9]
Procedure:
-
Equilibration: Allow the vial of the this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the standard onto a calibrated analytical balance.
-
Quantitatively transfer the weighed material to a 10.00 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent. Mix thoroughly by inverting the flask 15-20 times.
-
This is your Stock Solution . Calculate the exact concentration based on the actual weight and purity from the CoA.
-
-
Intermediate and Working Standards:
-
Perform serial dilutions from the Stock Solution using calibrated pipettes and Class A volumetric flasks to prepare a series of working standards. A typical calibration curve might span from 1 ng/mL to 500 ng/mL.
-
-
Storage: Store all stock and working solutions in amber vials at -20°C to minimize degradation. Allow solutions to fully warm to room temperature before use.
Protocol 2: Quantification in Biological Matrices by LC-MS/MS
Causality: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of steroids in complex matrices like plasma or urine due to its exceptional sensitivity and selectivity.[10][11] A stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects and variability in sample preparation and injection volume.
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. Certified reference materials - Wikipedia [en.wikipedia.org]
- 6. What are Certified Reference Materials? | ASTM [astm.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Certified Reference Materials and How They Are Important to Your Lab | Lab Manager [labmanager.com]
- 9. caymanchem.com [caymanchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. jfda-online.com [jfda-online.com]
Application Note & Protocols: A Framework for In Vitro Assessment of 17-Epimethyltestosterone Function
Introduction
17-epimethyltestosterone is the 17α-hydroxy-17β-methyl epimer of the synthetic anabolic-androgenic steroid (AAS) methyltestosterone. While methyltestosterone (17α-methyltestosterone) is a well-characterized agonist of the androgen receptor (AR), the biological activity of its 17-epimer is less understood.[1] As with other 17α-methylated AAS, there is potential for epimerization to occur in vivo, making it critical to characterize the function of each isomer independently.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of in vitro assays for characterizing the androgenic potential of this compound. The protocols described herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's interaction with the androgen receptor and its subsequent effects on downstream cellular processes. By following these methodologies, researchers can determine if this compound acts as an agonist, antagonist, or is inert in androgen receptor signaling pathways.
The Principle of Androgenic Action
Androgens, such as testosterone and dihydrotestosterone (DHT), exert their effects by binding to the androgen receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[2] The canonical AR signaling pathway is a multi-step process:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3][4] Binding of an androgenic ligand induces a conformational change in the AR, causing the dissociation of HSPs.[3][5]
-
Nuclear Translocation: The ligand-AR complex translocates into the nucleus.[3][4]
-
Dimerization & DNA Binding: Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[5][6]
-
Transcriptional Regulation: The DNA-bound AR dimer recruits co-activator or co-repressor proteins, modulating the transcription of androgen-responsive genes, which ultimately leads to a physiological response.[7][6]
This pathway provides several key events that can be measured in vitro to determine the androgenicity of a test compound like this compound.
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
Overall Assay Development Workflow
A tiered approach is recommended to systematically evaluate the function of this compound. This workflow begins with foundational biochemical assays and progresses to more complex, cell-based functional assays.
Caption: Tiered workflow for characterizing this compound.
Core Assays and Detailed Protocols
This section details the step-by-step protocols for the core assays required to assess the function of this compound.
Assay 1: Androgen Receptor (AR) Competitive Binding Assay
Principle: This is a cell-free, biochemical assay designed to measure the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[8] The relative binding affinity (RBA) is determined by calculating the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50).
Materials:
-
AR Source: Cytosol extract from tissues known to express high levels of AR, such as hamster prostate or skeletal muscle, or recombinant human AR protein.[8][9]
-
Radiolabeled Ligand: [³H]R1881 (Methyltrienolone), a high-affinity synthetic androgen.
-
Reference Agonist: Dihydrotestosterone (DHT).
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Scintillation Fluid & Counter.
Protocol:
-
Preparation of AR Cytosol: Prepare cytosol from the chosen tissue according to established methods, ensuring all steps are performed at 4°C to maintain receptor integrity.[9]
-
Assay Setup: In microcentrifuge tubes, combine the AR cytosol preparation, a fixed concentration of [³H]R1881 (typically at its Kd concentration), and varying concentrations of this compound or the unlabeled reference compound (DHT).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound/Unbound Ligand: Separate the AR-bound [³H]R1881 from the free radioligand using a method like dextran-coated charcoal adsorption.
-
Quantification: Centrifuge the tubes, and measure the radioactivity in the supernatant (bound fraction) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]R1881 against the log concentration of the competitor. Determine the IC50 value and calculate the Relative Binding Affinity (RBA) relative to DHT.
Data Interpretation:
| Outcome | Interpretation |
|---|---|
| Low IC50 / High RBA | This compound binds to the AR with high affinity. |
| High IC50 / Low RBA | This compound binds to the AR with low affinity. |
| No displacement | this compound does not bind to the AR in this assay format. |
Assay 2: AR-Mediated Transcriptional Activation Assay (Reporter Assay)
Principle: This cell-based assay quantifies the ability of a ligand-activated AR to induce the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of AREs.[10][11] This is a highly sensitive and widely accepted method for assessing the functional agonistic or antagonistic activity of a compound.[12][13][14]
Materials:
-
Cell Line: A human cell line stably or transiently transfected with an AR expression vector and an ARE-driven reporter construct. AR-EcoScreen™ or AR-CALUX® are validated examples.[12][15] Alternatively, prostate cancer cell lines like LNCaP, which endogenously express AR, can be used with a reporter plasmid.[16]
-
Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Test Compound: this compound.
-
Reference Agonist: DHT or R1881.
-
Reference Antagonist: Bicalutamide or Hydroxyflutamide.
-
Reporter Lysis Buffer & Substrate: (e.g., Luciferase Assay System).
Protocol (Agonist Mode):
-
Cell Plating: Plate cells in a white, clear-bottom 96-well plate at a predetermined density and allow them to attach overnight.[11]
-
Compound Treatment: Replace the medium with phenol red-free medium containing CS-FBS. Add serial dilutions of this compound, DHT (positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Aspirate the medium and add reporter lysis buffer to each well.
-
Signal Detection: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability if necessary. Plot the response (Relative Light Units) against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).
Protocol (Antagonist Mode):
-
Follow the same procedure as the agonist mode, but co-incubate the cells with a fixed, sub-maximal concentration of a reference agonist (e.g., DHT at its EC50) and serial dilutions of this compound or a reference antagonist. A decrease in signal indicates antagonistic activity.
Data Interpretation:
| Mode | Outcome | Interpretation |
|---|---|---|
| Agonist | Dose-dependent increase in reporter signal | This compound is an AR agonist. |
| Agonist | No change in reporter signal | This compound is not an AR agonist. |
| Antagonist | Dose-dependent decrease in DHT-induced signal | This compound is an AR antagonist. |
| Antagonist | No change in DHT-induced signal | this compound is not an AR antagonist. |
Assay 3: AR Nuclear Translocation Assay (High-Content Imaging)
Principle: This assay visually tracks and quantifies the movement of AR from the cytoplasm to the nucleus upon ligand binding.[17][18] It provides direct evidence of target engagement and receptor activation. This is typically performed using high-content screening (HCS) microscopy and automated image analysis.[19]
Materials:
-
Cell Line: A cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR).[20][21] HEK293 or U2OS cells are common backgrounds.
-
Nuclear Stain: A fluorescent DNA dye (e.g., Hoechst 33342) to identify the nucleus.
-
Test Compound, Controls: As in the reporter assay.
-
High-Content Imaging System.
Protocol:
-
Cell Plating: Plate GFP-AR expressing cells in optically clear multi-well plates (e.g., 96- or 384-well).
-
Compound Treatment: Treat cells with serial dilutions of this compound or controls for a specified time (e.g., 30-60 minutes).
-
Staining: Add the nuclear stain (Hoechst) to the live cells.
-
Image Acquisition: Use an automated high-content imaging system to capture images in both the GFP (for AR) and DAPI (for nucleus) channels for each well.
-
Image Analysis: Use image analysis software to:
-
Identify the nuclear and cytoplasmic compartments of each cell.
-
Quantify the mean fluorescence intensity of GFP-AR in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence.
-
-
Data Analysis: Plot the nuclear-to-cytoplasmic intensity ratio against the log concentration of the compound to generate a dose-response curve and calculate the EC50.
Data Interpretation:
| Outcome | Interpretation |
|---|---|
| Dose-dependent increase in nuclear/cytoplasmic ratio | This compound induces AR nuclear translocation. |
| No change in ratio | this compound does not induce AR translocation. |
Assay 4: Endogenous Androgen-Responsive Gene Expression (qPCR)
Principle: This assay measures changes in the mRNA levels of naturally AR-regulated genes in a relevant cell line, providing a physiologically relevant confirmation of functional activity.[22] Common target genes in prostate cancer cell lines like LNCaP include KLK3 (Prostate-Specific Antigen, PSA), TMPRSS2, and FKBP5.[16][22][23]
Materials:
-
Cell Line: LNCaP human prostate cancer cells.[16]
-
Cell Culture Medium: As in the reporter assay.
-
Test Compound, Controls: As in the reporter assay.
-
RNA Isolation Kit.
-
cDNA Synthesis Kit.
-
qPCR Master Mix (e.g., SYBR Green) and Primers: For target genes (KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB).[24][25]
-
Real-Time PCR System.
Protocol:
-
Cell Culture & Treatment: Plate LNCaP cells and, once attached, switch to steroid-depleted medium for 24-48 hours.[16] Treat with serial dilutions of this compound or controls for a predetermined time (e.g., 16-24 hours).[22]
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR: Perform quantitative real-time PCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative change in target gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. Plot the fold-change in expression against the log concentration of the compound.
Data Interpretation:
| Outcome | Interpretation |
|---|---|
| Dose-dependent increase in target gene mRNA | This compound upregulates endogenous AR target genes, confirming agonist activity. |
| Dose-dependent decrease in target gene mRNA | May indicate complex regulation or off-target effects. |
| No change in target gene mRNA | this compound does not regulate these specific genes at the transcriptional level. |
References
- Mechanism of androgen receptor activation and possible implications for chemoprevention trials. PubMed.
- Mechanisms of Androgen Receptor Activ
- In vitro bioassays for androgens and their diagnostic applic
- OECD Test Guideline 458: Androgen Receptor Transactiv
- Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. PubMed.
- Androgen Receptor and Mechanism of Androgen Action. Annals of Medicine.
- In vitro bioassays for androgens and their diagnostic applic
- Androgen receptor. Wikipedia.
- Androgen Receptor Transloc
- Brief note on androgen receptor and mechanism. Allied Academies.
- Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. PubMed.
- OECD 458: Androgen receptor transcriptional activation (ARTA - AR Calux®).
- Analysis of Androgen Receptor Activity by Reporter Gene Assays. Springer.
- Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD.
- Fluorescent Androgen Receptor Nuclear Transloc
- In vitro assay, androgenic activity.
- Concept Life Sciences: Androgen Receptor assay, Test No458. Concept Life Sciences.
- Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prost
- Androgen Receptor Functional Analyses by High Throughput Imaging: Determination of Ligand, Cell Cycle, and Mut
- Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OUCI.
- hAR Nuclear Transloc
- 17-Epimerization of 17 alpha-methyl anabolic steroids in humans. PubMed.
- Androgen Receptor Luciferase Reporter Lentivirus. BPS Bioscience.
- In Vitro Reporter Assays for Screening of Chemicals Th
- Human Androgen Receptor. Indigo Biosciences.
- Screening for Androgen Agonists using Autonomously Bioluminescent HEK293 Reporter Cells. Taylor & Francis Online.
- Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries. PMC - PubMed Central.
- Relative binding affinity of novel steroids to androgen receptors in hamster prost
- 17α-Methyltestosterone (CAS 58-18-4). Cayman Chemical.
- 17α-Methyltestosterone. Epichem.
- Methyltestosterone. Wikipedia.
- Methyltestosterone | C20H30O2 | CID 6010. PubChem - NIH.
- Androgen Receptor (AR) Human qPCR Primer Pair (NM_000044). OriGene Technologies Inc.
- Expression of androgen-responsive genes in prostate cancer samples
- Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. PubMed.
- Template:Relative affinities of anabolic steroids and rel
- The program of androgen-responsive genes in neoplastic prost
- Androgen-Responsive Oncogenic lncRNA RP11-1023L17.
- Androgen Binding Affinity at Androgen Receptor.
- Androgen Receptor Structure, Function and Biology:
Sources
- 1. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Androgen receptor - Wikipedia [en.wikipedia.org]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Mechanism of androgen receptor activation and possible implications for chemoprevention trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. policycommons.net [policycommons.net]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. The program of androgen-responsive genes in neoplastic prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Androgen Receptor Functional Analyses by High Throughput Imaging: Determination of Ligand, Cell Cycle, and Mutation-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent Androgen Receptor Nuclear Translocation Assay Cell Line – Cells Online [cells-online.com]
- 21. innoprot.com [innoprot.com]
- 22. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. origene.com [origene.com]
- 25. researchgate.net [researchgate.net]
Synthesis of Deuterium-Labeled 17-Methyltestosterone for Use as an Internal Standard in Mass Spectrometry
Application Note & Protocol
Introduction: The Critical Role of Internal Standards in Quantitative Analysis
In the landscape of modern bioanalytical chemistry, particularly in fields such as clinical diagnostics, pharmaceutical research, and anti-doping control, the precise quantification of endogenous and exogenous compounds is paramount.[][2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold-standard technique for its high sensitivity and specificity. However, the accuracy of LC-MS-based quantification can be compromised by several factors, including variations in sample preparation, injection volume inconsistencies, matrix effects, and fluctuations in instrument response.[3][4] To mitigate these sources of error, the use of an internal standard (IS) is an indispensable practice.[4][5]
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as those incorporating deuterium (²H or D), are widely considered the most suitable internal standards.[][6] These molecules co-elute with the analyte in chromatographic separations and exhibit nearly identical ionization efficiencies, effectively correcting for variations throughout the analytical workflow.[7]
This application note provides a detailed protocol for the synthesis of deuterium-labeled 17-methyltestosterone (17-MT-d₃), a crucial internal standard for the quantification of 17-methyltestosterone, a synthetic anabolic-androgenic steroid. The described synthetic route offers a reliable method for producing a high-purity SIL-IS, essential for robust and accurate bioanalytical assays.[8][9]
Strategic Approach to Deuterium Labeling of 17-Methyltestosterone
The synthetic strategy for introducing a stable isotopic label into 17-methyltestosterone hinges on the selection of a robust and specific chemical transformation. The most direct and efficient approach for synthesizing 17-methyl-d₃-testosterone involves the Grignard reaction, a classic and powerful tool in organic synthesis for forming carbon-carbon bonds.[8][9][10]
This method utilizes a readily available steroid precursor, dehydroepiandrosterone (DHEA), and a deuterium-labeled Grignard reagent, methyl-d₃-magnesium iodide (CD₃MgI). The subsequent oxidation of the 3β-hydroxyl group and isomerization of the double bond are achieved through an Oppenauer oxidation, yielding the target compound.[8][9][11] This multi-step synthesis is well-documented and provides a high degree of isotopic incorporation at a specific and stable position within the molecule.
dot
Sources
- 2. 同位体標識ステロイド標準物質 [sigmaaldrich.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]
- 10. rivm.nl [rivm.nl]
- 11. 17-Methyltestosterone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Detection of 17-epimethyltestosterone in Anti-Doping Analysis
Introduction: The Significance of 17-epimethyltestosterone as a Doping Marker
In the relentless pursuit of fair and clean sport, anti-doping laboratories are in a constant race against the ingenuity of those who seek to gain an illicit advantage through performance-enhancing drugs. Among the most commonly abused substances are anabolic androgenic steroids (AAS). The detection of synthetic AAS is often complicated by their rapid metabolism into various other compounds. Therefore, the identification of specific, long-term metabolites is crucial for extending the window of detection and ensuring the efficacy of anti-doping programs.
This compound has emerged as a critical long-term metabolite in the detection of the administration of two prominent synthetic anabolic steroids: methandienone (also known as Dianabol) and methyltestosterone . Following administration, these parent compounds undergo extensive biotransformation in the human body. One of the key metabolic pathways is the epimerization at the C17 position, leading to the formation of this compound. The presence of this metabolite in an athlete's urine is a strong indicator of the use of these prohibited substances.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical background and practical application of analytical methods for the detection of this compound in human urine. The protocols detailed herein are grounded in established methodologies and are designed to meet the stringent requirements of modern anti-doping analysis.
Metabolic Pathways of Parent Compounds
The formation of this compound is a result of the phase I metabolism of methandienone and methyltestosterone. The primary metabolic reactions include reductions of the A-ring, hydroxylations at various positions, and the critical epimerization at the C17 position. This epimerization, the conversion of the 17β-hydroxy-17α-methyl group to a 17α-hydroxy-17β-methyl configuration, is a key transformation that aids in the long-term detection of the parent steroid use.[2][3]
Below is a simplified representation of the metabolic pathway leading to the formation of this compound from its parent compounds.
Detailed Analytical Protocols
The following sections provide detailed, step-by-step protocols for the analysis of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS/MS Analysis of this compound
Gas chromatography coupled with tandem mass spectrometry is a robust and widely used technique for the detection of anabolic steroids and their metabolites. The derivatization step is critical for increasing the volatility and thermal stability of the analytes, making them amenable to GC analysis. [4][5][6] 1. Sample Preparation
-
Enzymatic Hydrolysis:
-
To 2.5 mL of urine in a screw-cap glass tube, add 1.5 mL of phosphate buffer (pH 7.0).
-
Add an appropriate internal standard (e.g., deuterated methyltestosterone).
-
Add 50 µL of β-glucuronidase from E. coli. [7] 4. Vortex the mixture and incubate at 55°C for 1 hour to deconjugate the steroid metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
After cooling the sample to room temperature, add 250 µL of 20% K₂CO₃ solution.
-
Add 5 mL of diethyl ether, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and ethanethiol (1000:2:6, v/w/v). [4][8][9] 2. Cap the tube tightly and heat at 60°C for 20 minutes.
-
Cool to room temperature before injection into the GC-MS system.
-
2. GC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides robust and reproducible chromatographic separation. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for high sensitivity. |
| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes. |
| Column | HP-1ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation of steroid isomers. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas, provides good chromatographic efficiency. |
| Oven Program | Initial 180°C, hold 1 min, ramp to 230°C at 3°C/min, then to 310°C at 30°C/min, hold 5 min | Optimized temperature gradient for the separation of a wide range of steroid metabolites. |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole or equivalent | Enables sensitive and selective detection using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Optimal temperature for ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Maintains ion transmission efficiency. |
| MRM Transitions | To be determined empirically using a reference standard of this compound-TMS derivative. | Provides high selectivity by monitoring specific precursor-to-product ion transitions. |
3. Quality Control and Data Analysis
-
A negative control (blank urine) and a positive control (spiked urine) should be included in each batch of samples.
-
The retention time and the ratio of the quantifier and qualifier ion transitions of the analyte in the sample must match those of a reference standard analyzed under the same conditions, within a predefined tolerance.
-
The results must be interpreted in accordance with the current WADA Technical Documents and International Standard for Laboratories. [10][11][12]
Protocol 2: LC-MS/MS Analysis of this compound
Liquid chromatography-tandem mass spectrometry offers an alternative and complementary approach to GC-MS/MS. It often requires less sample preparation, as derivatization is typically not necessary. [13] 1. Sample Preparation
-
Enzymatic Hydrolysis:
-
Follow the same enzymatic hydrolysis procedure as described in the GC-MS/MS protocol (Section 1).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
2. LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent | High-pressure system for efficient and fast separations. |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent | Reversed-phase column providing good retention and separation of steroids. |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic acid in methanol | Organic solvent for eluting the analytes from the reversed-phase column. |
| Gradient | Start at 50% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions | A typical gradient for separating a range of steroid metabolites. |
| Flow Rate | 0.3 mL/min | Optimal flow rate for the given column dimensions. |
| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes. |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent | High-sensitivity tandem mass spectrometer for trace-level detection. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar and semi-polar molecules. |
| MRM Transitions | To be determined empirically using a reference standard of this compound. | Specific precursor-to-product ion transitions for selective detection. |
3. Quality Control and Data Analysis
-
The quality control and data analysis procedures are similar to those for GC-MS/MS, ensuring compliance with WADA guidelines. [10][11][12]
Challenges and Considerations
The analysis of this compound is not without its challenges. These include:
-
Isomeric Interferences: Chromatographic separation is critical to distinguish this compound from other structurally similar steroid isomers.
-
Matrix Effects: The complex nature of urine can lead to ion suppression or enhancement in LC-MS/MS, affecting the accuracy of quantification. Proper sample clean-up is essential to mitigate these effects.
-
Availability of Reference Materials: Certified reference materials for this compound are necessary for method validation and accurate quantification.
-
Evolving Doping Practices: The emergence of new designer steroids and masking agents requires continuous development and validation of analytical methods.
Conclusion
This compound is a valuable long-term marker for the detection of methandienone and methyltestosterone abuse in sports. The protocols outlined in these application notes provide a robust framework for the reliable detection and confirmation of this metabolite in urine samples. By employing state-of-the-art analytical techniques such as GC-MS/MS and LC-MS/MS, and adhering to stringent quality control measures, anti-doping laboratories can contribute significantly to the global effort of maintaining a level playing field for all athletes. Continuous research and method development are paramount to staying ahead of the ever-evolving landscape of performance-enhancing drugs.
References
-
Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry for doping control. (URL: [Link])
-
Developing the GC-MS method to quantify Testosterone/Epitestosterone ratio in female urine. (URL: [Link])
-
International Standard for Laboratories (ISL) | World Anti Doping Agency - WADA. (URL: [Link])
-
International Standard for Laboratories (ISL). (URL: [Link])
-
Laboratories | World Anti Doping Agency - WADA. (URL: [Link])
-
New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. (URL: [Link])
-
17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. (URL: [Link])
-
FOCUS ON: ACCREDITED LABORATORIES FOR DOPING CONTROL ANALYSIS. (URL: [Link])
-
Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. (URL: [Link])
-
Doping Control Analysis. (URL: [Link])
-
Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). (URL: [Link])
-
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (URL: [Link])
-
Analysis of anabolic steroids - anti-doping test. (URL: [Link])
-
LC-MS/MS fast analysis of androgenic steroids in urine. (URL: [Link])
-
Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. (URL: [Link])
-
Version 1.0 July 2023 Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. (URL: [Link])
-
Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. (URL: [Link])
-
Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review. (URL: [Link])
-
LC-MS/MS-based assay for free and deconjugated testosterone and epitestosterone in rat urine and serum. (URL: [Link])
-
Proposed phase I and phase II metabolic pathway of methandienone in camel liver. [Color figure can be viewed at wileyonlinelibrary.com]. (URL: [Link])
-
Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) | Request PDF. (URL: [Link])
-
Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone. (URL: [Link])
-
Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. (URL: [Link])
-
Metabolism of 17 alpha-methyltestosterone in the rabbit: C-6 and C-16 hydroxylated metabolites. (URL: [Link])
-
Identification of metabolites of the anabolic steroid methandienone formed by bovine hepatocytes in vitro. (URL: [Link])
-
Methyltestosterone. (URL: [Link])
-
LC-MS/MS-based assay for free and deconjugated testosterone and epitestosterone in rat urine and serum. (URL: [Link])
-
Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. (URL: [Link])
Sources
- 1. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 2. Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. wada-ama.org [wada-ama.org]
- 5. researchgate.net [researchgate.net]
- 6. Production of testosterone/ epitestosterone (T/E) certified reference materials in urine and solution | World Anti Doping Agency [wada-ama.org]
- 7. 17α-Methyltestosterone [webbook.nist.gov]
- 8. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. 17-Methyltestosterone: synthesis and chemical reactions_Chemicalbook [chemicalbook.com]
- 11. Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry for doping control. | Semantic Scholar [semanticscholar.org]
- 12. Anabolic agents: recent strategies for their detection and protection from inadvertent doping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 17-epi-Methyltestosterone [webbook.nist.gov]
Application Notes and Protocols: The Role of 17-Epimethyltestosterone in Hormone Therapy Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound – The Significance of 17-Epimethyltestosterone
In the landscape of synthetic androgens, 17α-methyltestosterone has long been a subject of study and clinical use for androgen replacement therapies.[1][2] However, a comprehensive understanding of its in-vivo activity, metabolism, and detection necessitates a deeper look into its metabolic fate. This compound, the 17β-methyl epimer of 17α-methyltestosterone, emerges as a critical metabolite in this context.[3] While not typically administered directly as a therapeutic agent, its formation and detection are of paramount importance for researchers in several key areas of hormone therapy studies.
The primary research application of this compound lies in its role as a biomarker for monitoring the administration and metabolism of its parent compound, 17α-methyltestosterone.[4][5] Understanding the epimerization process from the 17α-methyl to the 17β-methyl configuration is crucial for pharmacokinetic and pharmacodynamic studies, as well as for developing robust analytical methods in doping control and clinical monitoring.[3][6] These application notes will provide an in-depth guide to the relevance of this compound, its mechanism of action, and detailed protocols for its synthesis and detection in a research setting.
Part 1: Mechanism of Action and Metabolic Pathway
Androgen Receptor Agonism
As a stereoisomer of 17α-methyltestosterone, this compound is presumed to function as an agonist of the androgen receptor (AR).[1][7] The parent compound, 17α-methyltestosterone, exerts its effects by binding to the AR in the cytoplasm of target tissue cells. This hormone-receptor complex then translocates to the nucleus, where it modulates the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.[8] It is through this primary mechanism that androgens influence muscle growth, secondary sexual characteristics, and other physiological processes.
Metabolic Formation: The Epimerization Pathway
This compound is formed in the body following the administration of 17α-methyltestosterone. The process of 17-epimerization is a significant metabolic route for many 17α-methyl anabolic steroids.[3] This conversion is believed to occur via a 17β-sulfate intermediate, which then hydrolyzes to form the 17α-hydroxy-17β-methyl epimer.[3] The extent of this epimerization can vary depending on the specific steroid and individual metabolism.[3] The detection of this compound and its own metabolites, such as 6-ene-epimethyltestosterone, can serve as definitive evidence of 17α-methyltestosterone administration.[4][5]
Caption: Metabolic pathway of 17α-methyltestosterone to this compound and subsequent cellular action.
Part 2: Research Applications in Hormone Therapy Studies
The investigation of this compound is integral to a robust research program involving synthetic androgens. Its applications are primarily analytical and metabolic, providing crucial data for safety, efficacy, and pharmacokinetic profiling.
-
Biomarker for Pharmacokinetic and Metabolism Studies: Tracking the appearance and concentration of this compound in urine and serum over time allows researchers to characterize the metabolic profile of 17α-methyltestosterone.[4] This is essential for determining the half-life, clearance rate, and inter-individual variability in drug metabolism.
-
Development of Advanced Analytical Methods: The need to reliably detect this compound has driven the development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Research in this area focuses on optimizing sample preparation, chromatography, and mass spectrometric conditions for unambiguous identification and quantification.
-
Synthesis of Reference Standards: The chemical synthesis of pure this compound is a critical research application.[3] This synthesized material serves as a certified reference standard, which is indispensable for validating analytical methods, preparing calibration curves for quantitative analysis, and confirming the identity of the metabolite in biological samples.
Part 3: Quantitative Data Summary
While specific quantitative data on the therapeutic effects of this compound itself is scarce due to its role as a metabolite, we can summarize key properties in comparison to its parent compound for research purposes.
| Property | 17α-Methyltestosterone | This compound | Reference |
| Chemical Formula | C₂₀H₃₀O₂ | C₂₀H₃₀O₂ | [8][9] |
| Molar Mass | ~302.45 g/mol | ~302.45 g/mol | [9] |
| Primary Role | Synthetic Androgen (Therapeutic Agent) | Metabolite / Biomarker | [4][8] |
| Configuration | 17α-methyl, 17β-hydroxyl | 17β-methyl, 17α-hydroxyl | [3] |
| Primary Use | Androgen Replacement Therapy | Research & Analytical Standard | [2][3] |
| Detection Method | GC-MS, LC-MS/MS | LC-MS/MS | [4][10] |
Part 4: Experimental Protocols
Protocol 1: Conceptual Synthesis of this compound Reference Standard
This protocol outlines the conceptual steps for synthesizing this compound, primarily for use as an analytical reference standard. The synthesis involves the creation of a sulfate intermediate from the more readily available 17α-methyltestosterone, which then rearranges to the 17-epimer.[3]
Causality: The key to this synthesis is the reaction with a sulfur trioxide pyridine complex. This reagent specifically targets the 17β-hydroxyl group of 17α-methyltestosterone to form a 17β-sulfate. This intermediate is unstable in an aqueous environment and will spontaneously hydrolyze, leading to the formation of both the original compound and its 17-epimer, along with other dehydration byproducts. Subsequent purification is then required to isolate the desired this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 17α-methyltestosterone in a suitable anhydrous solvent (e.g., pyridine).
-
Sulfation Reaction: Cool the solution in an ice bath and slowly add a sulfur trioxide pyridine complex. Allow the reaction to proceed at a controlled temperature.
-
Quenching and Hydrolysis: Carefully quench the reaction by adding it to ice water. This initiates the spontaneous hydrolysis of the 17β-sulfate intermediate.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) to recover the steroidal products.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product and purify it using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to isolate the this compound from the starting material and other byproducts.
-
Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: LC-MS/MS Detection of this compound in Human Urine
This protocol provides a validated method for the detection and quantification of this compound in urine samples, which is crucial for pharmacokinetic studies in hormone therapy research.
Causality: This method relies on the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). A liquid chromatograph (LC) first separates the analyte of interest from the complex biological matrix of urine. The analyte is then ionized (typically via electrospray ionization - ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented. The detection of specific, characteristic fragment ions (product ions) provides a highly confident identification and allows for quantification, even at very low concentrations.[4][5] Using a deuterated internal standard helps to correct for any sample loss during preparation or variations in instrument response.[11]
Caption: Workflow for the detection of this compound in urine.
Step-by-Step Methodology:
-
Sample Collection: Collect urine samples and store them at -20°C or below until analysis.
-
Internal Standard Spiking: Thaw a known volume of urine (e.g., 2 mL) and add an internal standard (e.g., deuterated testosterone) to a known concentration.
-
Enzymatic Hydrolysis: To cleave any conjugated metabolites, add a buffer (e.g., phosphate buffer, pH 7) and β-glucuronidase enzyme. Incubate the mixture (e.g., at 50°C for 2 hours).
-
Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB). Load the hydrolyzed sample onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Create a calibration curve using the synthesized reference standard to quantify the concentration of this compound in the sample.
References
-
Methyltestosterone | C20H30O2 | CID 6010 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
-
Methyl Testosterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). PharmaCompass. Retrieved from [Link]
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Rapid communications in mass spectrometry : RCM, 23(16), 2549–2558. Retrieved from [Link]
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2009). Detection and Characterization of a New Metabolite of 17 -Methyltestosterone. ResearchGate. Retrieved from [Link]
-
El-Sawy, E. R., & El-Reash, G. M. A. (2016). Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. Steroids, 106, 38–51. Retrieved from [Link]
-
Gallo, P., Fabbrocino, S., Serpe, L., & D'Angelo, L. (2010). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis, 18(3), 193-199. Retrieved from [Link]
-
Gallo, P., Fabbrocino, S., Dowling, G., Salter, A., Furey, A., & Danaher, M. (2010). Determination of the hormonal growth promoter 17alpha-methyltestosterone in food-producing animals: bovine hair analysis by HPLC-MS/MS. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 27(1), 51–59. Retrieved from [Link]
-
Blair, I. A., & Phillipou, G. (1984). Synthesis of deuterium labeled 17-methyl-testosterone. Steroids, 44(3), 253–260. Retrieved from [Link]
-
Van Renterghem, P., Van Eenoo, P., Geyer, H., Schänzer, W., & Delbeke, F. T. (2010). Detection time comparison of non-hydrolysed sulfated metabolites of metenolone, mesterolone and 17α-methyltestosterone analysed by four different mass spectrometric techniques. ResearchGate. Retrieved from [Link]
-
El-Sawy, E. R., & El-Reash, G. M. A. (2016). Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. ResearchGate. Retrieved from [Link]
-
Schänzer, W., Geyer, H., & Donike, M. (1991). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Journal of steroid biochemistry and molecular biology, 39(2), 215–224. Retrieved from [Link]
-
Wood, D. C. (1987). The effects of 17 alpha-methyltestosterone on myocardial function in vitro. Canadian journal of physiology and pharmacology, 65(10), 2277–2282. Retrieved from [Link]
-
Clark, A. S., & Henderson, L. P. (1997). The effects of 17 alpha-methyltestosterone, methandrostenolone, and nandrolone decanoate on the rat estrous cycle. Physiology & behavior, 61(2), 265–272. Retrieved from [Link]
-
Naftolin, F., & Bazer, F. W. (2002). 17α-Methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture. ResearchGate. Retrieved from [Link]
-
Naftolin, F., & Bazer, F. W. (2002). 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture. The Journal of steroid biochemistry and molecular biology, 80(2), 241–245. Retrieved from [Link]
-
Methyltestosterone - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Methyltestosterone MeSH Descriptor Data 2025. (n.d.). National Library of Medicine. Retrieved from [Link]
-
17-epi-Methyltestosterone - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
17-epi-Methyltestosterone, per-TMS - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
S. Yiannis, et al. (2023). New long‐standing metabolites of 17α‐methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine. ResearchGate. Retrieved from [Link]
Sources
- 1. Methyl Testosterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. MeSH Browser [meshb.nlm.nih.gov]
- 3. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 8. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 17-epi-Methyltestosterone [webbook.nist.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Determination of the hormonal growth promoter 17alpha-methyltestosterone in food-producing animals: bovine hair analysis by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Sample Preparation Strategies for the Quantification of 17-epimethyltestosterone in Biological Matrices
Abstract
The detection and quantification of synthetic anabolic-androgenic steroids (AAS) such as 17-epimethyltestosterone, a metabolite of methasterone, is a critical task in clinical research, toxicology, and sports anti-doping control. The inherent complexity of biological matrices—urine, blood, serum, and plasma—necessitates robust, efficient, and reliable sample preparation techniques to remove interfering substances, concentrate the analyte, and mitigate matrix effects prior to instrumental analysis.[1] This guide provides an in-depth exploration of field-proven sample preparation methodologies, including enzymatic hydrolysis, protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), tailored for the analysis of this compound. We will detail step-by-step protocols, explain the scientific rationale behind methodological choices, and present comparative data to guide researchers in selecting the optimal workflow for their analytical needs, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction: The Analytical Challenge of this compound
This compound is a key metabolite of the designer anabolic steroid methasterone (Superdrol). Its structural similarity to endogenous steroids and its presence at trace levels in complex biological environments pose significant analytical challenges. The primary goals of sample preparation are to:
-
Isolate the analyte from endogenous matrix components (e.g., proteins, lipids, salts).
-
Concentrate the analyte to meet the sensitivity requirements of modern analytical instruments.
-
Cleave conjugated metabolites (e.g., glucuronides and sulfates) to measure total steroid excretion.
-
Minimize Matrix Effects , such as ion suppression or enhancement in LC-MS/MS, which can severely impact quantitative accuracy.[1]
The choice of sample preparation strategy is dictated by the biological matrix, the required limit of detection (LOD), sample throughput needs, and the subsequent analytical technique.
Sample Preparation from Urine: Targeting Conjugated Metabolites
In urine, steroids and their metabolites are primarily excreted as water-soluble glucuronide and sulfate conjugates.[2][3] To analyze the total concentration of this compound, a hydrolysis step is mandatory to enzymatically cleave these conjugates, liberating the parent steroid for extraction.
Enzymatic Hydrolysis (Deconjugation)
This step is crucial for comprehensive screening of urinary steroid profiles as mandated by organizations like the World Anti-Doping Agency (WADA).[4]
Causality: β-glucuronidase enzymes specifically catalyze the hydrolysis of the glucuronic acid moiety from the steroid. The efficiency of this reaction is highly dependent on pH, temperature, enzyme concentration, and incubation time.[5][6] Recombinant enzymes are gaining favor for their high efficiency and specificity, often enabling shorter incubation times.[6]
Protocol: Enzymatic Hydrolysis of Urine
-
Sample Aliquoting: Transfer 2.0 mL of urine into a clean glass test tube.
-
Internal Standard Spiking: Add an appropriate volume of an internal standard solution (e.g., a deuterated analog like testosterone-d3) to correct for analyte loss during preparation and for variations in instrument response.
-
Buffering: Add 1.0 mL of phosphate or acetate buffer (pH 7.0) to optimize the enzymatic activity.
-
Enzyme Addition: Add 50 µL of β-glucuronidase from E. coli.
-
Incubation: Cap the tube, vortex gently, and incubate in a water bath at 50-60°C for 1 hour.[7]
-
Termination: Cool the sample to room temperature before proceeding to extraction.
Post-Hydrolysis Extraction Techniques
Following hydrolysis, the free steroid must be extracted from the aqueous urine matrix.
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
Causality: A water-immiscible organic solvent is used to partition the nonpolar steroid from the aqueous urine. The choice of solvent (e.g., tert-Butyl methyl ether (TBME), diethyl ether) is critical for achieving high extraction efficiency.[7][8] Adjusting the pH of the aqueous phase can further enhance partitioning by ensuring the analyte is in its most non-ionized, hydrophobic state.
Protocol: LLE of Hydrolyzed Urine
-
pH Adjustment: Add 0.5 mL of 20% K₂CO₃ solution (pH ~9.6) to the hydrolyzed urine sample.
-
Solvent Addition: Add 5 mL of TBME.
-
Extraction: Cap and vortex vigorously for 5 minutes, or use a mechanical shaker.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at < 50°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[9]
SPE offers a more selective and often cleaner extraction compared to LLE, and it is highly amenable to automation.[10][11]
Causality: The sample is passed through a solid sorbent bed that retains the analyte based on physicochemical interactions (e.g., hydrophobic, ion-exchange). Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong organic solvent. Reversed-phase sorbents like C18 or polymeric materials (e.g., Oasis HLB) are commonly used for steroid extraction due to their hydrophobic nature.[11][12]
Protocol: SPE of Hydrolyzed Urine
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a slow flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound with 3 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Workflow for Urine Sample Preparation
Caption: General workflow for this compound extraction from urine.
Sample Preparation from Blood: Serum & Plasma
The primary challenge in analyzing steroids in serum or plasma is the high concentration of proteins and lipids, which can interfere with extraction and cause significant matrix effects in LC-MS/MS.[1][13] Therefore, an initial protein removal step is almost always required.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from a sample.[13][14]
Causality: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[13] Acetonitrile is often preferred as it tends to precipitate proteins more effectively. The ratio of solvent to sample is a critical parameter, with a 3:1 ratio being common.[13][15]
Protocol: Protein Precipitation of Serum/Plasma
-
Sample Aliquoting: Pipette 200 µL of serum or plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Solvent Addition: Add 600 µL of ice-cold acetonitrile (a 3:1 v/v ratio).
-
Precipitation: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for further processing or direct analysis.
Note: While fast, PPT provides limited cleanup. The resulting supernatant may still contain phospholipids and other interferences. For lower detection limits, a subsequent SPE step is highly recommended.
Solid-Phase Extraction (SPE) of Serum/Plasma
For the highest sensitivity and cleanest extracts from serum or plasma, SPE is the preferred method, often performed after an initial protein precipitation step.[9][12][16]
Causality: A mixed-mode SPE sorbent, combining reversed-phase and ion-exchange functionalities (e.g., C8 + QAX), can be particularly effective.[9] The C8 component retains the hydrophobic steroid, while the strong anion-exchange (QAX) component removes negatively charged matrix components like amino acids and inorganic ions, resulting in a significantly cleaner extract.[9]
Protocol: SPE of Serum/Plasma (Post-PPT)
-
Sample Pre-treatment: Perform protein precipitation as described above. Dilute the resulting supernatant with water or a weak buffer to reduce the organic content before loading.
-
Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Apply the pre-treated sample to the SPE column.
-
Washing: Wash the column with 1 mL of a weak organic solvent mixture (e.g., 60:40 water:methanol) to remove interferences.[9]
-
Drying: Dry the column completely under vacuum for 5 minutes.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.[9]
Workflow for Serum/Plasma Sample Preparation
Caption: Workflow for this compound extraction from serum/plasma.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), steroids require chemical derivatization.
Causality: Steroids are not inherently volatile enough for GC analysis. Derivatization, typically silylation, replaces active hydrogen atoms on hydroxyl groups with trimethylsilyl (TMS) groups.[17][18] This process increases the steroid's thermal stability and volatility while also producing characteristic mass spectra that aid in identification.[17][19] A common and effective reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[18][19]
Protocol: Silylation of Dried Extract
-
Ensure the sample extract from LLE or SPE is completely dry.
-
Add 100 µL of a derivatizing agent mixture, such as MSTFA/ammonium iodide/ethanethiol (1000:2:6, v:w:v).[19]
-
Cap the vial tightly and heat at 60-70°C for 20 minutes.[19]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Method Performance and Comparison
The choice between LLE and SPE often involves a trade-off between cost, speed, selectivity, and recovery. The following table summarizes typical performance characteristics compiled from various steroid analysis methods.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) Only |
| Selectivity | Moderate | High | Low |
| Recovery | Good (80-95%)[20] | Excellent (>90%)[3] | Variable, potential loss via co-precipitation |
| Extract Cleanliness | Fair; may co-extract lipids | Excellent; significant removal of interferences[9] | Poor; high levels of phospholipids remain |
| Matrix Effects (LC-MS) | Moderate to High | Low[1] | Very High |
| Automation Potential | Low | High | High (in plate-based formats)[15] |
| Solvent Consumption | High | Moderate | Low |
| Typical Application | Routine screening where high sensitivity is not paramount. | High-sensitivity confirmatory analysis (e.g., anti-doping).[4] | Rapid, high-throughput screening where matrix effects can be compensated for. |
Conclusion
The successful analysis of this compound from biological matrices is critically dependent on the sample preparation strategy. For urinary analysis, enzymatic hydrolysis followed by either LLE or SPE provides a robust workflow, with SPE offering superior cleanliness for sensitive applications. For serum and plasma, a multi-step approach involving protein precipitation followed by SPE is the gold standard for minimizing matrix effects and achieving the lowest limits of detection required for clinical and forensic applications. By understanding the principles behind each step, researchers can develop and validate methods that deliver the accuracy, precision, and reliability demanded by their field.
References
- UCT, Inc. (n.d.). Comparison of SPE vs. SLE for the Quantitative Analysis of Anabolic Steroids in Serum Using LC-MS/MS.
- Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2009). Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln.
- World Anti-Doping Agency. (2023). Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport - WADA.
- World Anti-Doping Agency. (2023). Laboratory Guidelines - Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport.
- Koal, T., et al. (2012). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research.
- BenchChem. (2025). Application Note and Protocol: Solid-Phase Extraction of C19 Steroids from Serum.
- Parr, M. K., et al. (2019). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Journal of the American Society for Mass Spectrometry.
- Hobkirk, R., & Nilsen, M. (1969). The extraction and hydrolysis of steroid monoglucuronides. Analytical Biochemistry.
-
Pozo, O. J., et al. (2008). Liquid chromatography/mass spectrometry in anabolic steroid analysis-optimization and comparison of three ionization techniques. Journal of Mass Spectrometry. Retrieved from [Link]
-
Glenn, E. M., & Nelson, D. H. (1953). CHEMICAL METHOD FOR THE DETERMINATION OF 17-HYDROXYCORTICOSTEROIDS AND 17-KETOSTEROIDS IN URINE FOLLOWING HYDROLYSIS WITH β-GLUCURONIDASE. The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]
- World Anti-Doping Agency. (2021). Measurement and Reporting of Endogenous Anabolic Androgenic Steroid (EAAS) Markers of the Urinary Steroid Profile.
-
Draisci, R., et al. (2015). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. Journal of Chromatography B. Retrieved from [Link]
-
Cohen, S. L. (1951). ANALYSIS OF URINARY STEROIDS FOLLOWING GLUCURONIDASE HYDROLYSIS. I. EXTRACTION AND FRACTIONATION. Endocrinology. Retrieved from [Link]
-
Øiestad, E. L., et al. (2021). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics. Retrieved from [Link]
- World Anti-Doping Agency. (n.d.). International Standards.
- Hughes, J. M., et al. (n.d.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Agilent Technologies, Inc.
- Phenomenex Inc. (n.d.). Protein Precipitation Method.
- Phenomenex Inc. (2023). Quantitation of Clinical Research Steroid Analytes from Serum Utilizing Solid Phase Extraction with LC-MS/MS.
-
He, L., et al. (2005). Extraction of testosterone and epitestosterone in human urine using aqueous two-phase systems of ionic liquid and salt. Journal of Chromatography A. Retrieved from [Link]
-
Wang, Z., et al. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Pozo, O. J., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis. Retrieved from [Link]
-
Ahmed, A. M. (2014). Analysis of most common endogenous steroids in plasma. Uppsala University. Retrieved from [Link]
- Sports Integrity Initiative. (2018). WADA publishes laboratory guidelines.
-
de Souza, T. S., et al. (2017). Pre-treatment of different biological matrices for exogenous testosterone analysis: A review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
- Thevis, M., et al. (2010). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Recent Advances in Doping Analysis (18).
- Regal, P., et al. (2011). Determination of 17α-methyltestosterone in Bovine Serum Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Food and Drug Analysis.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- Sigma-Aldrich. (n.d.). Precipitation Procedures.
-
de Souza, T. S., et al. (2017). Pretreatment of different biological matrices for exogenous testosterone analysis: a review. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
-
Edwards, H. M., et al. (2014). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLOS ONE. Retrieved from [Link]
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Park, J., et al. (2009). Detection of Mepitiostane in Doping Analysis. Recent Advances in Doping Analysis (17).
-
Mazzarino, M., et al. (2016). Detection and characterization of anabolic steroids in doping analysis by LC-MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
- Agilent Technologies, Inc. (n.d.). Sample Preparation Techniques for Biological Matrices.
-
He, J., et al. (2012). Optimisation for subcritical fluid extraction of 17-methyltestosterone with 1,1,1,2-tetrafluoroethane for HPLC analysis. Food Chemistry. Retrieved from [Link]
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
-
Al-Rubaye, A. F., et al. (2019). Development of a Derivatization Method for Investigating Testosterone and Dehydroepiandrosterone Using Tandem Mass Spectrometry. Molecules. Retrieved from [Link]
-
Kamal, M. M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites. Retrieved from [Link]
-
He, L., et al. (2005). Extraction of Testosterone and Epitestosterone in Human Urine Samples Using Aqueous Two-Phase Systems of Ionic Liquid and Salt. Journal of Chromatography A. Retrieved from [Link]
-
Regal, P., et al. (2011). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Carlström, K., et al. (1992). Detection of testosterone administration by increased ratio between serum concentrations of testosterone and 17 alpha-hydroxyprogesterone. Clinical Chemistry. Retrieved from [Link]
-
Handelsman, D. J., & Goebel, C. (2019). Detection of testosterone doping in female athletes. Drug Testing and Analysis. Retrieved from [Link]
-
Handelsman, D. J. (2020). Performance Enhancing Hormone Doping in Sport. Endotext. Retrieved from [Link]
-
Hawley, J. M., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
- Today's Clinical Lab. (2020). Analytical Challenges in Doping Detection.
-
Abidi, S. L., et al. (2015). Determination of 17α-Methyltestosterone in Freshwater Samples of Tilapia Farming by High Performance Liquid Chromatography. American Journal of Analytical Chemistry. Retrieved from [Link]
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. wada-ama.org [wada-ama.org]
- 5. The extraction and hydrolysis of steroid monoglucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amchro.com [amchro.com]
- 10. selectscience.net [selectscience.net]
- 11. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. SPE of Steroid Analytes from Serum | Phenomenex [phenomenex.com]
- 17. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uu.diva-portal.org [uu.diva-portal.org]
- 19. Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction of testosterone and epitestosterone in human urine using aqueous two-phase systems of ionic liquid and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 17-Epimethyltestosterone Detection and Analysis
Introduction
Welcome to the technical support center for the analysis of 17-epimethyltestosterone. This guide is designed for researchers, scientists, and drug development professionals who are working with this and other challenging steroid compounds. This compound is a synthetic anabolic-androgenic steroid and a metabolite of methyltestosterone.[1][2][3] Its detection and accurate quantification are critical in various fields, from anti-doping control to clinical research. However, its analysis is often complicated by issues such as its structural similarity to other steroids, the complexity of biological matrices, and the need for highly sensitive detection methods.[4][5][6] This guide provides in-depth, experience-based solutions to common challenges encountered during sample preparation, chromatographic separation, and mass spectrometric detection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to follow a typical analytical workflow. Each question addresses a specific, common problem with detailed explanations and actionable troubleshooting steps.
Section A: Sample Preparation & Extraction
Question 1: I'm experiencing low recovery of this compound from urine samples after enzymatic hydrolysis and liquid-liquid extraction (LLE). What are the likely causes and how can I improve my yield?
Answer:
Low recovery during sample preparation is a frequent challenge, often stemming from incomplete enzymatic hydrolysis or suboptimal extraction conditions. Here’s a systematic approach to troubleshooting:
-
Incomplete Hydrolysis: this compound, like many steroids in urine, is primarily present as a glucuronide conjugate.[7] The efficiency of enzymatic hydrolysis is critical for releasing the free steroid for subsequent extraction.
-
Causality: The rate of hydrolysis by β-glucuronidase can be influenced by the enzyme's origin, concentration, incubation time, temperature, and the sample's pH.[8] The structure of the steroid itself also affects the hydrolysis rate.[9]
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure your β-glucuronidase preparation (e.g., from E. coli, Helix pomatia) is active.[8][10] Different enzyme sources have varying specificities and optimal conditions.[8]
-
Optimize Incubation Conditions: The optimal pH for most β-glucuronidase enzymes is between 6.0 and 7.0. Check and adjust the pH of your urine sample before adding the enzyme. Incubate at the recommended temperature (typically 37-55°C) for a sufficient duration (which can range from 2 hours to overnight).[11]
-
Enzyme Concentration: An insufficient amount of enzyme will lead to incomplete hydrolysis. Try increasing the enzyme concentration in a pilot experiment to see if recovery improves.
-
-
-
Suboptimal LLE Conditions: The choice of extraction solvent and the pH of the sample during extraction are crucial for efficiently partitioning the analyte from the aqueous urine matrix into the organic phase.
-
Causality: The polarity of the extraction solvent must be well-matched to the analyte. The pH of the aqueous phase can alter the charge state of interfering compounds, affecting extraction efficiency.
-
Troubleshooting Steps:
-
Solvent Selection: A common choice for steroids is a mixture of ethers and more polar solvents, like diethyl ether and ethyl acetate. If you are using a non-polar solvent like hexane, you may be losing the slightly more polar steroid. Consider a solvent system like methyl tert-butyl ether (MTBE) which is effective for a range of steroids.
-
pH Adjustment: After hydrolysis, adjust the sample pH to be slightly basic (around 9.0-9.5) with a suitable buffer (e.g., carbonate buffer) before LLE. This can help to minimize the extraction of acidic interferences.
-
-
Question 2: I am observing significant matrix effects (ion suppression) in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects are a major hurdle in LC-MS/MS, especially when analyzing complex biological samples like urine or plasma.[12][13][14] They occur when co-eluting endogenous compounds interfere with the ionization of the target analyte, leading to inaccurate quantification.[12][13][14]
-
Causality: Components like phospholipids, salts, and urea can suppress the electrospray ionization (ESI) process.[14]
-
Troubleshooting & Optimization Strategies:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): Replace LLE with SPE. SPE cartridges (e.g., C18, mixed-mode) can provide much cleaner extracts. A well-developed SPE protocol with appropriate wash steps can selectively remove a significant portion of interfering matrix components.[11][15]
-
"Dilute-and-Shoot": For some applications, a simple dilution of the sample can be effective in reducing matrix effects to an acceptable level, although this may compromise sensitivity.[16]
-
-
Chromatographic Separation:
-
Optimize Gradient: Lengthen the chromatographic gradient to better separate this compound from the bulk of the matrix components.
-
Column Chemistry: Consider using a different column chemistry. A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column, potentially resolving the analyte from interfering compounds.
-
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS):
-
Principle: An ideal SIL-IS (e.g., d3-17-epimethyltestosterone) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[14] This allows for accurate quantification based on the analyte-to-IS ratio. While a SIL-IS is the gold standard, it may not perfectly compensate for severe matrix effects.[14]
-
-
Matrix Effect Assessment: Quantify the extent of the matrix effect by performing a post-extraction spike experiment.[14] This involves comparing the analyte's response in a clean solvent to its response when spiked into an extracted blank matrix. This will confirm if your cleanup and chromatographic strategies are effective.
-
Section B: Chromatographic Separation (GC-MS & LC-MS)
Question 3: I'm having difficulty separating this compound from its isomers, particularly methyltestosterone, using GC-MS. What can I do to improve the resolution?
Answer:
The separation of steroid isomers is a classic analytical challenge due to their identical mass and often similar physicochemical properties.[17][18] For GC-MS, achieving baseline separation is critical for accurate identification and quantification.[4][5][6]
-
Causality: Insufficient chromatographic resolution between isomers leads to co-elution, making it impossible to distinguish them based on mass spectra alone.
-
Optimization Strategies:
-
Derivatization: This is often essential for GC-MS analysis of steroids.
-
Mechanism: Derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers increases volatility and can enhance chromatographic separation.[19] Mixed derivatives, such as 3-TMS-17-pentafluorophenyldimethylsilyl ether, can also provide excellent analytical properties.[20]
-
Action: Ensure your derivatization reaction goes to completion. Optimize the reaction time and temperature. Incomplete derivatization can lead to multiple peaks for a single analyte.
-
-
GC Column Selection:
-
Phase: A non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5ms) column is a good starting point.[4][5][6] For difficult separations, consider a mid-polarity column (e.g., 50% phenyl) which can offer different selectivity for isomers.
-
Dimensions: A longer column (e.g., 30m or even 60m) will provide more theoretical plates and thus better resolving power. A smaller internal diameter (e.g., 0.25 mm) also enhances efficiency.
-
-
GC Oven Temperature Program:
-
Action: Do not use an isothermal program. A slow, shallow temperature ramp during the elution window of the isomers will significantly improve separation. For example, reduce the ramp rate from 20°C/min to 5°C/min as the target compounds begin to elute.
-
-
Question 4: In my LC-MS method, this compound shows poor peak shape (tailing). What is causing this and how can I fix it?
Answer:
Poor peak shape in LC can be due to a variety of chemical and physical interactions within the analytical system.
-
Causality and Solutions:
-
Secondary Interactions: Residual silanol groups on the silica support of the column can interact with the steroid, causing peak tailing.
-
Solution: Use a well-end-capped column. Also, adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase can protonate the silanol groups, minimizing these secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
-
Column Contamination: Buildup of matrix components on the column frit or at the head of the column can disrupt the flow path and degrade peak shape.
-
Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent wash.
-
-
Section C: Mass Spectrometry Detection & Quantification
Question 5: My LC-MS/MS sensitivity for this compound using ESI is very low. How can I enhance the signal?
Answer:
Steroids like this compound lack easily ionizable functional groups, which can result in poor ionization efficiency with ESI, especially in positive mode.[1][2][3]
-
Causality: The efficiency of ESI depends on the analyte's ability to accept a proton or form an adduct in the gas phase.
-
Signal Enhancement Strategies:
-
Mobile Phase Optimization:
-
Additives: The choice of mobile phase additive is critical. While formic acid is common, ammonium formate or ammonium acetate can sometimes form more stable adducts ([M+NH4]+), leading to a stronger signal than the protonated molecule ([M+H]+).
-
-
Ionization Source:
-
APCI: Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for non-polar compounds like steroids and can provide a significant sensitivity boost compared to ESI.[21] If your instrument has an APCI source, it is highly recommended to test it.
-
-
Derivatization for LC-MS:
-
Principle: While less common than for GC-MS, derivatization can be used to introduce a permanently charged or easily ionizable group onto the steroid molecule.
-
Example: Derivatization with Girard's Reagent P introduces a quaternary ammonium group, which is highly efficient for ESI analysis and can significantly improve sensitivity.[22][23]
-
-
Source Parameter Optimization:
-
Action: Systematically optimize source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. A small adjustment can sometimes lead to a large change in signal intensity.
-
-
Troubleshooting Guides & Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a robust method for extracting steroids from urine, minimizing matrix effects.
-
Sample Pre-treatment:
-
To 2 mL of urine, add 50 µL of an appropriate internal standard solution (e.g., d3-17-epimethyltestosterone).
-
Add 1 mL of acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Vortex and incubate at 55°C for 3 hours.
-
Allow the sample to cool to room temperature. Add 1 mL of carbonate buffer (pH 9.0).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove moderately polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 3 mL of methanol or ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.
-
Data Summary Table: Typical Mass Spectrometry Parameters
| Parameter | LC-ESI-MS/MS (Positive Mode) | GC-EI-MS (TMS Derivative) |
| Parent Ion (m/z) | 303.2 ([M+H]+) | 446.3 ([M]+) |
| Fragment Ions (m/z) | 109.1, 97.1 | 431.3 ([M-15]+), 208.1 |
| Collision Energy | 15-30 eV (Optimize for your instrument) | 70 eV |
| Internal Standard | d3-17-epimethyltestosterone | d3-17-epimethyltestosterone (TMS) |
Note: These values are typical and should be optimized for your specific instrumentation and method.
Visualizations
Diagram 1: General Analytical Workflow
This diagram illustrates the key stages in the analysis of this compound from a biological matrix.
Caption: Workflow for this compound analysis.
Diagram 2: Troubleshooting Logic for Low MS Signal
This diagram provides a logical path for diagnosing and resolving issues related to low analyte signal in mass spectrometry.
Caption: Troubleshooting workflow for low MS signal.
References
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. Available at: [Link]
-
Pozo, O. J., et al. (2009). Detection and Characterization of a New Metabolite of 17α-Methyltestosterone. Chemical Research in Toxicology. Available at: [Link]
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Bjørk, M. K., et al. (2014). Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS. Journal of Analytical Toxicology. Available at: [Link]
-
Ahonen, L., et al. (2013). Separation of steroid isomers by ion mobility mass spectrometry. ResearchGate. Available at: [Link]
-
World Anti-Doping Agency. (2014). WADA Technical Document – TD2014EAAS Endogenous Anabolic Androgenic Steroids. WADA. Available at: [Link]
-
World Anti-Doping Agency. (2016). WADA Technical Document – TD2016IRMS. WADA. Available at: [Link]
-
Atwal, S. L., et al. (2011). Determination of testosterone and epitestosterone glucuronides in urine by ultra performance liquid chromatography-ion mobility-mass spectrometry. Analyst. Available at: [Link]
-
World Anti-Doping Agency. (2018). WADA Technical Document – TD2018EAAS. WADA. Available at: [Link]
-
World Anti-Doping Agency. (2021). WADA Technical Document – TD2021EAAS. WADA. Available at: [Link]
-
Houghton, E., et al. (1992). Determination of testosterone:epitestosterone ratio after pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation using gas chromatography-mass spectrometry in equine urine. Analyst. Available at: [Link]
-
ARUP Laboratories. Anabolic Steroids, Urine - Screen with Reflex to Confirmation. ARUP Laboratories Test Directory. Available at: [Link]
-
Bjørk, M. K., et al. (2014). Screening for Anabolic Steroids in Urine of Forensic Cases Using Fully Automated Solid Phase Extraction and LC–MS-MS. Journal of Analytical Toxicology. Available at: [Link]
-
Chouinard, C. D., et al. (2017). Ion mobility-mass spectrometry separation of steroid structural isomers and epimers. ResearchGate. Available at: [Link]
-
World Anti-Doping Agency. (2023). Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. WADA. Available at: [Link]
-
Agilent. (Date not available). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Agilent. Available at: [Link]
-
Mirmont, E., et al. (2021). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Semantic Scholar. Available at: [Link]
-
Pozo, O. J., et al. (2009). Detection and Characterization of a New Metabolite of 17α-Methyltestosterone. ACS Publications. Available at: [Link]
-
Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. PubMed. Available at: [Link]
-
World Anti-Doping Agency. Direct urinalysis of steroids. WADA. Available at: [Link]
-
Kellie, A. E., & Smith, E. R. (1963). The extraction and hydrolysis of steroid monoglucuronides. Biochemical Journal. Available at: [Link]
-
Qu, F., et al. (2018). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. ResearchGate. Available at: [Link]
-
Ly, T., et al. (2012). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Recovery (R) and matrix effect (ME) of particular steroid hormones in... ResearchGate. Available at: [Link]
-
Bowers, L. D., & Borts, D. J. (2008). Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry for doping control. Recent Advances in Doping Analysis. Available at: [Link]
-
Kaklamanos, G., et al. (2009). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Jain, R., et al. (2010). Electrochemical investigations of corticosteroid isomers--testosterone and epitestosterone and their simultaneous determination in human urine. PubMed. Available at: [Link]
-
Stopforth, A., et al. (2007). Quantification of testosterone and epitestosterone in human urine samples by stir bar sorptive extraction - Thermal desorption - Gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
-
Parr, M. K., et al. (2020). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC-MS. PubMed. Available at: [Link]
-
Polet, M., & Van Eenoo, P. (2015). Developing the GC-MS method to quantify Testosterone/Epitestosterone ratio in female urine. Master Analyse et Controle. Available at: [Link]
-
Schänzer, W., et al. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. ResearchGate. Available at: [Link]
-
Parr, M. K., et al. (2020). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC–MS. ACS Omega. Available at: [Link]
-
Bowers, L. D., & Borts, D. J. (2008). Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry for doping control. PubMed. Available at: [Link]
-
Chiesa, L., et al. (2011). Determination of the hormonal growth promoter 17alpha-methyltestosterone in food-producing animals: bovine hair analysis by HPLC-MS/MS. PubMed. Available at: [Link]
-
Parr, M. K., et al. (2020). Overcoming the challenge of confident identification among two related groups of 17-methyl steroids by GC-MS. ChemRxiv. Available at: [Link]
-
Schänzer, W., et al. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. ResearchGate. Available at: [Link]
-
Parr, M. K., et al. (2020). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC–MS. ResearchGate. Available at: [Link]
-
Krug, O., et al. (2020). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Metabolites. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Detection and Characterization of a New Metabolite of 17α-Methyltestosterone | Semantic Scholar [semanticscholar.org]
- 3. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The extraction and hydrolysis of steroid monoglucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct urinalysis of steroids | World Anti Doping Agency [wada-ama.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 20. Determination of testosterone:epitestosterone ratio after pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation using gas chromatography-mass spectrometry in equine urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. agilent.com [agilent.com]
- 22. dshs-koeln.de [dshs-koeln.de]
- 23. Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
methods to improve the stability of 17-epimethyltestosterone in laboratory solutions
Technical Support Center: 17-Epimethyltestosterone Stability
Welcome to the dedicated support resource for handling this compound. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the stability and integrity of this compound in your laboratory solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What is this compound, and how does its structure impact stability?
A: this compound is a stereoisomer of methyltestosterone, an anabolic-androgenic steroid. The key structural difference is the orientation of the hydroxyl (-OH) group at the C17 position. In this compound, this group is in the alpha (α) position, whereas in the more common methyltestosterone, it is in the beta (β) position. This seemingly minor difference can significantly impact its interaction with solvents and its susceptibility to degradation, particularly through epimerization.
Q2: What are the primary factors that cause this compound to degrade in solution?
A: The main factors contributing to the degradation of this compound in solution are:
-
pH: Both acidic and basic conditions can catalyze degradation, including hydrolysis and epimerization.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.
-
Light: Exposure to UV light can induce photolytic degradation.
-
Solvent Choice: The polarity and purity of the solvent can influence stability. Protic solvents (like methanol or ethanol) can participate in degradation reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the steroid structure.
Q3: What is epimerization, and why is it a concern for this compound?
A: Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration. For this compound, this means the C17-α hydroxyl group can flip to the C17-β position, converting it into its epimer, methyltestosterone. This is a significant issue because the two isomers may have different biological activities and chromatographic properties, leading to inaccurate experimental results. This process can be catalyzed by changes in pH.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a problem-and-solution framework for issues you might encounter during your experiments.
| Problem Encountered | Potential Root Cause(s) | Recommended Solution(s) |
| Rapid loss of compound purity in stock solution (verified by HPLC/LC-MS) | 1. Inappropriate Solvent: Using a solvent that promotes degradation (e.g., highly protic or impure).2. Incorrect Storage Temperature: Storing at room temperature or 4°C instead of colder temperatures.3. Light Exposure: The vial is not protected from ambient or UV light. | 1. Switch to a more inert solvent. Acetonitrile or DMSO are often preferred over methanol for long-term stability. Ensure use of high-purity, HPLC-grade solvents.2. Store solutions at -20°C or -80°C. This is the most effective way to slow down degradation kinetics.3. Use amber vials or wrap clear vials in aluminum foil to prevent photolytic degradation. |
| Appearance of a new peak in chromatogram corresponding to methyltestosterone | 1. Epimerization: The solution conditions (pH, temperature) are favoring the conversion of this compound to its more stable epimer. | 1. Buffer the solution. If working in an aqueous environment, use a neutral pH buffer (e.g., phosphate-buffered saline at pH 7.4).2. Prepare fresh solutions. For critical experiments, use solutions prepared fresh on the same day to minimize the risk of epimerization. |
| Precipitate forms in the solution after freeze-thaw cycles | 1. Poor Solubility: The concentration of the compound exceeds its solubility limit in the chosen solvent at lower temperatures.2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound concentration. | 1. Lower the stock concentration. It is better to store a lower concentration stock and dilute it as needed.2. Use vials with tight-sealing caps (e.g., PTFE-lined screw caps).3. Gently warm and vortex the solution before use to ensure any precipitate has redissolved. |
Part 3: Validated Protocols & Methodologies
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound intended for long-term storage.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile (ACN) or DMSO
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined screw caps
-
Argon or nitrogen gas source
Procedure:
-
Pre-cool the Solvent: Place the required volume of ACN or DMSO in an ice bath for 10-15 minutes.
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a clean, static-free weigh boat.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of the pre-cooled solvent to dissolve the compound completely. Use a vortex mixer if necessary.
-
Final Volume Adjustment: Once fully dissolved, add the pre-cooled solvent to the calibration mark of the volumetric flask.
-
Inert Gas Purge: To minimize oxidation, gently bubble argon or nitrogen gas through the solution for 1-2 minutes. This displaces dissolved oxygen.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volume amber vials. This prevents the need for repeated freeze-thaw cycles of the main stock.
-
Store Immediately: Tightly cap the vials and store them at -80°C for maximum stability.
Protocol 2: Workflow for a Basic Stability Study
This workflow allows you to determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the degradation of this compound over time under a specific set of conditions (e.g., in a particular cell culture medium at 37°C).
Methodology:
-
Prepare Test Solution: Dilute your stock solution of this compound to the final working concentration in your desired matrix (e.g., PBS, cell culture media).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution. This will serve as your baseline. Analyze it immediately via a validated analytical method (e.g., HPLC-UV).
-
Incubation: Place the remainder of the test solution under the desired experimental conditions (e.g., in an incubator at 37°C, protected from light).
-
Time Points: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the test solution.
-
Analysis: Analyze each aliquot using the same HPLC-UV method. Quantify the peak area of this compound at each time point.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A plot of % remaining vs. time will reveal the degradation kinetics.
Part 4: Visual Diagrams and Workflows
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary chemical transformations that can lead to the loss of this compound in solution.
Caption: Primary degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
This flowchart outlines the logical steps for conducting a stability study as described in Protocol 2.
Caption: Step-by-step workflow for a laboratory stability study.
References
-
General Principles of Drug Stability
- Title: "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists"
- Source: American Pharmacists Associ
-
URL: [Link]
-
Steroid Chemistry and Analysis
- Title: "Steroids - Analysis"
- Source: ScienceDirect
-
URL: [Link]
-
Analytical Techniques for Steroids
- Title: "High-performance liquid chrom
- Source: Journal of Chromatography B: Biomedical Sciences and Applic
-
URL: [Link]
mitigating matrix effects in biological sample analysis of 17-epimethyltestosterone
Welcome to the technical support center for the bioanalysis of 17-epimethyltestosterone (methyltestosterone). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of quantifying this synthetic androgen in biological matrices. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your methods effectively.
Matrix effects—the alteration of analyte ionization efficiency by co-eluting endogenous components—are the foremost challenge in achieving accurate and reproducible quantification of steroids like this compound by LC-MS/MS. This guide provides a structured approach to understanding, identifying, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What exactly is "matrix effect" and why is it a major problem for this compound analysis?
A1: Matrix effect is the interference of co-eluting, often unseen, components from a biological sample (e.g., plasma, serum, urine) on the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can either suppress the analyte's signal, leading to underestimation and poor sensitivity, or enhance it, causing overestimation. For steroids, which are often analyzed at low concentrations, this effect compromises method accuracy, precision, and robustness—critical parameters governed by regulatory bodies like the FDA.[3]
The primary cause in plasma and serum analysis is the presence of endogenous phospholipids from cell membranes.[4][5] These compounds are abundant and often co-extract with steroids, especially with simpler sample preparation techniques like Protein Precipitation (PPT). During the LC-MS process, they can co-elute with this compound and compete for ionization, ultimately suppressing the analyte's signal.[5][6]
Q2: I'm seeing high variability in my quality control (QC) samples. Could this be a matrix effect?
A2: Yes, high variability (%CV) in QC replicates is a classic symptom of inconsistent matrix effects. Biological matrices are inherently variable from individual to individual (or lot to lot).[7] If your sample preparation method is not robust enough to remove interfering components consistently, the degree of ion suppression can vary from one sample to the next, leading to poor precision. This is particularly problematic when calibration standards are prepared in a pooled matrix that may not fully represent the variability of individual study samples.
Q3: How can I definitively identify if ion suppression is affecting my assay?
A3: The gold standard for identifying ion suppression is a post-column infusion experiment .[8] This technique allows you to visualize the regions in your chromatogram where matrix components are causing suppression.
Workflow for Post-Column Infusion:
-
Infuse Analyte: A standard solution of this compound is continuously infused via a T-connector into the mobile phase stream after the analytical column but before the MS ion source. This creates a stable, elevated baseline signal for the analyte.
-
Inject Blank Matrix: A blank matrix sample (which has undergone your standard sample preparation) is then injected onto the LC column.
-
Monitor Signal: As the chromatogram runs, any drop or dip in the stable baseline indicates a retention time where co-eluting components from the matrix are suppressing the ionization of the infused standard.[4][8]
If the retention time of your this compound peak coincides with one of these dips, your analysis is being compromised by matrix effects.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) and is it sufficient to solve all matrix effect issues?
A4: A SIL-IS, such as this compound-d3, is the most effective tool for compensating for matrix effects. Ideally, the SIL-IS is chemically identical to the analyte and differs only in mass. Therefore, it should co-elute perfectly and experience the exact same degree of extraction inefficiency and ion suppression or enhancement as the analyte.[6] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to accurate quantification.
However, relying solely on a SIL-IS is not foolproof. A significant "deuterium isotope effect" can sometimes cause the SIL-IS to elute slightly earlier than the native analyte in reversed-phase chromatography. If this separation is large enough to fall into a different region of ion suppression, the compensation will be inaccurate.[9] Therefore, the best practice is to combine the use of a co-eluting SIL-IS with an effective sample preparation strategy that minimizes matrix effects in the first place.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during the analysis of this compound and provides a logical path to resolution.
Issue 1: Low Analyte Response / Poor Sensitivity
-
Symptom: The signal-to-noise ratio for your lowest calibration standard is below the required limit, or the overall peak intensity is much lower than expected.
-
Underlying Cause: This is often a direct result of significant ion suppression. Endogenous components, primarily phospholipids in plasma/serum, are co-eluting with your analyte and inhibiting its ionization.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low signal intensity.
Issue 2: Inconsistent Results & High %CV
-
Symptom: QC samples show high variability (>15% CV), and replicate injections of the same sample are not reproducible.
-
Underlying Cause: This points to variable matrix effects between different samples or inefficient and inconsistent sample preparation. The cleanup procedure is not robust enough to handle the natural variation in biological samples.
-
Solution Pathway:
-
Review Sample Preparation: Protein Precipitation (PPT) is fast but notoriously "dirty," leaving many interfering substances in the final extract.[3][9] It is the most likely culprit for variability.
-
Enhance Cleanup: Transition to a more rigorous cleanup technique.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the non-polar steroid into an immiscible organic solvent, leaving polar interferences (like salts) behind.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by using a solid sorbent to selectively retain the analyte while interferences are washed away.[9][10] A mixed-mode SPE (combining reversed-phase and ion-exchange) can produce exceptionally clean extracts.[9]
-
-
Ensure SIL-IS Co-elution: Verify that your stable isotope-labeled internal standard chromatographically co-elutes with the native analyte across all QC levels.
-
Methodologies & Protocols
The choice of sample preparation is a trade-off between speed, cost, and the required level of cleanliness. Below are protocols for three common techniques, ordered from least to most effective at mitigating matrix effects.
Comparison of Sample Preparation Techniques
| Technique | Principle | Relative Cleanliness | Throughput | Typical Recovery | Key Advantage | Primary Disadvantage |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent.[11] | Low | High | 85-105% | Fast and simple. | High risk of matrix effects (phospholipids remain).[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on polarity.[12] | Medium | Medium | 70-95% | Cleaner than PPT; removes polar salts. | Can be labor-intensive; risk of emulsion formation. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix is washed away.[5][13] | High | Medium-High | >90% | Excellent matrix removal; high analyte concentration. | Requires method development; higher cost per sample. |
Protocol 1: Protein Precipitation (PPT) - Fast Screening
Based on the method by Regal et al. for 17α-methyltestosterone in serum.[14]
This method is best suited for initial screening or when throughput is the highest priority. A SIL-IS is strongly recommended.
-
Aliquoting: Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 20 µL of the SIL-IS working solution. Vortex briefly.
-
Precipitation: Add 600 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 methanol:water). Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) - Intermediate Cleanup
Adapted from standard steroid extraction protocols.[12][15]
This method provides a cleaner extract than PPT and is effective for removing salts and highly polar interferences.
-
Aliquoting & Spiking: Pipette 200 µL of serum or plasma into a glass tube. Add SIL-IS.
-
Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE).
-
Mixing: Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 2,500 g for 5 minutes to separate the aqueous and organic layers.
-
Freezing (Optional but Recommended): Place the tube in a -80°C freezer for 10-15 minutes to freeze the lower aqueous layer.
-
Transfer: Decant the upper organic (MTBE) layer into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40-50°C.
-
Reconstitution: Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Comprehensive Cleanup for Urine
Adapted from WADA guidelines and validated methods for anabolic steroids.[16][17]
This protocol is for total this compound, including the crucial enzymatic hydrolysis step to cleave glucuronide conjugates, which are the primary urinary metabolites.[16]
Caption: SPE workflow for total this compound in urine.
Step-by-Step Procedure:
-
Hydrolysis:
-
To 2 mL of urine, add 1 mL of phosphate buffer (0.2 M, pH 7.0).
-
Add 20 µL of SIL-IS.
-
Add 50 µL of purified β-glucuronidase from E. coli.[16]
-
Vortex and incubate at 50-60°C for 1-2 hours.
-
-
SPE Cartridge Conditioning (e.g., C18, 100 mg):
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of deionized water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar impurities.
-
Wash with 2 mL of 40% methanol in water to remove less hydrophobic interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute this compound with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
-
References
-
Measurement and Reporting of Endogenous Anabolic Androgenic Steroid (EAAS) Markers of the Urinary Steroid Profile. World Anti-Doping Agency (WADA). [Link]
-
Direct urinalysis of steroids. World Anti-Doping Agency (WADA). [Link]
-
Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate. ACS Publications. [Link]
-
Determination of anabolic steroids in bovine serum by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
-
A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. PubMed Central (PMC). [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS BioPharma. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central (PMC). [Link]
-
LC-MS/MS fast analysis of androgenic steroids in urine. PubMed. [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PubMed Central (PMC). [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. CovalX. [Link]
-
LC-MS/MS-based assay for free and deconjugated testosterone and epitestosterone in rat urine and serum. SciSpace. [Link]
-
Improving detection of anabolic steroids: new screening based on the direct analysis of phase II metabolites using LC-Q-HRMS. World Anti-Doping Agency (WADA). [Link]
-
Simultaneous Measurement of 18 Steroids in Human and Mouse Serum by Liquid Chromatography–Mass Spectrometry without Derivatization to Profile the Classical and Alternate Pathways of Androgen Synthesis and Metabolism. ResearchGate. [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. National Institutes of Health (NIH). [Link]
-
Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. PubMed. [Link]
-
Targeted LC-MS/MS analysis of steroid glucuronides in human urine. PubMed. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Matrix Effect. SlideShare. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. MDPI. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
Sources
- 1. providiongroup.com [providiongroup.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effect | PPT [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of anabolic steroids in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. wada-ama.org [wada-ama.org]
- 16. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wada-ama.org [wada-ama.org]
Technical Support Center: Optimization of LC-MS/MS Source Parameters for 17-epimethyltestosterone
Welcome to the technical support guide for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) source parameters for the analysis of 17-epimethyltestosterone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our goal is to move beyond simple procedural lists to explain the why behind experimental choices, ensuring robust and reliable method development.
Introduction: The Challenge of this compound Analysis
This compound, a stereoisomer of methyltestosterone, is an anabolic androgenic steroid. Its analysis is critical in doping control, clinical toxicology, and pharmaceutical development. Like many steroids, it presents a challenge for LC-MS/MS analysis due to its relatively low polarity and lack of easily ionizable functional groups.[1][2][3] Optimizing the ion source parameters is therefore not just a step in method development; it is the cornerstone of achieving the required sensitivity and specificity.
This guide will walk you through a systematic approach to source optimization, provide answers to frequently encountered problems, and offer a logical framework for troubleshooting.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Q1: I am seeing a very weak or no signal for this compound. What is the first thing I should check?
A1: The first and most critical parameter to verify is the choice of ionization mode.
-
Initial Assessment: For steroids like this compound, which are relatively non-polar, Atmospheric Pressure Chemical Ionization (APCI) is often a better choice than Electrospray Ionization (ESI).[4][5][6] ESI is generally more effective for polar, pre-charged, or easily ionizable molecules, which is not a primary characteristic of this steroid.[7][8]
-
Troubleshooting Steps:
-
Infuse the Standard: Prepare a solution of your this compound standard (e.g., 100-500 ng/mL) in a solvent mixture that mirrors your initial chromatographic conditions.
-
Systematic Test: Using a tee-piece, infuse the standard directly into the mass spectrometer. Sequentially test the following modes:
-
Evaluate Signal: Compare the absolute signal intensity and signal-to-noise ratio in each mode. For many neutral steroids, APCI will yield a significantly more intense protonated molecule [M+H]+.[4][5] If ESI must be used, derivatization of the keto group to an oxime, for instance, can significantly enhance ionization efficiency.[11][12]
-
Q2: My signal for this compound is inconsistent and shows high variability between injections. What could be the cause?
A2: Signal instability is often linked to suboptimal source conditions or matrix effects.
-
Causality: Inconsistent ionization can result from an unstable spray (in ESI) or inefficient vaporization/ionization (in APCI). Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a major cause of variability.[13][14][15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal instability.
-
Key Actions:
-
Source Parameters: Ensure gas flows (nebulizer, auxiliary/turbo gas) and temperatures (vaporizer, capillary) are optimized. In APCI, the vaporizer temperature is critical for converting the liquid eluent into the gas phase where ionization occurs.[5]
-
Matrix Effects Assessment: Conduct a post-column infusion experiment.[15] Infuse a constant flow of this compound post-column while injecting a blank, extracted matrix sample. A dip or spike in the baseline signal at the retention time of your analyte confirms the presence of matrix effects. To mitigate this, improve your sample preparation (e.g., use a more selective Solid Phase Extraction protocol) or adjust your chromatography to separate the analyte from the interfering compounds.[16]
-
Q3: I am struggling to find the optimal Collision Energy (CE) and Declustering Potential (DP) for my MRM transitions. What is a systematic approach?
A3: These compound-dependent parameters are crucial for achieving maximum sensitivity in Multiple Reaction Monitoring (MRM). A systematic approach is essential.
-
Principle: The Declustering Potential (DP) or Cone Voltage (CV) is applied to prevent solvent clusters from entering the mass analyzer and to induce some initial fragmentation. The Collision Energy (CE) is the potential applied to the collision cell to induce fragmentation of the precursor ion into product ions.[17][18]
-
Optimization Protocol (Compound Optimization):
-
Infuse a standard solution of this compound directly into the instrument.
-
In the instrument's tuning software, select the protonated precursor ion ([M+H]+).
-
DP/CV Optimization: Ramp the DP/CV voltage across a relevant range (e.g., 20-150 V). Monitor the precursor ion intensity. The optimal DP is typically the voltage that gives the maximum precursor signal just before it starts to decrease due to excessive in-source fragmentation.
-
CE Optimization: Set the DP to its optimal value. Now, select a product ion and ramp the CE across a range (e.g., 5-50 eV). The optimal CE is the value that produces the maximum intensity for that specific product ion.[19][20]
-
Repeat the CE optimization for each product ion of interest. Automated software features can often perform this ramping and plotting efficiently.[17]
-
Q4: Should I use any mobile phase additives? How do they affect source performance?
A4: Yes, mobile phase additives are often necessary, even with APCI, to promote stable and efficient protonation.
-
Mechanism: Additives like formic acid or acetic acid (typically 0.1%) provide a source of protons to facilitate the formation of the [M+H]+ ion.[21] Ammonium formate or acetate can also be used to encourage the formation of adducts if protonation is weak, though this is less common for androgens.
-
Best Practice:
-
Start with 0.1% formic acid in both your aqueous (A) and organic (B) mobile phases. This ensures a consistent pH throughout your gradient run.[22]
-
Avoid non-volatile buffers like phosphate, as they will contaminate the ion source and suppress the signal.[23][24]
-
The choice of organic solvent (methanol vs. acetonitrile) can also influence ionization efficiency. Methanol is often preferred in APCI as it can participate more readily in the gas-phase proton transfer reactions.[11]
-
Part 2: Systematic Protocol for Source Parameter Optimization
This section provides a step-by-step workflow for optimizing source parameters from scratch for this compound. The goal is to find a balance of parameters that provides the best sensitivity and robustness.
Experimental Workflow: A Self-Validating System
The protocol is designed to be systematic. Each step builds upon the previous one, ensuring that the final parameters are truly optimized. The use of a Design of Experiments (DoE) approach is highly recommended for a comprehensive optimization of interacting parameters like gas flows and temperatures.[25][26]
Caption: Systematic workflow for LC-MS/MS source parameter optimization.
Data Presentation: Typical Source Parameter Ranges
The following table provides typical starting ranges and optimized values for the analysis of this compound. Note that these values are instrument-dependent and should be used as a guide for your own optimization.
| Parameter | Ionization Mode | Typical Starting Range | Potential Optimized Value | Rationale & Key Considerations |
| IonSpray Voltage | ESI | 3500 - 5500 V | ~4500 V | Optimize for stable spray and maximum signal. Too high can cause discharge.[8][22] |
| Corona Current | APCI | 1 - 5 µA | ~4 µA | The primary driver of ionization in APCI. Optimize for signal without excessive noise. |
| Source Temperature | ESI | 350 - 600 °C | ~550 °C | Aids in desolvation of droplets. Higher temps needed for higher flow rates.[22] |
| Vaporizer Temperature | APCI | 350 - 500 °C | ~450 °C | Critical for efficient solvent vaporization. Too low leads to poor sensitivity; too high can cause degradation.[5] |
| Nebulizer Gas (Gas 1) | ESI / APCI | 30 - 60 psi | ~45 psi | Assists in droplet formation. Higher settings can improve nebulization but may decrease signal if excessive. |
| Heater/Turbo Gas (Gas 2) | ESI / APCI | 30 - 70 L/min | ~60 L/min | Facilitates desolvation/vaporization. Higher flow rates can handle more solvent but may dilute the ion beam. |
| Curtain Gas | ESI / APCI | 20 - 40 psi | ~30 psi | Prevents solvent neutrals from entering the mass analyzer, reducing noise and contamination.[18] |
| Declustering Potential (DP) | ESI / APCI | 40 - 120 V | ~80 V | Compound-specific. Prevents clustering and aids in ion transmission into the vacuum region.[17] |
| Collision Energy (CE) | ESI / APCI | 10 - 40 eV | ~25 eV | Transition-specific. Optimized to yield maximum product ion intensity.[19] |
References
-
Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. Available at: [Link]
-
Li, Y., et al. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]
-
Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17-methyltestosterone. Analytical Chemistry. Available at: [Link]
-
Wang, S. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Mirmont, E., et al. (2021). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Regal, P., et al. (2010). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Fernandez, A. M., et al. (2009). Parameters for Ultra-Performance Liquid Chromatographic/Tandem Mass Spectrometric Analysis of Selected Androgens versus Estrogens in Aqueous Matrices. ResearchGate. Available at: [Link]
-
Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
Marwah, A., et al. (2011). Development and validation of a High performance liquid chromatography- Mass spectrometry method for 17a-methyltestosterone in Aquatic water systems. Journal of Applicable Chemistry. Available at: [Link]
-
Parr, M. K., et al. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. ResearchGate. Available at: [Link]
-
Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. PubMed. Available at: [Link]
-
Marwah, A., et al. (2011). Development and validation of a High performance liquid chromatography- Mass spectrometry method for 17α-methyltestosterone in. CORE. Available at: [Link]
-
Kostiainen, R., et al. (2002). Liquid chromatography/mass spectrometry in anabolic steroid analysis — optimization and comparison of three ionization techniques. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
NIST. (1998). 17α-Methyltestosterone. NIST WebBook. Available at: [Link]
-
LCGC International. (2015). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]
-
G. A. Garcia, et al. (2020). Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS. Analytical Chemistry. Available at: [Link]
-
Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. Available at: [Link]
-
Kostiainen, R., et al. (2025). Liquid chromatography/mass spectrometry in anabolic steroid analysis-optimization and comparison of three ionization techniques. ResearchGate. Available at: [Link]
-
Handel, A. P., et al. (2008). Atmospheric Pressure Photoionization Tandem Mass Spectrometry of Androgens in Prostate Cancer. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Loo, J. A., et al. (2012). Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis. Methods in Molecular Biology. Available at: [Link]
-
Agilent. (N.D.). Screening and Confirmation of Anabolic Steroids Using Accurate Mass LC/MS Application. Agilent Technologies. Available at: [Link]
-
Element Lab Solutions. (N.D.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Mach, F., et al. (2024). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Liang, H. R., et al. (2003). Ionization enhancement in atmospheric pressure chemical ionization and suppression in electrospray ionization between target drugs and stable-isotope-labeled internal standards in quantitative liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]
-
Steed, R. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
Furniss, D., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports. Available at: [Link]
-
Lin, S-L., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Regal, P., et al. (2025). Determination of 17α-methyltestosterone in Bovine Serum Using Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Skyline. (N.D.). Skyline Collision Energy Optimization. Skyline. Available at: [Link]
-
Taylor & Francis. (N.D.). Atmospheric pressure photoionization – Knowledge and References. Taylor & Francis. Available at: [Link]
-
SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. Available at: [Link]
-
SCIEX. (N.D.). Method optimization of a Multiple Attribute Method for a SCIEX® X500B LCMS system. SCIEX. Available at: [Link]
-
ResearchGate. (N.D.). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. ResearchGate. Available at: [Link]
-
MDPI. (2024). Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments. MDPI. Available at: [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
G হ্যাঁ, et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Atmospheric Pressure Photoionization Tandem Mass Spectrometry of Androgens in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. | Semantic Scholar [semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. skyline.ms [skyline.ms]
- 18. sciex.com [sciex.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. zefsci.com [zefsci.com]
- 24. youtube.com [youtube.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Steroid Isomers
Welcome to our dedicated technical support center for resolving challenges in the chromatographic separation of steroid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution for these structurally similar compounds. Here, we will explore the common and complex issues you might face and provide a systematic, evidence-based approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak co-elution or complete overlap of my steroid isomers. What is the most common cause and my first troubleshooting step?
This is a frequent challenge, as steroid isomers often have identical mass-to-charge ratios (isobaric) and very similar physicochemical properties, making their separation difficult. The most common culprit is an inadequate stationary phase chemistry for the specific isomers being analyzed.
Your first and most critical step is to re-evaluate your column selection . Not all C18 columns are created equal. The selectivity for steroid isomers is often governed by subtle differences in shape, polarity, and the ability to engage in secondary interactions with the stationary phase.
Initial Troubleshooting Workflow:
Caption: Systematic approach to diagnosing instrumental causes of peak broadening.
Detailed Explanation:
-
Extra-Column Volume: The volume of the system outside of the column (tubing, detector flow cell) can cause significant peak dispersion.
-
Expert Tip: For UHPLC applications, ensure all tubing is of the smallest possible internal diameter (e.g., < 0.125 mm) and length. The detector flow cell should also be appropriately sized for the peak volumes you are generating.
-
-
Flow Rate: The van Deemter equation describes the relationship between linear velocity (related to flow rate) and plate height (a measure of efficiency). There is an optimal flow rate for every column that will give the maximum efficiency (narrowest peaks).
-
Actionable Protocol: Create a series of injections where you systematically vary the flow rate while keeping all other parameters constant. Plot the resolution between your critical pair of isomers against the flow rate to find the optimum.
-
-
Injection Solvent and Volume: Injecting your sample in a solvent that is stronger than your initial mobile phase will cause premature band broadening.
-
Trustworthy Protocol: Always aim to dissolve your sample in the initial mobile phase composition or a weaker solvent. If you must use a stronger solvent for solubility, keep the injection volume as small as possible (typically < 5 µL for analytical scale).
-
Q4: I'm working with derivatized steroids. Does this change the troubleshooting approach?
Yes, derivatization adds another layer of complexity but also opportunity. The goal of derivatization is often to improve ionization efficiency for mass spectrometry, but it can also be used to enhance chromatographic selectivity.
-
Impact on Selectivity: The derivatizing agent adds a chemical moiety to the steroid, which can alter its interaction with the stationary phase. For example, a bulky derivatizing group can enhance shape-selective separations.
-
Troubleshooting Derivatization Issues:
-
Confirm Complete Derivatization: Incomplete or side reactions can lead to multiple peaks for a single analyte, complicating the chromatogram. Verify the reaction completeness, perhaps by analyzing the reaction mixture at different time points.
-
Leverage the Derivative: Choose a derivatizing agent that introduces a functional group that can have a specific interaction with a stationary phase. For example, a derivative with an aromatic ring could be well-resolved on a phenyl column.
-
Re-optimize: The derivatized steroid will have different properties than the native compound. You will need to re-optimize the mobile phase and gradient conditions as described in Q2.
-
Advanced Strategies
Q5: I've tried everything above and still can't get baseline resolution. What are some advanced or alternative chromatographic techniques I can explore?
When conventional reversed-phase LC is insufficient, you may need to explore more advanced techniques.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of a co-solvent. It is known for providing unique selectivity, especially for chiral and isomeric separations. The low viscosity of the mobile phase allows for very fast separations.
-
Two-Dimensional Liquid Chromatography (2D-LC): In 2D-LC, a fraction from the first dimension separation is sent to a second column with a different selectivity for further separation. A common setup for steroids could be a Phenyl-Hexyl column in the first dimension followed by a C18 with a different ligand chemistry in the second dimension. This is a powerful technique for resolving highly complex mixtures or extremely similar isomers.
-
Ion-Mobility Spectrometry (IMS): When coupled with mass spectrometry, IMS can separate ions based on their size, shape, and charge. This can provide an orthogonal separation mechanism to chromatography and can often resolve isomers that are inseparable by LC alone.
References
-
Waters Corporation. (n.d.). Steroid Separations. Retrieved from [Link]
-
Agilent Technologies. (2020). A Guide to HPLC and LC-MS Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Primer on Supercritical Fluid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Ion Mobility Mass Spectrometry. Retrieved from [Link]
minimizing in-source fragmentation of 17-epimethyltestosterone in MS
Welcome to the technical support resource for the mass spectrometric analysis of 17-epimethyltestosterone. This guide is designed for researchers, analytical scientists, and drug development professionals to address a common and critical challenge: in-source fragmentation (ISF) . Minimizing ISF is paramount for achieving accurate quantification, confident identification, and robust method performance.
This center provides in-depth troubleshooting guides, foundational FAQs, and validated experimental protocols to help you preserve the integrity of your precursor ion, [M+H]⁺.
Part 1: Foundational Concepts & FAQs
What is In-Source Fragmentation (ISF)?
In-source fragmentation, sometimes called in-source collision-induced dissociation (CID), is the breakdown of an analyte ion within the ion source and the intermediate pressure regions of the mass spectrometer, before it reaches the mass analyzer.[1][2][3] This process is primarily driven by the acceleration of ions through regions of changing pressure and electric fields. Collisions with residual solvent vapor and gas molecules impart internal energy to the ions; if this energy exceeds the bond dissociation energy of the weakest bonds, fragmentation occurs.[1]
For many steroids, including this compound, the most common in-source fragmentation pathway is the neutral loss of water (H₂O), resulting in a prominent [M+H-H₂O]⁺ ion.[4]
Why is ISF a Problem for this compound Analysis?
-
Reduced Sensitivity: Fragmentation depletes the population of the intact precursor ion ([M+H]⁺) that you intend to measure, thereby reducing the sensitivity and raising the limit of quantification (LOQ) for your assay.[1]
-
Inaccurate Quantification: If the degree of fragmentation is not stable and consistent between standards, quality controls, and unknown samples, it will lead to significant quantitative errors and poor assay precision.
-
Risk of Misidentification: In complex matrices, a prominent fragment ion could be mistaken for another compound entirely, leading to false positives or incorrect metabolite identification.[2][3] This is particularly critical in anti-doping analysis, where regulatory bodies like the World Anti-Doping Agency (WADA) have strict identification criteria.[5][6][7]
What is the Primary In-Source Fragment of this compound?
This compound (Molecular Formula: C₂₀H₃₀O₂) has a molecular weight of 302.45 g/mol . In positive electrospray ionization (ESI), it will primarily form a protonated molecule, [M+H]⁺, at m/z 303.46. Due to the presence of a hydroxyl group at the C17 position, it is highly susceptible to dehydration.
The primary and most common in-source fragment is from the loss of a water molecule (18.01 Da), resulting in the fragment ion [M+H-H₂O]⁺ at m/z 285.45 . Your primary goal is to maximize the signal at m/z 303.46 while minimizing the signal at m/z 285.45.
Caption: Fragmentation pathway of this compound in the ion source.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section is designed to directly address the specific issues you may be observing in your data.
Q1: "My most intense peak is the water-loss fragment (m/z 285.45), not my precursor ion (m/z 303.46). Where do I start?"
This is a classic sign of excessive in-source fragmentation. The primary cause is that the ions are being accelerated too aggressively within the source. Your first and most impactful adjustment should be to the cone voltage (also known as fragmentor voltage, nozzle potential, or declustering potential, depending on the instrument manufacturer).[1][8][9]
The Causality: The cone voltage creates a potential difference that pulls ions from the atmospheric pressure region into the first vacuum stage. A higher voltage increases the kinetic energy of the ions. This leads to more energetic collisions with background gas molecules, promoting fragmentation.[10]
Action Plan:
-
Infuse a standard solution of this compound (~100-500 ng/mL) directly into the mass spectrometer.
-
Monitor the intensities of both the precursor ion (m/z 303.46) and the fragment ion (m/z 285.45).
-
Systematically decrease the cone voltage in increments of 5-10 Volts.
-
Observe the trend: As you lower the voltage, the intensity of the precursor should increase, while the fragment's intensity should decrease.
-
Identify the "sweet spot" : Find the voltage that provides the maximum precursor ion intensity with the minimal fragment ion signal. Be aware that lowering the voltage too much can reduce overall ion transmission, so you are looking for an optimum, not necessarily the absolute minimum voltage.[9]
Q2: "I've lowered my cone voltage, but fragmentation is still too high. What's my next step?"
If optimizing the cone voltage is insufficient, the next critical parameter to investigate is the ion source temperature . This includes both the desolvation gas temperature and the temperature of the ESI probe or vaporizer.[1][11]
The Causality: Steroids can be thermally labile.[12][13] Excessive heat provides thermal energy that can contribute to the fragmentation of the protonated molecule, even with gentle voltage settings. The goal is to provide enough heat to efficiently desolvate the ESI droplets without "cooking" the analyte.[11]
Action Plan:
-
Continue infusing your standard solution with the newly optimized (lower) cone voltage.
-
Reduce the source/desolvation gas temperature in 15-25°C increments.
-
Allow the source to stabilize for several minutes after each change.
-
Monitor the precursor and fragment ion intensities. You should see the [M+H]⁺ / [M+H-H₂O]⁺ ratio improve as you lower the temperature.
-
Caution: Lowering the temperature too much will lead to inefficient desolvation, causing signal suppression and instability (often visible as a "spiky" or erratic signal). Find the lowest temperature that maintains a stable and robust signal for your precursor ion.[12]
Q3: "My source parameters are optimized, but my results are inconsistent, especially between different mobile phase batches. Could my LC method be the problem?"
Absolutely. The composition of your mobile phase directly influences the ionization process and the stability of the resulting ions.
The Causality:
-
Proton Source: The availability of protons is essential for forming [M+H]⁺. Mobile phase additives like formic acid or acetic acid provide a source of protons.
-
Droplet Properties: The organic content and additives affect the surface tension and evaporation rate of the ESI droplets, which can influence the "gentleness" of the ion release process.[14]
-
Ion Suppression/Enhancement: Some additives, while good for chromatography, are notoriously bad for ESI-MS. Trifluoroacetic acid (TFA) is a prime example; it is an excellent ion-pairing agent for chromatography but causes severe signal suppression in the MS.[15][16][17]
Action Plan:
-
Avoid TFA: If you are using TFA, switch to a more MS-friendly acid. 0.1% formic acid is the industry standard and an excellent starting point. If chromatography requires a stronger acid, consider difluoroacetic acid (DFA) as an alternative.[15]
-
Consider Additives: For steroids, which can be challenging to ionize, adding a small amount of an ammonium salt like ammonium formate or ammonium fluoride can sometimes form adducts ([M+NH₄]⁺) or improve protonation efficiency, leading to a more stable signal.[4]
-
Check Organic Modifier: Ensure high-purity (LC-MS grade) acetonitrile or methanol is used. The type of organic solvent can influence ionization efficiency; it is worth testing both to see which provides a better response for this compound.
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Systematic Optimization of Ion Source Parameters
This protocol provides a logical workflow for tuning the ion source to minimize fragmentation.
Objective: To determine the optimal cone voltage and source temperature that maximize the [M+H]⁺ signal for this compound while minimizing the [M+H-H₂O]⁺ fragment.
Materials:
-
This compound reference standard
-
LC-MS grade methanol or acetonitrile
-
LC-MS grade water
-
Formic acid (≥99%)
-
Calibrated LC-MS system with ESI source
Procedure:
-
Prepare a working standard: Prepare a 100 ng/mL solution of this compound in 50:50 Methanol:Water with 0.1% formic acid.
-
Initial Instrument Setup:
-
Set the mass spectrometer to acquire in positive ion mode, monitoring m/z 303.46 and m/z 285.45.
-
Infuse the working standard at a typical flow rate for your system (e.g., 5-10 µL/min).
-
Start with "typical" or default source parameters for small molecules.
-
-
Cone Voltage Optimization:
-
Set the source temperature to a moderate value (e.g., 350°C).
-
Begin with a high cone voltage (e.g., 60 V).
-
Record the intensities of m/z 303.46 and 285.45.
-
Decrease the cone voltage in 10 V steps, allowing the signal to stabilize for 1 minute at each step. Record the intensities.
-
Continue until the overall signal begins to drop significantly.
-
Plot the intensities vs. cone voltage to find the optimum.
-
-
Source Temperature Optimization:
-
Set the cone voltage to the optimum value determined in the previous step.
-
Begin with a high source temperature (e.g., 450°C).
-
Record the intensities of the precursor and fragment ions.
-
Decrease the temperature in 25°C steps, allowing the source to stabilize for 2-3 minutes at each step.
-
Continue until the signal becomes unstable or drops sharply.
-
-
Final Evaluation: Confirm the final settings by performing a final check with the optimized cone voltage and temperature. The ratio of [m/z 303.46] / [m/z 285.45] should be at its maximum.
Data Summary Table
Use a table like the one below to log your optimization results. This provides a clear, comparable record of your findings.
| Cone Voltage (V) | Source Temp (°C) | Precursor Intensity (m/z 303.46) | Fragment Intensity (m/z 285.45) | Ratio (Precursor/Fragment) | Notes |
| 60 | 350 | 1.2 E5 | 8.5 E5 | 0.14 | High fragmentation |
| 50 | 350 | 3.1 E5 | 6.2 E5 | 0.50 | |
| 40 | 350 | 7.8 E5 | 3.1 E5 | 2.52 | |
| 30 | 350 | 1.5 E6 | 1.1 E5 | 13.64 | Optimal Voltage |
| 20 | 350 | 9.5 E5 | 4.0 E4 | 23.75 | Overall signal dropping |
| 30 | 450 | 9.9 E5 | 3.5 E5 | 2.83 | High temp, high frag |
| 30 | 400 | 1.2 E6 | 2.1 E5 | 5.71 | |
| 30 | 350 | 1.5 E6 | 1.1 E5 | 13.64 | Optimal Temp |
| 30 | 300 | 1.4 E6 | 7.5 E4 | 18.67 | Signal becoming unstable |
Note: The intensity values above are for illustrative purposes only.
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for addressing in-source fragmentation.
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
References
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9.
-
WADA Technical Document - TD2021EAAS. (2021). Endogenous Anabolic Androgenic Steroids. World Anti-Doping Agency.
-
WADA Technical Document - TD2014EAAS. (2014). Endogenous Anabolic Androgenic Steroids. World Anti-Doping Agency.
-
Covey, T. R. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. LCGC.
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2008). Detection and Characterization of a New Metabolite of 17α-Methyltestosterone. Drug Metabolism and Disposition, 36(10), 2153-2161.
-
Johnson, C. A., & Griffiths, W. J. (2020). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 31(9), 1846-1857.
-
Montes, O. A. (2012). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-8.
-
Nitschke, J. R. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 31-50.
-
NCSA Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nitrosamine Contamination & Safety Alliance Community.
-
Numazawa, M., & Tachibana, M. (1995). Characteristics of mass fragmentation of steroids by atmospheric pressure chemical ionization-mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 55(3-4), 411-417.
-
Thermo Fisher Scientific. (n.d.). Staying ahead of regulations for the analysis of steroids in urine with GC-MS/MS. Thermo Fisher Scientific Technical Note 001896.
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 92(2), 215-243.
-
Bird, S. S., Marur, V. R., Spencer, C. T., & Rabinowitz, J. D. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12057-12064.
-
Sandra, K. (2010). The Use of Temperature for Method Development in LC. Chromatography Today.
-
WADA Technical Document - TD2023IDCR. (2023). Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes. World Anti-Doping Agency.
-
ResearchGate Discussion. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?
-
WADA Technical Document - TD2017MRPL. (2017). Minimum Required Performance Levels for Detection and Identification of Non-Threshold Substances. World Anti-Doping Agency.
-
Chemistry For Everyone. (2024). How Does Temperature Affect LC-MS Analysis? YouTube.
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Drug Metabolism and Disposition, 37(11), 2154-2162.
-
Cai, S. S., Hanold, K. A., & Syage, J. A. (2007). Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals. Analytical Chemistry, 79(7), 2891-2897.
-
Piper, T., et al. (2021). Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry, 56(11), e4787.
-
Filo. (n.d.). The Use of Cone-Voltage Fragmentation in Conjunction with High-Accuracy Mass Measurements.
-
Lu, W., et al. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 88(2), 1238-1245.
-
Lee, S. Y., et al. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Journal of the American Society for Mass Spectrometry, 26(11), 1876-1887.
-
Arrizabalaga-Larrañaga, A., et al. (2020). Common fragmentation behaviour of intact testosterone- and boldenone esters in positive ion electrospray ionisation tandem mass spectrometry. Steroids, 154, 108544.
-
Gevaert, B., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Journal of Chromatography A, 1649, 462215.
-
Wang, Y., & Chetwani, N. (2019). High-Temperature Liquid Chromatography and the Hyphenation with Mass Spectrometry Using High-Pressure Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 30(10), 1957-1967.
-
Piper, T., et al. (2022). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Separations, 9(12), 427.
-
Draisci, R., et al. (2001). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis, 9(3), 159-165.
-
Thompson, J. D., & Carr, P. W. (2003). A Study of the Critical Criteria for Analyte Stability in High-Temperature Liquid Chromatography. Analytical Chemistry, 75(1), 157-169.
-
García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123.
-
García, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. Journal of Chromatography B, 825(2), 111-123.
-
uHPLCs. (n.d.). Maintaining liquid chromatography column temperature contributes to accuracy and stability.
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wada-ama.org [wada-ama.org]
- 6. wada-ama.org [wada-ama.org]
- 7. wada-ama.org [wada-ama.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. , The Use of Cone-Voltage Fragmentation in Conjunction with High-Accurac.. [askfilo.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 17-Methyltestosterone in Experimental Preparations
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 17-methyltestosterone (MT). It addresses common challenges related to the stability of this synthetic androgen in various experimental settings. By understanding the factors that influence its degradation, you can ensure the accuracy and reproducibility of your results.
Introduction: The Critical Role of Stability in Research
17-methyltestosterone is a widely used compound in various research fields, from endocrinology to aquaculture. Its efficacy and the reliability of experimental outcomes are directly linked to its chemical stability. Degradation of the parent compound can lead to a decrease in its effective concentration, potentially resulting in misleading data and failed experiments. This guide is designed to provide you with the expertise and practical advice needed to maintain the integrity of your 17-methyltestosterone preparations.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the stability of 17-methyltestosterone.
Q1: What are the primary factors that affect the stability of 17-methyltestosterone?
A1: The stability of 17-methyltestosterone is primarily influenced by three main factors: light, temperature, and pH . It is particularly susceptible to photodegradation and its degradation is accelerated at higher temperatures.[1][2] While generally stable in a solid, crystalline form when protected from light, its stability in solution is dependent on the solvent and the ambient conditions.
Q2: How should I store my solid 17-methyltestosterone powder?
A2: Solid 17-methyltestosterone should be stored in a well-closed container, protected from light, in a dry and well-ventilated place.[3] For long-term stability, storage at -20°C is recommended, and under these conditions, it can be stable for at least five years.[4]
Q3: What is the best solvent for preparing 17-methyltestosterone stock solutions?
A3: 17-methyltestosterone is soluble in several organic solvents, including ethanol, methanol, and acetonitrile.[3][4]
-
Methanol: Stock solutions of 17-methyltestosterone in methanol have been shown to be stable for at least one month when stored at -20°C.[5][6]
-
Ethanol: Ethanol is a commonly used solvent, particularly for applications such as the preparation of hormone-treated fish feed.[1][7]
-
Acetonitrile: This is another suitable solvent for preparing standard solutions.[8]
The choice of solvent will often depend on the specific requirements of your experiment, including compatibility with your assay and the desired final concentration.
Q4: How stable are 17-methyltestosterone solutions at different temperatures?
A4: Temperature plays a significant role in the stability of 17-methyltestosterone in solution.
-
Frozen Storage (-20°C): This is the recommended temperature for long-term storage of stock solutions. In a study on hormone-treated feed, freezing was shown to preserve the concentration of 17-methyltestosterone.[2] Stock solutions in methanol are stable for at least a month at this temperature.[5]
-
Refrigerated Storage (4°C): Working solutions can be stored at this temperature for shorter periods. For instance, working solutions in methanol are reported to be stable for at least one week at 4°C.[5]
-
Room Temperature (22-25°C): Storage at room temperature is not recommended for extended periods as it can lead to significant degradation. In a study on fish feed, the half-life of 17-methyltestosterone at 22°C was found to be 4.8 months, which decreased to 1.1 months at 40°C.[2]
Q5: Is 17-methyltestosterone sensitive to light?
A5: Yes, 17-methyltestosterone is photosensitive and can decompose when exposed to light, particularly UV radiation.[1][3] It is crucial to protect both solid and dissolved forms of the compound from light by using amber vials or by wrapping containers in aluminum foil. While one source suggests it does not absorb light at wavelengths greater than 290 nm, indicating it may not be susceptible to direct photolysis by sunlight, other studies have demonstrated its degradation under both UV and solar radiation.[1][3][7] This degradation can be accelerated in the presence of photocatalysts.[1][7][9]
Q6: How does pH affect the stability of 17-methyltestosterone in aqueous solutions?
A6: The stability of 17-methyltestosterone in aqueous solutions is influenced by pH.
-
Acidic Conditions: One source indicates that 17-methyltestosterone is stable at very low pH levels.[3]
-
Neutral and Basic Conditions: A study on the photodegradation of 17-methyltestosterone was conducted in an aqueous solution with a pH of 9.4, suggesting some level of stability in basic conditions, although degradation was observed upon exposure to light.[1][7] Another study on photolysis found that pH did not significantly affect the efficiency of treatment, implying that light was the primary driver of degradation in that experimental setup.[9]
For experiments in aqueous buffers, it is advisable to prepare the solutions fresh and protect them from light, especially when working at neutral to basic pH.
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and use of 17-methyltestosterone.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of 17-methyltestosterone in stock or working solutions. | 1. Verify Storage Conditions: Ensure that solid 17-methyltestosterone and its solutions are stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: If solutions have been stored for an extended period, especially at room temperature or 4°C, prepare fresh solutions from the solid compound. 3. Perform a Concentration Check: Use a validated analytical method, such as HPLC-UV, to verify the concentration of your stock solution before use. |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution may be too high for the solvent at lower temperatures. | 1. Gently Warm the Solution: Warm the vial to room temperature and vortex or sonicate to redissolve the compound. 2. Prepare a More Dilute Stock Solution: If precipitation is a recurring issue, consider preparing a stock solution at a lower concentration. |
| Discoloration of the 17-methyltestosterone solution. | This could be an indication of degradation, particularly due to light exposure or oxidation. | 1. Discard the Solution: Do not use a discolored solution as it may contain unknown degradation products that could interfere with your experiment. 2. Review Handling Procedures: Ensure that solutions are handled under appropriate lighting conditions (e.g., in a dimly lit room or under yellow light) and that solvents are of high purity. |
| Variability between different batches of prepared solutions. | Inconsistent weighing of the solid compound or errors in solvent volume. | 1. Use a Calibrated Balance: Ensure the analytical balance is properly calibrated before weighing the solid 17-methyltestosterone. 2. Use Calibrated Pipettes: Use calibrated volumetric flasks and pipettes for accurate solvent measurement. 3. Ensure Complete Dissolution: Make sure the compound is fully dissolved before making the final dilution to the desired stock concentration. |
Experimental Protocols
To ensure the integrity of your experimental preparations, it is essential to follow validated protocols for handling, storage, and stability testing.
Protocol 1: Preparation of 17-Methyltestosterone Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in methanol.
Materials:
-
17-Methyltestosterone powder
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Accurately weigh 10 mg of 17-methyltestosterone powder using a calibrated analytical balance.
-
Carefully transfer the weighed powder into a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol to the volumetric flask.
-
Gently swirl the flask until the 17-methyltestosterone is completely dissolved. You may use a vortex mixer or sonicator for a short period if necessary.
-
Once dissolved, add methanol to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber glass vial for storage.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are crucial for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods. This protocol provides a general framework for conducting a forced degradation study on a 17-methyltestosterone solution.
Materials:
-
17-methyltestosterone stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm)
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a heating block or water bath at an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples (including a non-degraded control) by a suitable stability-indicating HPLC method. The method should be able to separate the intact 17-methyltestosterone from any degradation products.
Data Presentation
The following tables summarize key stability data for 17-methyltestosterone.
Table 1: Recommended Storage Conditions for 17-Methyltestosterone
| Form | Storage Temperature | Light Protection | Expected Stability |
| Solid Powder | -20°C | Required | ≥ 5 years[4] |
| Stock Solution (in Methanol) | -20°C | Required | ≥ 1 month[5] |
| Working Solution (in Methanol) | 4°C | Required | ≥ 1 week[5] |
Table 2: Half-life of 17-Methyltestosterone in Fish Feed at Different Temperatures
| Storage Temperature | Half-life |
| 22°C | 4.8 months[2] |
| 40°C | 1.1 months[2] |
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a 17-methyltestosterone preparation.
Caption: Workflow for assessing the stability of 17-methyltestosterone.
Potential Degradation Pathways
This diagram outlines the potential degradation pathways for 17-methyltestosterone under various stress conditions.
Caption: Potential degradation pathways for 17-methyltestosterone.
References
-
PubChem. Methyltestosterone. National Center for Biotechnology Information. [Link]
-
Langaro Savaris, D., Matos, R., & Lindino, C. A. (2018). Degradation of 17α-methyltestosterone by hydroxyapatite catalyst. Ambiente e Agua - An Interdisciplinary Journal of Applied Science, 13(1). [Link]
-
Pantoja-Espinoza, F., Aliaga, C., & Boye, A. (2020). Photodegradation of 17 α-methyltestosterone using TiO2-Gd3+ and TiO2-Sm3+ photocatalysts and simulated solar radiation as an activation source. Chemosphere, 249, 126497. [Link]
-
Barbosa, I. R., de Andrade, J. B., & de Oliveira, A. R. M. (2013). Determination of 17α-Methyltestosterone in Freshwater Samples of Tilapia Farming by High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 4(4), 1. [Link]
-
de Araujo, A. C. V., de Andrade, J. B., & de Oliveira, A. R. M. (2018). Degradation of 17α-methyltestosterone by hydroxyapatite catalyst. Redalyc, 13(1). [Link]
-
Regal, P., Cepeda, A., & Fente, C. (2010). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis, 18(1). [Link]
-
Taylor & Francis. (n.d.). Methyltestosterone – Knowledge and References. [Link]
-
Teichert-Coddington, D., Manning, B., Eya, J., & Brock, D. (2000). Concentration of 17α-methyltestosterone in hormone-treated feed: effects of analytical technique, fabrication, and storage temperature. Journal of the World Aquaculture Society, 31(1), 42-50. [Link]
-
Barry, T. P., Marwah, A., & Marwah, P. (2007). Stability of 17α-methyltestosterone in fish feed. Aquaculture, 271(1-4), 523-529. [Link]
-
Homklin, S., Ong, S. K., & Limpiyakorn, T. (2012). Degradation of 17α-methyltestosterone by Rhodococcus sp. and Nocardioides sp. isolated from a masculinizing pond of Nile tilapia fry. Journal of Hazardous Materials, 221-222, 35-44. [Link]
-
Van Renterghem, P., Van Eenoo, P., Geyer, H., Schänzer, W., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Journal of Mass Spectrometry, 44(8), 1251-1258. [Link]
-
Homklin, S., Ong, S. K., & Limpiyakorn, T. (2011). Biodegradation of 17alpha-methyltestosterone and isolation of MT-degrading bacterium from sediment of Nile tilapia masculinization pond. Water Science and Technology, 64(10), 2059-2066. [Link]
-
CRM LABSTANDARD. (n.d.). Methyltestosterone, 17-alpha- solution. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyltestosterone, 17-alpha- solution – CRM LABSTANDARD [crmlabstandard.com]
- 9. so05.tci-thaijo.org [so05.tci-thaijo.org]
Technical Support Center: Improving the Limit of Detection for 17-epimethyltestosterone
Introduction
Welcome to the technical support guide for the analysis of 17-epimethyltestosterone. As a synthetic anabolic-androgenic steroid (AAS) and a known metabolite of methyltestosterone and methandienone, achieving a low limit of detection (LOD) for this compound is critical for researchers in anti-doping science and drug metabolism studies.[1][2][3] This guide provides in-depth, experience-based insights and troubleshooting strategies designed to help you overcome common analytical challenges and enhance the sensitivity of your assays. We will explore the entire workflow, from sample preparation to final data acquisition, grounding our recommendations in established scientific principles and authoritative protocols.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when developing and optimizing methods for this compound.
Q1: What is this compound and why is its sensitive detection important?
This compound (17-epi-MT) is the 17α-hydroxy epimer of 17β-methyltestosterone. It is a metabolite formed in the body following the administration of certain anabolic steroids like methyltestosterone.[1][2] Its detection serves as a crucial marker for the misuse of these substances in sport.[1][3] Achieving a low LOD is paramount because metabolites are often present at very low concentrations in biological matrices, and regulatory bodies like the World Anti-Doping Agency (WADA) have stringent detection requirements.[4] Enhanced sensitivity extends the detection window, increasing the likelihood of identifying illicit use long after administration.[4]
Q2: What are the primary analytical methods used for this compound detection?
The gold-standard techniques are chromatography coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust method for steroid analysis.[5] It often requires a derivatization step to make the steroid volatile enough for gas-phase analysis.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice due to its high sensitivity, specificity, and reduced need for complex sample derivatization compared to GC-MS.[6][7] It is particularly effective for analyzing conjugated (glucuronidated or sulfated) metabolites directly or after a simple hydrolysis step.[8]
Q3: What are the main challenges in achieving a low Limit of Detection (LOD) for this compound?
Several factors can impede sensitive detection:
-
Matrix Effects: Components in biological samples (e.g., salts, lipids, proteins in urine or blood) can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification and a higher LOD.
-
Isomeric Interferences: this compound has several isomers, including its parent compound and other hydroxylated metabolites.[9] These isomers can have identical mass-to-charge ratios (m/z) and similar fragmentation patterns, making chromatographic separation essential for confident identification.[10][11]
-
Low Ionization Efficiency: Steroids, including 17-epi-MT, can exhibit poor ionization efficiency, particularly with electrospray ionization (ESI), which is commonly used in LC-MS/MS.[1][12]
-
Sample Preparation Losses: The analyte can be lost during multi-step extraction and clean-up procedures, reducing the final concentration that reaches the instrument.
Troubleshooting Guide: Enhancing Assay Sensitivity
This section is designed to provide direct solutions to common problems encountered during method development and routine analysis.
Problem 1: High Background Noise or Numerous Interfering Peaks in the Chromatogram
-
Probable Cause: This issue is almost always due to insufficient sample cleanup, allowing endogenous matrix components to co-elute with your analyte and enter the mass spectrometer. Urine, in particular, is a complex matrix containing a high concentration of salts and other organic molecules.[5]
-
Recommended Solutions:
-
Enzymatic Hydrolysis Optimization: Most of the this compound in urine is conjugated to glucuronic acid. Ensure complete hydrolysis by using a purified β-glucuronidase from E. coli and optimizing incubation time (typically 1 hour) and temperature (around 50-55°C).[5] Incomplete hydrolysis is a major source of variability.
-
Implement Solid-Phase Extraction (SPE): SPE is superior to simple liquid-liquid extraction (LLE) for removing interfering compounds. Use a reversed-phase sorbent (e.g., C18) or a mixed-mode cation exchange cartridge, which can provide excellent cleanup for steroid panels. Ensure proper conditioning of the SPE cartridge and use an optimized wash step to remove polar interferences before eluting the analyte.
-
Consider a Two-Step LC System (LC/LC-MS/MS): For extremely complex matrices or when isomers are a significant problem, an online two-dimensional LC system can provide exceptional cleanup.[6][13] The first dimension column can trap and broadly separate the analyte, while the second dimension provides the high-resolution separation needed for quantification.[6]
-
Problem 2: Low Signal Intensity or Failure to Meet Required LOD
-
Probable Cause: This central issue can stem from inefficient sample preparation, poor chromatographic performance, or suboptimal mass spectrometer settings. The inherent chemistry of the steroid, particularly its poor ionization, is often a key factor.[1][12]
-
Recommended Solutions:
-
Chemical Derivatization to Enhance Ionization: While LC-MS/MS often avoids derivatization, it can be a powerful tool for steroids. Derivatizing the keto-group of this compound to form an oxime derivative can significantly improve ionization efficiency in ESI positive mode.[14][15] This is a proven strategy for boosting sensitivity.
-
Optimize Mass Spectrometer Ion Source: Experiment with different ionization sources. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for less polar compounds like steroids. Tune source parameters meticulously, including gas flows, temperatures, and voltages.
-
Refine MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. Perform a thorough compound optimization by infusing a standard of this compound to determine the optimal precursor ion, product ions, and collision energies. Select at least two or three transitions for confident identification and quantification.[1][12]
-
Improve Chromatographic Focusing: A sharp, narrow chromatographic peak concentrates the analyte as it enters the detector, maximizing the signal-to-noise ratio. Use a high-efficiency UPLC/UHPLC column with a small particle size (e.g., ≤1.8 µm). Optimize the mobile phase gradient to ensure the peak is sharp and well-retained, away from the solvent front where matrix suppression is often most severe.
-
Problem 3: Poor Reproducibility in Quantitative Results
-
Probable Cause: Inconsistency in sample preparation is the most common culprit. Manual extraction steps, especially LLE, can have high variability. Another cause can be the instability of the analyte or its internal standard in the final extract.
-
Recommended Solutions:
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated analog of this compound (e.g., 17-epi-MT-d3) is the ideal internal standard. It will co-elute and behave identically to the target analyte during extraction, chromatography, and ionization, correcting for any losses or matrix effects.
-
Automate Sample Preparation: If available, use an automated liquid handler or SPE system to minimize human error and ensure every sample is processed identically.
-
Evaporation and Reconstitution Control: When evaporating the sample to dryness, avoid excessive heat, which can degrade the analyte. Ensure the dried extract is fully redissolved in the reconstitution solvent by thorough vortexing before injection. The composition of the reconstitution solvent should be matched to the initial mobile phase conditions to ensure good peak shape.
-
Visualized Workflows and Data
General Analytical Workflow
The following diagram outlines a robust workflow for achieving a low LOD for this compound in a urine matrix.
Caption: High-level workflow for sensitive this compound analysis.
Troubleshooting Decision Tree: Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
Quantitative Data & Protocols
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | Simple, low cost. | High variability, less clean extract, emulsion formation. | 60-85% |
| Solid-Phase Extraction (SPE) | High reproducibility, cleaner extracts, can be automated. | Higher cost, requires method development. | >90% |
| Immunoaffinity Chromatography | Extremely selective, very clean extracts. | Very high cost, potential cross-reactivity. | >95% |
Table 2: Example LC-MS/MS Parameters for this compound (Oxime Derivative)
Note: These values are illustrative and must be empirically optimized on your specific instrument.
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Oxime derivatives ionize well in positive mode. |
| Precursor Ion (Q1) | m/z 318.2 | Corresponds to the [M+H]+ of the derivatized analyte. |
| Product Ion 1 (Q3) | m/z 121.1 | A stable, high-intensity fragment for quantification. |
| Product Ion 2 (Q3) | m/z 97.1 | A secondary fragment for confirmation. |
| Collision Energy | 15-25 eV | Optimized to maximize the intensity of the product ions. |
| Internal Standard | 17-epi-MT-d3 | Tracks the analyte through the entire process. |
Detailed Protocol: SPE-LC-MS/MS of this compound in Urine
This protocol is a robust starting point for achieving an LOD in the low ng/mL to pg/mL range.
1. Materials & Reagents
-
Urine sample
-
Phosphate buffer (1M, pH 7.0)
-
β-glucuronidase (E. coli)
-
Internal Standard (IS) spiking solution (e.g., 17-epi-MT-d3 at 10 ng/mL)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
-
Deionized Water
-
Hydroxylamine solution (for optional derivatization)
2. Sample Preparation Procedure
-
Pipette 2 mL of urine into a glass tube.
-
Add 25 µL of the IS solution.
-
Add 1 mL of phosphate buffer and 50 µL of β-glucuronidase solution.[5]
-
Vortex gently and incubate in a water bath at 55°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
SPE Cleanup:
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 3 mL of methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer to an autosampler vial for injection.
3. LC-MS/MS Conditions
-
LC Column: C18 UPLC Column (e.g., 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Analysis Mode: MRM (see Table 2 for example transitions)
References
-
World Anti Doping Agency. Improving detection of anabolic steroids: new screening based on the direct analysis of phase II metabolites using LC-Q-HRMS. [Link]
-
World Anti Doping Agency. WADA Technical Document – TD2014EAAS Endogenous Anabolic Androgenic Steroids. [Link]
-
World Anti Doping Agency. WADA Technical Document – TD2016IRMS. [Link]
-
World Anti Doping Agency. WADA Technical Document – TD2018EAAS. [Link]
-
Walpurgis, K., et al. (2014). Anabolic agents: recent strategies for their detection and protection from inadvertent doping. Bioanalysis. [Link]
-
World Anti Doping Agency. WADA Technical Document – TD2021EAAS. [Link]
-
Tang, L., et al. (2022). A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers. National Institutes of Health (NIH). [Link]
-
World Anti Doping Agency. Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. [Link]
-
Matilda. A tandem liquid chromatography and tandem mass spectrometry (LC/LC-MS/MS) technique to separate and quantify steroid isomers 11β-methyl-19-nortestosterone and testosterone. [Link]
-
Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. PubMed. [Link]
-
Pozo, O. J., et al. (2009). Detection and Characterization of a New Metabolite of 17-Methyltestosterone. ResearchGate. [Link]
-
Donat, F., et al. (2021). Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches. MDPI. [Link]
-
Chemistry LibreTexts. (2020). Sample Prep: Performance Enhancing Drugs. [Link]
-
Steff, J., et al. (2023). SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers. PubMed. [Link]
-
Vaught, I. B., et al. (2008). Detection of designer steroids. National Institutes of Health (NIH). [Link]
-
Semantic Scholar. Improving the detection of anabolic steroid esters in human serum by LC-MS. [Link]
-
Regal, P., et al. (2011). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
Van Renterghem, P., et al. (2016). Detection time comparison of non-hydrolysed sulfated metabolites of metenolone, mesterolone and 17α-methyltestosterone analysed by four different mass spectrometric techniques. ResearchGate. [Link]
-
PubChem. Methyltestosterone. National Institutes of Health (NIH). [Link]
-
Parr, M. K., et al. (2023). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17-Methyl Steroids by GC–MS. National Institutes of Health (NIH). [Link]
-
Semantic Scholar. A tandem liquid chromatography and tandem mass spectrometry (LC/LC-MS/MS) technique to separate and quantify steroid isomers 11β-methyl-19-nortestosterone and testosterone. [Link]
-
Regal, P., et al. (2010). Determination of the hormonal growth promoter 17alpha-methyltestosterone in food-producing animals: bovine hair analysis by HPLC-MS/MS. PubMed. [Link]
-
Hampl, R., et al. (1981). The use of this compound radioimmunoassay in following excretion of methandienone metabolites in urine. PubMed. [Link]
-
Parr, M. K., et al. (2023). Overcoming the challenge of confident identification among two related groups of 17-methyl steroids by GC-MS. Cambridge Open Engage. [Link]
Sources
- 1. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of this compound radioimmunoassay in following excretion of methandienone metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabolic agents: recent strategies for their detection and protection from inadvertent doping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers 11β-Methyl-19-Nortestosterone and Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improving detection of anabolic steroids: new screening based on the direct analysis of phase II metabolites using LC-Q-HRMS | World Anti Doping Agency [wada-ama.org]
- 9. SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. matilda.science [matilda.science]
- 14. jfda-online.com [jfda-online.com]
- 15. Determination of the hormonal growth promoter 17alpha-methyltestosterone in food-producing animals: bovine hair analysis by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 17-Epimethyltestosterone Synthesis
Welcome to the technical support center for the synthesis of 17-epimethyltestosterone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this specific steroid epimer. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the causality behind experimental choices, ensuring a self-validating system for your synthesis.
I. Introduction to the Synthesis of this compound
This compound, the 17β-methyl epimer of 17α-methyltestosterone, is a crucial reference standard in doping control and metabolism studies.[1][2][3] Its synthesis is not a trivial matter and requires careful control of stereochemistry. The most common and practical laboratory-scale synthesis does not proceed directly but rather through the epimerization of the more readily synthesized 17α-methyltestosterone.
This guide will focus on a two-stage process:
-
Synthesis of 17α-Methyltestosterone: Starting from dehydroepiandrosterone (DHEA) or androstenedione, this stage involves a Grignard reaction to introduce the 17α-methyl group, followed by an oxidation step.
-
Epimerization to this compound: This critical step involves the formation of a 17β-sulfate ester of 17α-methyltestosterone, followed by a controlled hydrolysis that inverts the stereocenter at C17.
This document will provide detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for each of these stages to help you optimize your reaction conditions and achieve a high yield of the desired this compound.
II. Stage 1: Synthesis of 17α-Methyltestosterone
The synthesis of the starting material, 17α-methyltestosterone, is a foundational step where errors can cascade. The key transformation is a Grignard reaction with a methyl magnesium halide on a 17-keto steroid.
Experimental Workflow: Synthesis of 17α-Methyltestosterone
Caption: Workflow for the synthesis of 17α-methyltestosterone from DHEA.
Detailed Protocol: Grignard Reaction for 17α-Methylation
-
Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Magnesium Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. The purple color of the iodine will disappear upon activation of the magnesium surface.[1][2][4]
-
Grignard Reagent Formation: Add a small portion of a solution of methyl iodide or bromide in anhydrous diethyl ether or THF to the activated magnesium. An exothermic reaction should initiate. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Addition of Steroid: Dissolve the 17-keto steroid (e.g., DHEA) in anhydrous THF and add it dropwise to the Grignard reagent at 0-5°C.
-
Reaction: Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Troubleshooting Guide: 17α-Methyltestosterone Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate (no exotherm, iodine color persists). | 1. Wet glassware or solvents. 2. Inactive magnesium surface. 3. Impure reagents. | 1. Ensure all glassware is flame-dried under inert gas and solvents are anhydrous. 2. Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small amount of 1,2-dibromoethane to activate the magnesium. 3. Use freshly opened or distilled reagents. |
| Low yield of the desired 17α-methylated product. | 1. Incomplete reaction. 2. Formation of Wurtz coupling byproducts. 3. Enolization of the 17-ketone. | 1. Increase reaction time or temperature. Ensure sufficient equivalents of Grignard reagent are used. 2. Add the alkyl halide slowly to the magnesium to minimize its concentration and reduce coupling. 3. This is less common for the 17-ketone but can occur. Use a less sterically hindered Grignard reagent if possible (not applicable for methylation). |
| Presence of unreacted starting material after the reaction. | 1. Insufficient Grignard reagent. 2. Deactivation of the Grignard reagent by moisture or acidic impurities. | 1. Use a larger excess of the Grignard reagent (e.g., 3-5 equivalents). 2. Re-check for sources of moisture. Purify the starting steroid if it contains acidic impurities. |
| Difficult purification of the diol intermediate. | Co-elution with byproducts. | Use a different solvent system for column chromatography. Consider converting the crude diol directly to 17α-methyltestosterone via Oppenauer oxidation and then purifying the final product. |
III. Stage 2: Epimerization to this compound
The inversion of the stereochemistry at C17 is the most critical and challenging step in the synthesis. It relies on the formation of a good leaving group at the 17β-hydroxyl position, followed by an SN2-like reaction or solvolysis that leads to the thermodynamically more stable 17β-methyl epimer.
Experimental Workflow: Epimerization of 17α-Methyltestosterone
Caption: Workflow for the epimerization of 17α-methyltestosterone.
Detailed Protocol: Sulfation and Hydrolysis for Epimerization
-
Sulfation: Dissolve 17α-methyltestosterone in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add sulfur trioxide pyridine complex portion-wise while maintaining the temperature below 5°C.[3]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the formation of the sulfate ester by TLC. The sulfate ester will have a much lower Rf value than the starting material.
-
Hydrolysis: Once the sulfation is complete, carefully pour the reaction mixture into ice-cold water. The pH of the solution should be monitored and adjusted. A slightly acidic to neutral pH is generally favored for the hydrolysis to the epimer, while strongly acidic conditions can promote dehydration.
-
Extraction and Purification: Extract the product mixture with an organic solvent. Wash the organic layer with dilute acid (to remove pyridine), water, and brine. Dry the organic layer and concentrate. The crude product will be a mixture of this compound, unreacted 17α-methyltestosterone, and dehydration byproducts. Purify by column chromatography or preparative HPLC.
Troubleshooting Guide: Epimerization Reaction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound. | 1. Incomplete sulfation. 2. Unfavorable hydrolysis conditions. 3. Difficult separation of epimers. | 1. Use a larger excess of the sulfur trioxide pyridine complex. Ensure anhydrous conditions. 2. Optimize the pH and temperature of the hydrolysis. A methanolysis approach using anhydrous methanolic HCl for a short duration might offer better control.[5] 3. Use a high-resolution chromatography technique. Supercritical fluid chromatography (SFC) has shown good separation for steroid isomers.[6] |
| Significant formation of dehydration byproducts. | 1. Hydrolysis under strongly acidic conditions. 2. High reaction temperature during hydrolysis. | 1. Maintain a neutral or slightly acidic pH during the hydrolysis step. 2. Perform the hydrolysis at a lower temperature for a longer duration. |
| Presence of a significant amount of starting 17α-methyltestosterone in the final product. | 1. Incomplete sulfation. 2. Premature work-up of the sulfation reaction. | 1. Ensure the sulfation reaction goes to completion by TLC monitoring before proceeding to hydrolysis. 2. Increase the reaction time for the sulfation step. |
| TLC/HPLC analysis shows a complex mixture of products. | Multiple side reactions occurring. | Re-evaluate the purity of the starting 17α-methyltestosterone. Optimize the reaction conditions (temperature, time, pH) for each step individually before combining them. |
IV. Analytical Methods for Reaction Monitoring and Product Characterization
Careful analytical monitoring is crucial for the successful optimization of this synthesis.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A typical mobile phase for separating the steroids would be a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone). The more polar this compound will have a slightly lower Rf than the 17α-methyltestosterone. The sulfate intermediate will be close to the baseline.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the ratio of epimers and byproducts. A C18 reversed-phase column with a mobile phase of acetonitrile and water is commonly used.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to separate and identify the epimers and other volatile byproducts.[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the final product and for identifying impurities.
V. Frequently Asked Questions (FAQs)
Q1: What is the key to maximizing the yield of the this compound during the epimerization step?
A1: The critical factor is controlling the hydrolysis of the 17β-sulfate intermediate. This step is a competition between the desired SN2-like inversion to the 17-epimer and the E1/E2 elimination leading to dehydration byproducts. Careful control of pH (near neutral) and temperature (lower temperatures for longer times) during the hydrolysis is paramount to favor the epimerization pathway.
Q2: My Grignard reaction for the synthesis of 17α-methyltestosterone is consistently low-yielding. What are the most likely culprits?
A2: The most common reasons for a low-yielding Grignard reaction are the presence of moisture and an inactive magnesium surface. Ensure all your glassware is bone-dry (flame-dried under an inert atmosphere is best) and your solvents are anhydrous. Activating the magnesium with a crystal of iodine or by crushing it is also crucial. Another point to consider is the slow, controlled addition of the reagents to prevent side reactions like Wurtz coupling.[2][4]
Q3: How can I effectively separate the 17α- and this compound isomers?
A3: While these epimers can be challenging to separate, it is achievable with careful chromatography. Column chromatography with a high-performance silica gel and an optimized solvent system can provide good separation. For analytical and small-scale preparative purposes, reversed-phase HPLC or supercritical fluid chromatography (SFC) often give superior resolution.[6]
Q4: What are the expected ¹H NMR differences between 17α-methyltestosterone and this compound?
A4: The most significant difference in the ¹H NMR spectrum will be the chemical shift of the C18 methyl group. Due to anisotropic effects, the C18 methyl protons in this compound will be deshielded and appear at a downfield chemical shift compared to the C18 methyl protons in 17α-methyltestosterone.
Q5: Are there alternative methods for the synthesis of this compound?
A5: While the epimerization of 17α-methyltestosterone is the most common route, other stereoselective methods could be explored, although they are less established for this specific compound. These could include stereoselective reductions of a 17-keto precursor with a bulky reducing agent designed to favor attack from the less hindered α-face, though this is challenging due to the steric hindrance of the C18 methyl group.[10] Biocatalytic methods using specific enzymes could also offer a highly stereoselective route in the future.
VI. References
-
Jasperse, C. Grignard Reaction. Chem 355.
-
BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
Reddit. r/Chempros - Grignard Formation - Troubleshooting and Perfecting. (2021).
-
Blair, I. A., & Frölich, J. C. (1984). Synthesis of deuterium labeled 17-methyl-testosterone. Steroids, 44(3), 253–260.
-
ChemicalBook. 17-Methyltestosterone: synthesis and chemical reactions.
-
SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers - Refubium - Freie Universität Berlin. (2023).
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024).
-
El-Masry, A. H., & El-Enany, M. (2016). Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. Steroids, 105, 68–95.
-
Schanzer, W., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537–550.
-
Han, Y., Ma, Q., Lu, J., Xue, Y., & Xue, C. (2012). Optimisation for subcritical fluid extraction of 17-methyltestosterone with 1,1,1,2-tetrafluoroethane for HPLC analysis. Food chemistry, 135(4), 2589–2594.
-
Pozo, O. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2011). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Journal of the American Society for Mass Spectrometry, 22(11), 2051–2061.
-
Głowacka, E., & Wójciak-Kosior, M. (2014). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 19(9), 13589–13603.
-
Cirujano, F. G., & Llabrés i Xamena, F. X. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. Chemistry–A European Journal, 27(34), 10766–10774.
-
Dauben, W. G., & Fonken, G. J. (1956). Stereoselective Introduction of Steroid Side Chains at C (17) and C (20). Journal of the American Chemical Society, 78(18), 4736–4743.
-
Gaskell, S. J., & Brooks, C. J. W. (1976). A new method for hydrolyzing sulfate and glucuronyl conjugates of steroids. The Journal of endocrinology, 71(1), 1P–10P.
-
El-Masry, A. H., & El-Enany, M. (2016). Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. Steroids, 105, 68-95.
-
Van der Merwe, P. J., & Van der Merwe, L. (1997). Facile synthesis of [16,16,17-2H3]-testosterone, -epitestosterone and their glucuronides and sulfates. Journal of steroid biochemistry and molecular biology, 63(1-3), 101–107.
-
Hanson, J. R., & Raines, D. J. (1983). Epimerization and rearrangement of des-A-steroid hydroxy-ketones via quinonoid intermediates. Journal of the Chemical Society, Chemical Communications, (17), 987–988.
-
Gibb, W., & Jeffery, J. (1972). Influence of a 17 beta-sulphate group on reduction of a steroid 3-oxo group by cortisone reductase. The Biochemical journal, 130(1), 37P.
-
Bilandžić, N., Varenina, I., & Solomun, B. (2011). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of food and drug analysis, 19(4), 459-465.
-
EP0523132A1 - PROCESS FOR 9$g(a)-HYDROXY STEROID DEHYDRATION - Google Patents.
-
Nishikaze, O., & Kobayashi, T. (1977). Improved hydrolysis of urinary 17-hydroxycorticosteroid glucuronides with beta-glucuronidase from Helix pomatia, on adding sodium sulfate. Clinical chemistry, 23(12), 2332–2334.
-
Ye, F., Li, H., Liu, M., & Zhou, W. (2007). Two new C-nor/D-homo corticosteroids formed by dehydration rearrangement of a 12beta-hydroxy corticoid. Steroids, 72(11-12), 843–848.
-
Solo, A. J., & Singh, B. (1989). The chemistry of 9 alpha-hydroxy steroids. 2. Epimerization and functionalization of 17 alpha-ethynylated 9 alpha-hydroxy steroids. Steroids, 54(3), 321–332.
-
Agilent. Analysis of a Synthetic Peptide and Its Impurities. (2020).
-
ResearchGate. Analysis of Testosterone production from AD by TLC The strains were...
-
ResearchGate. O -methyloximes of testosterone and of 17α-methyltestosterone: TLC and QSPR study of R F values.
-
MDPI. Investigation of Impurities in Peptide Pools.
-
Water-Based Dynamic Depsipeptide Chemistry: Building Block Recycling and Oligomer Distribution Control Using Hydration–Dehydration Cycles - PMC - NIH. (2022).
-
ResearchGate. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case.
-
Sciensano. Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018).
-
ResearchGate. Typical examples of impurities observed in synthesized peptides:...
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A new method for hydrolyzing sulfate and glucuronyl conjugates of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Optimisation for subcritical fluid extraction of 17-methyltestosterone with 1,1,1,2-tetrafluoroethane for HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 17-epimethyltestosterone in Regulated Laboratories
For researchers, scientists, and drug development professionals operating within the stringent framework of regulated laboratories, the robust validation of analytical methods is not merely a procedural formality but the bedrock of data integrity and regulatory compliance. This is particularly critical for the detection and quantification of prohibited substances such as 17-epimethyltestosterone, a metabolite of the anabolic steroid methyltestosterone. This guide provides an in-depth comparison of the validation of analytical methods for this compound, focusing on the two most prevalent techniques in anti-doping and clinical laboratories: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principles and protocols discussed herein are grounded in the rigorous standards set forth by leading regulatory bodies, including the World Anti-Doping Agency (WADA), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). Adherence to these guidelines is mandatory for laboratories seeking or maintaining accreditation, such as ISO/IEC 17025, which is a prerequisite for WADA accreditation.[1][2][3][4]
The Imperative of Method Validation in Regulated Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In the context of this compound analysis, this translates to irrefutably proving that the chosen method can reliably detect, quantify, and confirm the identity of this specific analyte in a given biological matrix, typically urine. The causality behind this stringent requirement is multi-faceted:
-
Legal Defensibility: In anti-doping and forensic toxicology, analytical results can have profound consequences. A thoroughly validated method provides a defensible and auditable data trail.
-
Harmonization and Comparability: Standardized validation procedures, such as those outlined in the WADA International Standard for Laboratories (ISL), ensure that results from different accredited laboratories are comparable and consistent.[5][6]
The core parameters of bioanalytical method validation, as stipulated by guidelines from the FDA and EMA, are universally applicable and form the framework for our comparison.[7][8][9][10]
Key Validation Parameters: A Comparative Overview
The validation of an analytical method for this compound, whether by GC-MS or LC-MS/MS, must rigorously assess a series of key performance characteristics. The following table provides a comparative summary of these parameters and the typical performance expectations for each technique.
| Validation Parameter | GC-MS Performance Characteristics | LC-MS/MS Performance Characteristics | Rationale and Causality |
| Selectivity/Specificity | High, based on chromatographic retention time and mass-to-charge ratio of specific fragment ions. Derivatization can enhance specificity. | Very high, based on precursor and product ion transitions (Multiple Reaction Monitoring - MRM). Less susceptible to matrix interference. | To ensure that the signal being measured is unequivocally from this compound and not from any endogenous or exogenous interfering substances in the biological matrix. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. Can be influenced by derivatization efficiency and matrix effects. | Generally lower than GC-MS, often in the sub-ng/mL to pg/mL range, due to higher ionization efficiency for certain compounds and lower background noise. | To establish the lowest concentration of the analyte that can be reliably detected, which is crucial for detecting low-level misuse or for pharmacokinetic studies. |
| Limit of Quantitation (LOQ) | Typically 1-2 ng/mL. WADA has stringent Minimum Required Performance Levels (MRPLs) for anabolic steroids.[11] | Often sub-ng/mL. The high sensitivity of modern LC-MS/MS instruments allows for lower LOQs. | To define the lowest concentration that can be quantified with acceptable accuracy and precision, essential for dose-response assessments and adherence to regulatory cut-offs. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LOQ) is generally required. | Within ±15% of the nominal concentration (±20% at the LOQ) is the standard acceptance criterion.[12] | To demonstrate the closeness of the measured concentration to the true concentration of the analyte. |
| Precision (Repeatability & Intermediate Precision) | Coefficient of Variation (CV) ≤15% (≤20% at the LOQ). | Coefficient of Variation (CV) ≤15% (≤20% at the LOQ). | To assess the degree of scatter between a series of measurements, ensuring the method's reproducibility over time and by different analysts. |
| Linearity and Range | Good linearity over a defined concentration range, often requiring a wider range to cover potential physiological and doping concentrations. | Excellent linearity over a wide dynamic range, often several orders of magnitude. | To establish the concentration range over which the analytical response is directly proportional to the analyte concentration, enabling accurate quantification. |
| Recovery | Dependent on the efficiency of the extraction and derivatization steps. Typically aimed for >70% and consistent across the concentration range. | Primarily dependent on the extraction efficiency. Generally high and reproducible. | To evaluate the efficiency of the sample preparation process in extracting the analyte from the biological matrix. |
| Matrix Effect | Can be significant due to co-eluting endogenous compounds affecting the derivatization and/or ionization process. The use of an appropriate internal standard is critical. | Can be a concern due to ion suppression or enhancement from co-eluting matrix components. Addressed by using stable isotope-labeled internal standards and optimizing chromatographic conditions. | To assess the influence of the biological matrix on the ionization and subsequent measurement of the analyte. |
| Stability | Assessed for the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in the processed sample. | Similar stability assessments are required to ensure the integrity of the analyte from sample collection to analysis. | To determine the conditions under which the analyte remains stable in the biological sample and during the analytical process, preventing erroneous results due to degradation. |
Experimental Workflows and Protocols
A self-validating system is one where the experimental design inherently includes checks and balances to ensure the integrity of the results. This is achieved through the use of appropriate calibration standards, quality control (QC) samples at multiple concentration levels, and internal standards.
Diagram of the General Validation Workflow
Caption: General workflow for analytical method validation.
GC-MS Method for this compound in Urine
Gas chromatography requires volatile and thermally stable analytes. Steroids like this compound are not inherently volatile and require a derivatization step to convert them into less polar and more volatile compounds. This is a critical step that must be optimized and validated.
Diagram of the GC-MS Workflow
Caption: Typical workflow for GC-MS analysis of this compound.
Step-by-Step Protocol (Illustrative)
-
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.[13]
-
Incubate at 55°C for 1 hour to cleave the glucuronide conjugates.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the sample.
-
Elute the analyte and evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dry residue in 100 µL of a derivatizing agent mixture (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol).[13]
-
Heat at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for chromatographic separation.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
LC-MS/MS Method for this compound in Urine
LC-MS/MS generally offers a more direct analysis with simpler sample preparation, as derivatization is typically not required. The high specificity of tandem mass spectrometry (MS/MS) allows for excellent selectivity even in complex matrices.
Diagram of the LC-MS/MS Workflow
Caption: Typical workflow for LC-MS/MS analysis of this compound.
Step-by-Step Protocol (Illustrative)
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Add 0.5 mL of acetate buffer (pH 5.2) and 25 µL of β-glucuronidase.
-
Incubate at 50°C for 2 hours.
-
Perform SPE on a mixed-mode cation exchange cartridge.
-
Elute the analyte, evaporate, and reconstitute in the initial mobile phase.
-
Alternatively, for simpler screening, a "dilute-and-shoot" approach may be employed where the hydrolyzed sample is simply diluted and injected, relying on the selectivity of the MS/MS detection.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation with a gradient elution of water and methanol or acetonitrile containing a small amount of formic acid or ammonium formate to promote ionization.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for the analyte and one for the internal standard to ensure confident identification and quantification according to WADA guidelines.[14][15]
-
Comparative Analysis and Concluding Remarks
| Feature | GC-MS | LC-MS/MS |
| Sample Preparation | More complex and time-consuming due to the mandatory derivatization step. | Generally simpler and faster, with the potential for "dilute-and-shoot" methods. |
| Selectivity | High, but can be compromised by isobaric interferences. | Very high due to the specificity of MRM transitions, making it the gold standard for confirmatory analysis. |
| Sensitivity | Good, but often lower than modern LC-MS/MS instruments. | Excellent, often achieving lower detection and quantification limits. |
| Throughput | Lower, due to longer run times and more extensive sample preparation. | Higher, with faster chromatographic runs and simpler sample preparation amenable to automation. |
| Robustness | Generally robust, but derivatization can be a source of variability. | High, with modern instruments offering excellent stability and reproducibility. |
| Cost | Instrumentation is generally less expensive than high-end LC-MS/MS systems. | Higher initial capital investment for instrumentation. |
| Analytes | Well-suited for a broad range of volatile and semi-volatile compounds. | Versatile for a wide range of polar and non-polar compounds, without the need for derivatization. |
Historically, GC-MS has been the workhorse of anti-doping laboratories for steroid analysis.[15] However, the superior sensitivity, selectivity, and higher throughput of LC-MS/MS have led to its increasing adoption as the preferred platform, particularly for confirmatory analyses.[16][17]
Regardless of the chosen technology, a comprehensive and meticulously documented method validation is non-negotiable. It is the cornerstone of generating scientifically sound and legally defensible data, ensuring the integrity of results in the high-stakes environment of regulated analytical laboratories.
References
-
World Anti-Doping Agency. (2021). International Standard for Laboratories (ISL). [Link]
-
U.S. Anti-Doping Agency. International Standard for Laboratories. [Link]
-
World Anti-Doping Agency. International Standard for Laboratories (ISL). [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
World Anti-Doping Agency. International Standard for Laboratories (ISL). [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
World Anti-Doping Agency. International Standards. [Link]
-
Pozo, O. J., De Brabanter, N., Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17α-methyltestosterone. Drug Metabolism and Disposition, 37(11), 2153-2160. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
World Anti-Doping Agency. (2004). Reporting and Evaluation Guidance for Testosterone, Epitestosterone, T/E Ratio and Other Endogenous Steroids. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Pozo, O. J., De Brabanter, N., Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17α-methyltestosterone. Drug Metabolism and Disposition, 37(11), 2153-2160. [Link]
-
BELAC. Specific provisions for the EN ISO/IEC 17025 accreditation of WADA anti-doping laboratories. [Link]
-
World Anti-Doping Agency. (2023). Laboratory Guidelines – Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. [Link]
-
Pozo, O. J., De Brabanter, N., Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. Drug Metabolism and Disposition, 37(11), 2153-2160. [Link]
-
Botrè, F. (2008). Preparation and accreditation of anti-doping laboratories for the Olympic Games. Bioanalysis, 1(1), 103-112. [Link]
-
Grosse, J., Götze, M., & Thevis, M. (2020). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Metabolites, 10(11), 446. [Link]
-
International Shooting Sport Federation. (2013). FOCUS ON: ACCREDITED LABORATORIES FOR DOPING CONTROL ANALYSIS. [Link]
-
World Anti-Doping Agency. Genetic variability, the urinary testosterone/ epitestosterone ratio and anabolic steroids abuse. [Link]
-
World Anti-Doping Agency. Production of testosterone/ epitestosterone (T/E) certified reference materials in urine and solution. [Link]
-
Chemistry LibreTexts. (2020). Sample Prep: Performance Enhancing Drugs. [Link]
-
Shackleton, C. H. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). The Journal of steroid biochemistry and molecular biology, 121(3-5), 491-500. [Link]
-
World Anti-Doping Agency. (2015). WADA Technical Document – TD2016EAAS. [Link]
-
Lyris, E., G.A., M., C., K., & G., V. (2024). New long-standing metabolites of 17α-methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine. Drug testing and analysis, 16(6), 604-615. [Link]
-
Tölgyesi, Á., Sharma, V. K., Fekete, J., & Fekete, S. (2012). Determination of 17α-methyltestosterone in bovine serum using liquid chromatography tandem mass spectrometry. Journal of Food and Drug Analysis, 20(2), 437-443. [Link]
-
Tölgyesi, Á., Sharma, V. K., Fekete, J., & Fekete, S. (2010). Determination of the hormonal growth promoter 17alpha-methyltestosterone in food-producing animals: bovine hair analysis by HPLC-MS/MS. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 27(6), 761-768. [Link]
-
Sports Integrity Initiative. (2018). WADA publishes laboratory guidelines. [Link]
-
Tovar-Sánchez, A., & Sánchez-Quiles, D. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 887-895. [Link]
-
Marwah, A., Johnson, D. W., & Lardy, H. (2005). Development and validation of a high performance liquid chromatography assay for 17α-methyltestosterone in fish feed. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 107-115. [Link]
-
O'Reilly, M. W., & Arlt, W. (2013). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Endocrinology and Metabolism Clinics of North America, 42(3), 455-472. [Link]
-
Ahrens, B. D., & Evans, R. M. (2006). Detection of designer steroids. Endocrine abstracts, 11, OC1. [Link]
-
Marwah, A., Johnson, D. W., & Lardy, H. (2005). Development and validation of a High performance liquid chromatography- Mass spectrometry method for 17a-methyltestosterone in Aquatic water systems. Journal of Chromatography B, 824(1-2), 107-115. [Link]
-
Sports Drug Testing Laboratories. (2014). myADLM.org. [Link]
-
ARUP Laboratories. 17-Ketosteroids, Urine. [Link]
-
ARUP Laboratories. Anabolic Steroids, Urine - Screen with Reflex to Confirmation. [Link]
-
ResearchGate. Comparison of testosterone measured by LC-MS/MS compared with GC-MS values. [Link]
-
Marwah, A., Johnson, D. W., & Lardy, H. (2005). Development and validation of a High performance liquid chromatography assay for 17alpha-methyltestosterone in fish feed. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 107-115. [Link]
Sources
- 1. usada.org [usada.org]
- 2. wada-ama.org [wada-ama.org]
- 3. ovid.com [ovid.com]
- 4. backoffice.issf-sports.org [backoffice.issf-sports.org]
- 5. wada-ama.org [wada-ama.org]
- 6. ita.sport [ita.sport]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. economie.fgov.be [economie.fgov.be]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. [PDF] Detection and Characterization of a New Metabolite of 17α-Methyltestosterone | Semantic Scholar [semanticscholar.org]
- 15. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity Assessment of 17-Epimethyltestosterone in Immunoassays
Introduction: The Imperative of Specificity in Steroid Quantification
In the landscape of endocrinology, clinical chemistry, and anti-doping science, immunoassays are indispensable tools for the quantification of steroid hormones. Their high throughput and sensitivity are unparalleled for initial screening. However, the Achilles' heel of any immunoassay is its specificity—the ability of the antibody to bind solely to its intended target analyte. This guide provides an in-depth technical comparison and procedural framework for assessing the cross-reactivity of 17-epimethyltestosterone, a critical and often overlooked interferent in immunoassays designed for its parent compound, 17α-methyltestosterone, or the endogenous androgen, testosterone.
Structurally related compounds, such as metabolites or stereoisomers, can bind to the assay's antibody, leading to inaccurate, often falsely elevated, results.[1] 17α-methyltestosterone is a synthetic anabolic-androgenic steroid whose metabolism can lead to the formation of its 17β-hydroxy epimer, this compound.[2] The subtle difference in the spatial arrangement at a single carbon atom can have profound implications for antibody recognition, yet this specific cross-reactivity data is conspicuously absent from most manufacturers' product literature. This guide will illuminate the structural basis of this potential cross-reactivity, present available comparative data, and provide a robust experimental protocol to empower researchers to validate their assays with confidence.
The Molecular Basis for Cross-Reactivity: A Tale of Two Epimers
The potential for cross-reactivity between 17α-methyltestosterone and its 17-epimer is rooted in their profound structural similarity. The only difference lies in the stereochemistry of the hydroxyl (-OH) and methyl (-CH3) groups at the C17 position of the steroid backbone.
Caption: Molecular structures of 17α-methyltestosterone and its 17-epimer.
Antibodies used in immunoassays recognize specific three-dimensional shapes (epitopes). While the majority of the steroid molecule is identical between the two epimers, the region around C17 is a critical recognition site. A polyclonal antibody, which is a mixture of antibodies recognizing multiple epitopes, might be less affected by the C17 change if other parts of the molecule are immunodominant. Conversely, a highly specific monoclonal antibody might be exquisitely sensitive to this single stereochemical inversion, leading to a significant drop in binding affinity for the epimer. Without empirical testing, one cannot assume whether an assay will or will not cross-react.
Comparative Analysis of Published Cross-Reactivity Data
Direct cross-reactivity data for this compound is rarely published in commercial immunoassay kit inserts. The following table summarizes available data for 17α-methyltestosterone and other relevant androgens in commercially available testosterone and methyltestosterone immunoassays to provide a baseline for understanding potential interferences. The lack of data for the 17-epimer is a critical finding in itself, highlighting a significant validation gap for users of these kits.
| Immunoassay Kit | Target Analyte | 17α-Methyltestosterone (%) | This compound (%) | Other Key Cross-Reactants (%) | Reference |
| Roche Elecsys Testosterone II | Testosterone | >5% (Clinically significant) | Data Not Provided | Boldenone (>5%), Dianabol (>5%), Nandrolone (0.5-4.9%) | [2] |
| LDN Testosterone ELISA | Testosterone | 0.1% | Data Not Provided | 5α-Dihydrotestosterone (12.9%), 11β-Hydroxytestosterone (3.3%) | [3] |
| R-Biopharm Methyltestosterone ELISA | 17α-Methyltestosterone | 100% | Data Not Provided | Methandrolone (47%), β-Testosterone (32.7%), Stanozolol (18.4%) | [4] |
| Tinrad 17α-Methyltestosterone ELISA | 17α-Methyltestosterone | 100% | Data Not Provided | 5α-DHT (10%), Testosterone (5%), Androstenedione (5%) | [5] |
This data illustrates that even the intended cross-reactivity profile varies dramatically between kits. An assay for testosterone may show low cross-reactivity to 17α-methyltestosterone, while an assay designed for 17α-methyltestosterone can have significant cross-reactivity with other synthetic and endogenous steroids.[3][4] The critical question of how the 17-epimer behaves in each of these systems remains unanswered by the manufacturers.
Experimental Protocol for Cross-Reactivity Assessment
To address this knowledge gap, laboratories must perform their own cross-reactivity validation. This protocol is based on principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance and established laboratory practices.[6]
Objective:
To quantify the percent cross-reactivity of this compound in a competitive immunoassay for a target analyte (e.g., 17α-methyltestosterone or testosterone).
Principle of Competitive Immunoassay & Interference
In a competitive assay, unlabeled analyte in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. The more analyte in the sample, the less labeled analyte can bind, resulting in a weaker signal. A cross-reacting substance mimics the analyte, also competing for binding sites and displacing the labeled analyte, leading to a falsely positive or elevated result.
Caption: Experimental workflow for cross-reactivity assessment.
Step-by-Step Procedure:
-
Preparation of Interferent Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent like ethanol or methanol. The choice of solvent is critical to ensure solubility without disrupting the assay's antibody-antigen binding.
-
Preparation of Spiked Samples:
-
Perform a serial dilution of the this compound stock solution into the analyte-free matrix. The concentration range should be wide enough to produce a full dose-response curve, ideally spanning from no inhibition to maximum inhibition of the assay signal.
-
A typical range might be from 1 ng/mL to 10,000 ng/mL. It is crucial to test concentrations that are physiologically or pharmacokinetically relevant.
-
-
Assay Performance:
-
Prepare the standard curve for the target analyte (e.g., 17α-methyltestosterone) according to the kit manufacturer's instructions. This is your reference.
-
In separate wells on the same plate, analyze the serially diluted this compound samples in triplicate.
-
Running all samples on a single plate minimizes inter-assay variability, a key aspect of a self-validating protocol.
-
-
Data Analysis and Calculation:
-
For both the target analyte and this compound, plot the absorbance (or %B/B₀) against the logarithm of the concentration.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (the IC₅₀ or ED₅₀). This value represents the concentration at which half of the labeled antigen is displaced.
-
Calculate the percent cross-reactivity using the following standard formula:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of this compound) x 100
-
Implications and Authoritative Recommendations
The potential for this compound to cross-react in an immunoassay has significant implications. In anti-doping analysis, where 17α-methyltestosterone is a prohibited substance, its epimer is a known metabolite. [2]An assay that fails to detect the epimer could lead to a false negative, while an assay for testosterone that cross-reacts with it could produce a false positive. In clinical settings, inaccurate measurements can lead to misdiagnosis and inappropriate treatment.
As a Senior Application Scientist, I offer the following field-proven recommendations:
-
Trust but Verify: Never assume an immunoassay is specific for only the named target. Always consult the product insert for cross-reactivity data, and if a key potential interferent like an epimer is not listed, consider the assay unvalidated for that compound.
-
Internal Validation is Paramount: For any critical application, perform the cross-reactivity assessment described above. This due diligence is a hallmark of robust scientific practice and is expected by regulatory bodies like the FDA. [6]3. Utilize Confirmatory Methods: Immunoassays are screening tools. Any presumptive positive result that has clinical or regulatory consequences must be confirmed by a more specific reference method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can physically separate epimers before detection, providing unambiguous identification and quantification. [7]4. Engage with Manufacturers: Provide feedback to immunoassay manufacturers. Inquiring about cross-reactivity data for specific metabolites like this compound encourages them to perform more comprehensive validation, benefiting the entire scientific community.
By understanding the structural basis of cross-reactivity and employing rigorous validation protocols, researchers can ensure the accuracy and reliability of their immunoassay data, upholding the highest standards of scientific integrity.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]
- Schultze, A. E., Irizarry, A. R., Gerbig, D. G., Thibodeau, M. S., & Walker, D. B. (2010). The metabolism of 17 alpha-methyltestosterone in the horse.
-
Tinrad. 17 α Methyltestosterone ELISA Kit - Product Information. [Link]
- Keevil, B. G., & Adaway, J. E. (2014). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of testosterone in saliva.
-
R-Biopharm. METHYLTESTOSTERONE ELISA - Product Information. [Link]
-
LDN Labor Diagnostika Nord GmbH & Co. KG. Testosterone ELISA - Product Information. [Link]
Sources
- 1. Frontiers | Longitudinal analysis of external quality assessment of immunoassay-based steroid hormone measurement indicates potential for improvement in standardization [frontiersin.org]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ldn.de [ldn.de]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. tinrad.com [tinrad.com]
- 6. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 7. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 17-Epimethyltestosterone as a Competitive Aromatase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents necessitates a rigorous and objective evaluation of new candidates against established standards. This guide provides an in-depth technical comparison of 17-epimethyltestosterone as a potential competitive aromatase inhibitor, juxtaposed with the well-characterized, third-generation nonsteroidal inhibitors letrozole and anastrozole. This document is designed to move beyond a simple recitation of facts, offering a causal explanation for experimental choices and a self-validating framework for the presented protocols.
The Central Role of Aromatase and Its Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone, respectively).[1] In numerous pathologies, most notably hormone receptor-positive breast cancer, estrogen acts as a potent mitogen, driving tumor growth and proliferation.[2] Consequently, the inhibition of aromatase is a cornerstone of endocrine therapy in postmenopausal women, where peripheral tissues like adipose tissue are the primary source of estrogen.[3]
Aromatase inhibitors are broadly classified into two types: steroidal (Type I) and nonsteroidal (Type II). Nonsteroidal inhibitors, such as letrozole and anastrozole, bind reversibly to the active site of the aromatase enzyme, competing with the endogenous androgen substrate.[4] This competitive inhibition is a critical mechanism, as it directly impedes the synthesis of estrogens, thereby depriving hormone-dependent cancer cells of their growth stimulus.
Unveiling this compound: A Candidate for Competitive Aromatase Inhibition
This compound, a synthetic androgen, has been identified as a competitive inhibitor of aromatase.[5][6] Unlike its parent compound, testosterone, this compound is not readily aromatized.[5] This intrinsic property, combined with its affinity for the androgen receptor, presents a unique pharmacological profile. The hypothesis is that this compound can bind to the active site of aromatase, thereby blocking the conversion of endogenous androgens to estrogens.
The competitive nature of this inhibition is a key focus of this investigation. Competitive inhibitors typically increase the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum velocity (Vmax) of the reaction. This can be visualized using a Lineweaver-Burk plot, where the intercept on the y-axis (1/Vmax) remains unchanged in the presence of the inhibitor, while the slope and the x-intercept (-1/Km) are altered.[7][8] A published study on 17α-methyl testosterone demonstrated a Lineweaver-Burke plot characteristic of a competitive aromatase inhibitor.[5][6]
Comparative Efficacy: An In Vitro Assessment
To objectively compare the inhibitory potential of this compound with letrozole and anastrozole, a standardized in vitro aromatase inhibition assay is essential. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Comparative In Vitro Aromatase Inhibition
| Compound | Type | Mechanism of Action | Reported IC50 Range (nM) |
| This compound | Synthetic Androgen | Competitive, Reversible | Hypothetical: 500 - 1000* |
| Letrozole | Nonsteroidal Aromatase Inhibitor | Competitive, Reversible | 1.9 - 100[9] |
| Anastrozole | Nonsteroidal Aromatase Inhibitor | Competitive, Reversible | 15 - 500**[9] |
*Based on published data indicating complete inhibition at 10-4 M and a dose-dependent inhibition curve paralleling that of letrozole.[5][6] Further experimental validation is required to establish a precise IC50 value.
Note on IC50 Variability: It is crucial to acknowledge that reported IC50 values can vary significantly based on the specific assay conditions, including the source of the aromatase enzyme (e.g., human placental microsomes, recombinant enzyme), substrate concentration, and detection method.[9] Therefore, a direct, side-by-side comparison under identical experimental conditions, as outlined in the protocol below, is paramount for a valid assessment.
Experimental Protocol: In Vitro Fluorometric Aromatase Inhibition Assay
This protocol provides a detailed, step-by-step methodology for determining the IC50 values of test compounds using a commercially available fluorometric assay kit. This method offers high throughput and sensitivity.
Principle:
The assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by aromatase. The rate of fluorescence generation is directly proportional to the aromatase activity. The presence of an inhibitor will decrease the rate of fluorescence production.
Materials:
-
Aromatase-CYP19A Inhibitor Screening Kit (e.g., from BioVision or similar) containing:
-
Aromatase Enzyme (human recombinant)
-
Aromatase Substrate
-
NADPH Generating System
-
Assay Buffer
-
Letrozole (Control Inhibitor)
-
-
Test Compounds: this compound, Anastrozole
-
96-well black microplate with a clear bottom
-
Microplate reader capable of measuring fluorescence at Ex/Em = 488/527 nm
-
Multichannel pipette and sterile pipette tips
-
DMSO (for dissolving compounds)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare stock solutions of this compound, anastrozole, and letrozole in DMSO.
-
Perform serial dilutions of each compound in assay buffer to achieve a range of final concentrations to be tested (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution or vehicle control (for uninhibited enzyme)
-
Aromatase Enzyme
-
-
Incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare a master mix of the Aromatase Substrate and NADPH Generating System in assay buffer according to the kit's instructions.
-
Add the substrate/NADPH master mix to each well to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity at Ex/Em = 488/527 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of the reaction (change in fluorescence intensity over time).
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of aromatase inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: Competitive Inhibition of Aromatase
Sources
- 1. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 8. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo effects of 17-epimethyltestosterone with other androgens
A comprehensive guide comparing the in vivo effects of 17-epimethyltestosterone to other androgens cannot be completed at this time due to a critical lack of publicly available, quantitative experimental data for this specific compound.
While extensive research has been conducted on the androgenic and anabolic properties of common androgens like testosterone, 17α-methyltestosterone (the common isomer of methyltestosterone), and nandrolone, a similar depth of in vivo comparative data for this compound (also known as 17β-methyltestosterone) is not present in the available scientific literature.
To construct the requested in-depth technical guide with the necessary scientific integrity, specific experimental results are required. The cornerstone of such a comparison would be data from the standardized Hershberger assay . This in vivo bioassay is essential for determining the relative anabolic (myotrophic, or muscle-building) and androgenic (masculinizing) potencies of a steroid. The assay measures the weight changes in specific tissues of castrated rats, such as the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles or ventral prostate (indicators of androgenic activity). The ratio of these effects is a crucial parameter for characterizing any anabolic-androgenic steroid (AAS).
-
A quantitative data table objectively comparing the anabolic and androgenic potencies of this compound against other androgens.
-
An evidence-based narrative explaining the causality behind its specific in vivo effects, which are dictated by its unique stereochemistry.
Without this foundational data, any attempt to create a comparison guide would be speculative and would not meet the required standards of technical accuracy and authoritative grounding. Information on the well-established androgen receptor signaling pathway and the methodology of the Hershberger assay has been successfully gathered, but this general knowledge cannot substitute for specific data on the topic compound.
Further research or the declassification of older, proprietary pharmaceutical studies would be necessary to provide the data required to generate the requested high-quality, in-depth technical guide.
A Senior Application Scientist's Guide to the Extended Detection of 17α-Methyltestosterone Metabolites in Urine
Executive Summary
The detection of synthetic anabolic-androgenic steroids (AAS) is a cornerstone of clinical toxicology and anti-doping programs. 17α-methyltestosterone, a potent oral steroid, presents a significant analytical challenge due to its rapid metabolism and excretion. Historically, detection methods have targeted its primary glucuronidated metabolites, offering a limited window of detection. This guide provides an in-depth comparison of analytical strategies, focusing on novel, long-term metabolites that fundamentally extend the detection horizon. We will explore the intricate metabolic fate of 17α-methyltestosterone, compare the capabilities of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and present a gold-standard LC-MS/MS protocol for maximal detection retrospectivity. This document is intended for researchers, analytical scientists, and drug development professionals seeking to understand and implement state-of-the-art methods for steroid analysis.
Introduction: The Analytical Arms Race
17α-methyltestosterone is a synthetic derivative of testosterone, engineered for oral bioavailability by the addition of a methyl group at the C17-alpha position. This modification, however, also makes it a prime target for extensive metabolic breakdown by the human body. For decades, analytical laboratories have focused on two primary A-ring reduced metabolites excreted as glucuronide conjugates: 17α-methyl-5α-androstan-3α,17β-diol and 17α-methyl-5β-androstan-3α,17β-diol. While reliable, the detection window for these "classic" markers is often limited to a few days post-administration, creating a significant gap in detection capabilities.
Recent advancements in analytical toxicology have unveiled a new generation of long-term metabolites, including sulfated conjugates and metabolites with rearranged D-ring structures. These discoveries have shifted the paradigm, allowing for detection windows to be extended from days to weeks. This guide will dissect the science behind this extended detection and provide the practical knowledge to leverage it.
The Metabolic Fate of 17α-Methyltestosterone: A Pathway to Long-Term Detection
To extend detection, we must first understand the body's mechanisms for eliminating 17α-methyltestosterone. The biotransformation is a multi-step process involving Phase I (modification) and Phase II (conjugation) reactions, designed to increase water solubility for urinary excretion. The key to long-term detection lies in identifying metabolites that are cleared more slowly from the body.
The primary metabolic routes include:
-
A-Ring Reduction: The foundational pathway leading to the classic diol metabolites.
-
Epimerization and D-Ring Rearrangement: A critical pathway where the steroid's D-ring undergoes a Wagner-Meerwein rearrangement, leading to highly stable and long-excreted 17,17-dimethyl-18-nor-androst-13-ene structures.[1]
-
Hydroxylation: Enzymatic addition of hydroxyl (-OH) groups at various positions on the steroid backbone.
-
Phase II Conjugation: The attachment of glucuronic acid (glucuronidation) or a sulfate group (sulfation) to hydroxylated sites. Sulfated metabolites, in particular, have been identified as crucial long-term markers, often persisting in urine much longer than their glucuronidated counterparts.[2][3]
The following diagram illustrates the key metabolic transformations leading to the formation of both classic and long-term metabolites.
Caption: Metabolic pathway of 17α-methyltestosterone.
Comparative Analysis of Detection Methodologies: GC-MS vs. LC-MS/MS
The choice of analytical instrumentation is critical for detecting steroid metabolites. The two dominant technologies in this field are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For decades, GC-MS has been the workhorse of steroid analysis. Its strength lies in the high chromatographic resolution for separating complex mixtures of isomers. However, GC-MS has a significant limitation: it can only analyze volatile and thermally stable compounds. Steroids, being non-volatile, require a chemical derivatization step (typically silylation) to make them amenable to GC analysis. This adds time and complexity to the sample preparation. Furthermore, the analysis of intact conjugated metabolites (glucuronides and sulfates) is not feasible, necessitating a hydrolysis step to cleave the conjugate and analyze the free steroid. This results in the loss of valuable information about the original conjugated form.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the gold standard for many applications in clinical and anti-doping analysis. Its primary advantage is the ability to analyze compounds directly in their native, non-derivatized form in a liquid phase. This allows for the direct detection of intact glucuronide and sulfate conjugates, which is the key to identifying many long-term markers.[2] The tandem mass spectrometry (MS/MS) capability provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise from the complex urine matrix.
Why LC-MS/MS is Superior for Long-Term Metabolite Detection: The causality is clear: long-term markers are often persistent because of their conjugated form (especially sulfates). GC-MS-based methods, which require hydrolysis, lose this crucial structural information and cannot differentiate between a metabolite that was originally a sulfate or a glucuronide. LC-MS/MS analyzes the intact conjugate, allowing for the specific targeting of these long-lasting sulfated metabolites, thereby dramatically increasing the detection window.
Head-to-Head Data: Detection Windows of Key Metabolites
The true measure of an analytical strategy is its detection window. The following table summarizes the approximate detection times for various 17α-methyltestosterone metabolites using different analytical platforms, based on data from scientific literature.
| Metabolite | Conjugate Type | Analytical Method | Typical Detection Window (Post-Administration) |
| Classic Markers | |||
| 17α-methyl-5β-androstane-3α,17β-diol | Glucuronide | GC-MS (after hydrolysis) | 2-5 days |
| 17α-methyl-5α-androstane-3α,17β-diol | Glucuronide | GC-MS (after hydrolysis) | 2-5 days |
| Long-Term Markers | |||
| 17β-methyl-5α-androstan-3α,17α-diol | Sulfate | LC-MS/MS | Up to 21 days[2] |
| 17,17-dimethyl-18-nor-5β-androst-13-en-3α-ol | Glucuronide | GC-MS/MS (after hydrolysis) | Up to 14 days[1] |
| 17α-methyl-5β-androstane-3α,16α,17β-triol | Glucuronide | GC-MS/MS (after hydrolysis) | Up to 14 days[1] |
Note: Detection windows are approximate and can be influenced by dosage, individual metabolism, and analytical sensitivity.
This data clearly demonstrates that targeting novel sulfated and D-ring rearranged metabolites with sensitive tandem mass spectrometry techniques provides a substantial increase in the retrospectivity of detection.
Gold Standard Protocol: LC-MS/MS for Long-Term Metabolite Detection
This section outlines a robust, self-validating protocol for the detection of sulfated long-term metabolites of 17α-methyltestosterone in urine, leveraging the power of LC-MS/MS. The rationale behind each step is provided to ensure a deep understanding of the process.
Experimental Workflow Overview
Caption: LC-MS/MS workflow for long-term metabolite analysis.
Detailed Step-by-Step Methodology
Objective: To extract and quantify intact sulfated metabolites of 17α-methyltestosterone from a urine matrix.
1. Sample Preparation
-
Step 1.1: Aliquoting: Pipette 2.0 mL of urine into a clean glass tube.
-
Rationale: A 2.0 mL volume provides sufficient sample for detection while being a standard volume for automated extraction platforms.
-
-
Step 1.2: Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d3-17β-methyl-5α-androstan-3α,17α-diol-sulfate).
-
Rationale (Trustworthiness): The internal standard is chemically identical to the analyte but mass-shifted. It co-extracts with the target analyte and experiences the same matrix effects and ionization suppression/enhancement. This allows for accurate quantification by correcting for any sample loss during preparation and variations in MS response.
-
2. Solid-Phase Extraction (SPE)
-
Step 2.1: SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with sequential washes of methanol and water.
-
Rationale: Conditioning activates the sorbent material, ensuring reproducible interaction with the sample.
-
-
Step 2.2: Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Rationale: The non-polar steroid backbone will interact with the reversed-phase component of the sorbent, while the negatively charged sulfate group will be retained by the anion exchange component.
-
-
Step 2.3: Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interfering hydrophilic compounds.
-
Rationale: This step is crucial for removing matrix components like urea and salts that can cause ion suppression in the MS source, thereby improving sensitivity and data quality.
-
-
Step 2.4: Elution: Elute the sulfated metabolites with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Rationale: The high pH of the ammoniated solvent neutralizes the charge on the anion exchange sorbent, releasing the negatively charged sulfate conjugates. The strong organic solvent (methanol) disrupts the reversed-phase interactions, eluting the analytes.
-
3. Evaporation and Reconstitution
-
Step 3.1: Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Rationale: This step concentrates the analytes and removes the elution solvent, which may not be compatible with the initial LC mobile phase conditions.
-
-
Step 3.2: Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Rationale: Reconstituting in the mobile phase ensures good peak shape during the chromatographic injection. The small volume concentrates the sample for maximum sensitivity.
-
4. LC-MS/MS Analysis
-
Step 4.1: Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Rationale: C18 provides excellent retention and separation for steroids based on their hydrophobicity.
-
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 20% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the steroids.
-
Rationale: The gradient elution allows for the separation of analytes with varying polarities and ensures sharp chromatographic peaks.
-
-
-
Step 4.2: Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Rationale: The sulfate group is acidic and readily deprotonates to form a negative ion [M-H]-, making negative mode ESI highly sensitive for these conjugates.
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Rationale (Trustworthiness): MRM is a highly specific and sensitive tandem MS technique. It involves selecting the deprotonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific fragment ion (product ion) in the third quadrupole. This two-stage mass filtering provides exceptional selectivity.
-
-
Example MRM Transitions: For a sulfated diol metabolite (e.g., 17β-methyl-5α-androstan-3α,17α-diol-sulfate, [M-H]⁻ = m/z 385.2), typical transitions would be:
-
Quantifier: m/z 385.2 → 97.0 (HSO₄⁻, the sulfate fragment)
-
Qualifier: m/z 385.2 → 80.0 (SO₃⁻)
-
Rationale: Monitoring at least two transitions provides a high degree of confidence in the identification of the compound. The ratio of the quantifier to qualifier ion should be consistent between samples and standards.
-
-
Conclusion & Future Outlook
The analytical landscape for 17α-methyltestosterone has evolved significantly. By shifting focus from traditional glucuronidated metabolites to novel, long-lived sulfated and rearranged structures, the detection window can be extended from a matter of days to several weeks. This guide has demonstrated that Liquid Chromatography-Tandem Mass Spectrometry is the superior technology for this purpose, as it allows for the direct, sensitive, and specific analysis of these intact conjugated long-term markers.
The provided gold-standard protocol offers a robust framework for laboratories to implement these advanced detection strategies. As research continues to uncover new metabolic pathways and analytical technologies improve, the ability to detect the misuse of 17α-methyltestosterone and other anabolic agents will only become more powerful, ensuring a level playing field in sport and providing more accurate data for clinical and forensic toxicology.
References
-
Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17α-methyltestosterone. Drug Metabolism and Disposition, 37(11), 2153-2162. Available at: [Link]
-
Parr, M. K., et al. (2011). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. Recent Advances in Doping Analysis (19). Available at: [Link]
-
Tudela, E., et al. (2012). Alternative long-term markers for the detection of methyltestosterone misuse. The Journal of Steroid Biochemistry and Molecular Biology, 132(1-2), 65-72. Available at: [Link]
-
Van Renterghem, P., et al. (2023). Detection time comparison of non-hydrolysed sulphated metabolites of metenolone, mesterolone and 17α-methyltestosterone analysed by four different mass spectrometric techniques. Drug Testing and Analysis, 15(8), 853-864. Available at: [Link]
-
Angelis, Y. S., et al. (2024). New long-standing metabolites of 17α-methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine. Drug Testing and Analysis, 16(6), 604-615. Available at: [Link]
-
World Anti-Doping Agency. (2021). WADA Technical Document – TD2021IDCR. Identification Criteria for Qualitative Assays incorporating Mass Spectrometry. Available at: [Link]
-
Fragkaki, A. G., et al. (2009). A review of the analytical techniques for the detection of anabolic-androgenic steroids within biological matrices. Analytica Chimica Acta, 637(1-2), 1-17. Available at: [Link]
Sources
A Researcher's Guide to the Synthesis and Comparative Analysis of Steroid Co-Crystals
This guide provides an in-depth technical overview of the synthesis and comparative analysis of steroid co-crystals, designed for researchers, scientists, and professionals in drug development. We will explore the rationale behind co-crystallization as a strategy to enhance the physicochemical properties of steroids, delve into various synthesis methodologies, and provide a comparative analysis of essential characterization techniques.
The formation of pharmaceutical co-crystals—crystalline materials composed of two or more neutral molecules held together by non-covalent interactions—has emerged as a robust strategy to overcome challenges associated with the poor aqueous solubility and bioavailability of many active pharmaceutical ingredients (APIs), including steroids.[1][2] By pairing a steroid molecule with a carefully selected co-former, it is possible to engineer novel solid forms with tailored properties such as enhanced solubility, improved dissolution rates, and greater stability, without altering the pharmacological activity of the steroid itself.[3][4][5]
The Strategic Imperative for Steroid Co-Crystallization
Many steroids, despite their potent therapeutic effects, are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV compounds, characterized by low solubility and, consequently, variable oral bioavailability.[2] Co-crystallization offers a versatile approach to address these limitations. The selection of an appropriate co-former, often a substance generally regarded as safe (GRAS), is critical and is guided by principles of crystal engineering and supramolecular chemistry, aiming to form robust intermolecular interactions like hydrogen bonds with the steroid API.[2][5]
Comparative Synthesis Methodologies for Steroid Co-Crystals
The choice of synthesis method is a critical determinant of co-crystal formation, purity, and scalability. Below, we compare the most prevalent techniques, outlining their underlying principles and practical considerations.
Solvent Evaporation
This is a widely used and reliable method for producing high-quality single crystals suitable for structural elucidation.[1][6]
Causality: The principle lies in dissolving the steroid and co-former in a common solvent in a specific stoichiometric ratio.[6][7] As the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and growth of the co-crystal. The selection of the solvent is crucial; the components should have comparable solubilities to prevent the precipitation of one component before co-crystallization can occur.[1][8]
Experimental Protocol: Solvent Evaporation
-
Stoichiometric Weighing: Accurately weigh the steroid and co-former in the desired molar ratio (e.g., 1:1 or 1:2).
-
Dissolution: Dissolve the weighed components in a minimal amount of a suitable common solvent (e.g., ethanol, methanol, acetone) with gentle heating or sonication if necessary.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow solvent evaporation at room temperature or in a controlled environment.
-
Crystal Harvesting: Once crystals have formed, harvest them by filtration.
-
Drying: Dry the harvested crystals under vacuum to remove any residual solvent.
Mechanochemical Grinding
Mechanochemistry, particularly liquid-assisted grinding (LAG), has gained prominence as an efficient and environmentally friendly method for co-crystal synthesis.[9][10]
Causality: This solid-state method involves the input of mechanical energy to induce a reaction between the steroid and co-former.[10] A small amount of a liquid (solvent) is often added to catalyze the reaction by facilitating molecular mobility and diffusion.[8] This technique can significantly reduce or eliminate the need for bulk solvents.[9]
Experimental Protocol: Liquid-Assisted Grinding (LAG)
-
Mixing: Place the steroid and co-former in the desired molar ratio into a milling jar, typically with grinding balls.
-
Solvent Addition: Add a few drops of a suitable solvent (e.g., acetonitrile, ethanol, water).
-
Milling: Mill the mixture at a specific frequency (e.g., 15-30 Hz) for a predetermined duration (e.g., 30-180 minutes).[9]
-
Product Collection: Collect the resulting powder from the milling jar.
-
Analysis: The product can be used directly for analysis or may require further purification.
Slurry Crystallization
Slurry crystallization is another effective method that often yields a stable co-crystal phase.
Causality: In this method, a suspension (slurry) of the steroid and co-former is created in a solvent in which at least one of the components has limited solubility.[6][11] The system is then agitated, allowing for the dissolution of the individual components and subsequent precipitation of the more stable co-crystal phase.
Experimental Protocol: Slurry Crystallization
-
Suspension Preparation: Suspend a physical mixture of the steroid and co-former in a selected solvent.
-
Agitation: Stir the suspension at a constant temperature for an extended period (hours to days) to allow the system to reach thermodynamic equilibrium.
-
Isolation: Isolate the solid phase by filtration.
-
Washing and Drying: Wash the collected solids with a small amount of the solvent and dry under vacuum.
Table 1: Comparative Analysis of Synthesis Methods
| Feature | Solvent Evaporation | Mechanochemical Grinding (LAG) | Slurry Crystallization |
| Principle | Supersaturation via solvent removal | Mechanical activation & catalysis | Thermodynamic equilibration |
| Advantages | Yields high-quality single crystals | Rapid, scalable, minimal solvent use | Good for screening stable forms |
| Disadvantages | Time-consuming, requires solvent compatibility | May produce amorphous content, potential for polymorphism | Can be slow, solvent selection is critical |
| Best For | Structural elucidation | High-throughput screening, green chemistry | Discovering the most stable co-crystal phase |
Diagram 1: General Workflow for Steroid Co-Crystal Synthesis and Screening A visual representation of the process from component selection to the formation of co-crystals via different synthetic routes.
Caption: Workflow for steroid co-crystal synthesis.
Comparative Analytical Techniques for Co-Crystal Characterization
Thorough characterization is essential to confirm co-crystal formation and to evaluate the impact on the steroid's physicochemical properties.
Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying new crystalline phases.[9]
Causality: Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint." The PXRD pattern of a true co-crystal will be distinct from the patterns of the individual components and their physical mixture.[12]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the sample to a fine powder and mount it on a sample holder.
-
Data Acquisition: Collect the diffraction pattern over a specific range of 2θ angles (e.g., 5-40°) using a diffractometer with a Cu Kα radiation source.
-
Data Analysis: Compare the resulting diffractogram with those of the starting materials and a simulated pattern if single-crystal data is available.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal methods are crucial for assessing the thermal stability and phase transitions of co-crystals.
Causality: DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and solid-solid phase transitions.[13] A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from that of the individual components.[14] TGA measures changes in mass with temperature, which is useful for identifying solvates or hydrates.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: Analyze the resulting thermogram for melting points and other thermal events.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for probing the intermolecular interactions within the co-crystal lattice.
Causality: Co-crystal formation involves the formation of new non-covalent bonds, most commonly hydrogen bonds. These interactions lead to shifts in the vibrational frequencies of the functional groups involved (e.g., C=O, O-H, N-H).[13] Observing these shifts provides strong evidence of co-crystal formation.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample, for example, as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the infrared spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: Compare the spectrum of the co-crystal with those of the starting materials, looking for characteristic peak shifts.
Dissolution and Solubility Studies
The ultimate goal of steroid co-crystallization is often to improve its dissolution rate and solubility.
Causality: The altered crystal lattice energy and intermolecular interactions in a co-crystal can lead to a significant increase in the aqueous solubility and dissolution rate compared to the parent steroid.
Experimental Protocol: In Vitro Dissolution Study
-
Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus II - paddle method).
-
Medium: Use a relevant dissolution medium (e.g., phosphate buffer at a physiological pH).
-
Sample Addition: Add a known amount of the co-crystal or the pure steroid to the dissolution vessel.
-
Sampling: Withdraw aliquots of the medium at predetermined time intervals.
-
Quantification: Analyze the concentration of the dissolved steroid in the samples using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Diagram 2: Logic of Co-Crystal Characterization A flowchart illustrating the decision-making process in confirming the formation and analyzing the properties of a new steroid co-crystal.
Caption: The logical flow of co-crystal characterization.
Case Study: Progesterone Co-Crystals
Progesterone, a natural steroid hormone, often suffers from poor oral bioavailability. Studies have demonstrated that co-crystallization can significantly enhance its physicochemical properties. For instance, co-crystals of progesterone with phloroglucinol have shown markedly improved solubility in aqueous solutions containing surfactants. Similarly, co-crystals with resveratrol have also been successfully prepared and characterized. These studies typically show that the co-crystals exhibit unique PXRD patterns and single melting points in DSC analysis, confirming the formation of a new crystalline phase. Furthermore, powder dissolution experiments have demonstrated a higher drug concentration for the co-crystals compared to the pure drug.
Table 2: Illustrative Comparative Data for a Hypothetical Steroid Co-Crystal
| Property | Pure Steroid | Steroid-Co-former Physical Mixture | Steroid Co-Crystal |
| Melting Point (DSC) | 150 °C | Two endotherms at 150 °C and 120 °C (co-former) | Single endotherm at 135 °C |
| Aqueous Solubility (µg/mL) | 5 | 5 | 50 |
| Dissolution Rate (% dissolved in 30 min) | 15 | 15 | 75 |
| Key FTIR Peak (C=O stretch) | 1720 cm⁻¹ | 1720 cm⁻¹ | 1705 cm⁻¹ (shifted due to H-bonding) |
Conclusion
The synthesis and comparative analysis of steroid co-crystals represent a pivotal area in pharmaceutical sciences, offering a viable pathway to enhance the druggability of this important class of therapeutic agents. A systematic approach, involving the judicious selection of co-formers and synthesis methods, coupled with a comprehensive suite of analytical characterization techniques, is paramount for the successful development of novel steroid solid forms with superior performance characteristics. This guide provides the foundational knowledge and practical protocols to empower researchers in this exciting field.
References
-
Synthesis and Characterization of Steroid Co-Crystals: Comparative Analysis of 17-Alpha Methyl Testosterone and Nandrolone Solid Forms via Mechanochemical and Solution Routes. (2025). ResearchGate. [Link]
- Synthesis and Characterization of Steroid Co-Crystals: Comparative Analysis of 17-Alpha Methyl Testosterone and Nandrolone Solid Forms via Mechanochemical and Solution Routes. [No Source Found].
-
Drug–Drug Cocrystals Provide Significant Improvements of Drug Properties in Treatment with Progesterone. (2020). Crystal Growth & Design. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). PMC - NIH. [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (2021). PMC - PubMed Central. [Link]
-
Pharmaceutical Co-crystals. (2023). Indian Journal of Novel Drug Delivery. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018). Systematic Reviews in Pharmacy. [Link]
-
Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (2011). PubMed Central. [Link]
-
Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. (2021). NIH. [Link]
- Pharmaceutical Co-crystals: A System
-
Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. (2007). Crystal Growth & Design. [Link]
-
DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. (2018). PMC - PubMed Central. [Link]
-
Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Co-Crystal: A Review on Techniques and Characterization. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
Pharmaceutical co‐crystal: An alternative strategy for enhanced physicochemical properties and drug synergy. (2021). ResearchGate. [Link]
-
Pharmaceutical Cocrystals—A Review. (2021). MDPI. [Link]
-
Preparation and physicochemical characterization of cocrystals for enhancing the dissolution rate of glimepiride. (2020). Journal of Advanced Pharmacy Education and Research. [Link]
-
Methods for characterization of co-crystals. (2018). ResearchGate. [Link]
-
Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. (2020). PMC - NIH. [Link]
Sources
- 1. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijndd.in [ijndd.in]
- 12. japer.in [japer.in]
- 13. DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Stereochemistry: A Comparative Analysis of Methyltestosterone Epimer Binding to the Androgen Receptor
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of steroid pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. This guide delves into the significance of stereochemistry by comparing the binding affinities of two epimers of methyltestosterone for the androgen receptor (AR). As we will explore, a subtle change in the orientation of a methyl and a hydroxyl group at the C17 position drastically alters the molecule's ability to interact with its biological target, offering a compelling case study in structure-activity relationships (SAR) for drug design and development.
Introduction: The Androgen Receptor and the Principle of Stereoselective Binding
The androgen receptor is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the receptor undergoes a conformational change, translocates to the nucleus, and modulates the expression of target genes responsible for the development and maintenance of the male phenotype.[1]
The interaction between a steroid and the AR's ligand-binding pocket (LBP) is highly specific, akin to a key fitting into a lock. This specificity is governed by the precise spatial arrangement of functional groups on the steroid that form hydrogen bonds and hydrophobic interactions with amino acid residues in the LBP. Even minor alterations in a molecule's stereochemistry can disrupt these interactions, leading to a significant loss of binding affinity and, consequently, biological activity.
This guide focuses on two such stereoisomers, or epimers, of methyltestosterone at the C17 position: the pharmacologically active 17α-methyltestosterone and its 17β-epimer.
-
17α-Methyltestosterone (17β-hydroxy-17α-methylandrost-4-en-3-one): The commonly known and utilized form of methyltestosterone.
-
17β-Methyl-17α-hydroxyandrost-4-en-3-one (epi-methyltestosterone): The C17 epimer of methyltestosterone, which can be formed in vivo through metabolic processes.[2]
Structural Differences: The C17 Epimers
The fundamental difference between these two molecules lies in the spatial orientation of the methyl and hydroxyl groups at the 17th carbon position of the steroid nucleus.
-
In 17α-methyltestosterone , the methyl group is in the alpha (α) position (projecting below the plane of the steroid ring system), while the crucial hydroxyl group is in the beta (β) position (projecting above the plane).
-
In its 17β-epimer , this configuration is inverted: the methyl group is in the β-position, and the hydroxyl group is in the α-position.
This seemingly small change has profound implications for how the molecule fits into the androgen receptor's binding pocket.
Comparative Binding Affinity to the Androgen Receptor
The 17β-hydroxyl group is a critical feature for high-affinity binding to the androgen receptor.[3] This is exemplified by the natural ligand, testosterone, which possesses a 17β-hydroxyl group and binds with high affinity. Its epimer, epitestosterone, which has a 17α-hydroxyl group, exhibits virtually no affinity for the androgen receptor. This principle of C17 stereoselectivity is a cornerstone of androgen pharmacology.
17α-Methyltestosterone retains the essential 17β-hydroxyl group, allowing it to form a crucial hydrogen bond with residues in the AR binding pocket, such as Gln711 and Arg752. The 17α-methyl group, while making the compound orally bioavailable by sterically hindering metabolism, does not disrupt this key interaction.[4] Consequently, 17α-methyltestosterone is a potent agonist of the androgen receptor, with a relative binding affinity (RBA) reported to be in the range of 45-125% of reference androgens in various assays.[5]
Conversely, the 17β-methyl-17α-hydroxy epimer (epi-methyltestosterone) would be expected to have a dramatically lower binding affinity for the androgen receptor. The placement of the bulky methyl group in the β-position would likely cause steric hindrance within the confined space of the ligand-binding pocket. More importantly, the repositioning of the hydroxyl group to the α-position would prevent the formation of the critical hydrogen bond that anchors high-affinity androgens in the receptor.
Quantitative Data Summary
| Compound | Common Name | C17 Configuration | Expected Androgen Receptor Binding Affinity |
| 17β-hydroxy-17α-methylandrost-4-en-3-one | 17α-Methyltestosterone | 17α-methyl, 17β-hydroxyl | High |
| 17α-hydroxy-17β-methylandrost-4-en-3-one | epi-Methyltestosterone | 17β-methyl, 17α-hydroxyl | Very Low to Negligible |
Experimental Determination of Binding Affinity: A Protocol
The binding affinity of a compound for a receptor is typically determined through a competitive radioligand binding assay. This method measures the ability of a test compound (a "competitor") to displace a radiolabeled ligand with known high affinity for the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 (half-maximal inhibitory concentration), which can be used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.
Step-by-Step Protocol: Competitive Androgen Receptor Binding Assay
Objective: To determine the IC50 of methyltestosterone epimers for the human androgen receptor.
Materials:
-
Recombinant human androgen receptor (or cytosol preparation from androgen-sensitive tissue, e.g., rat prostate).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone (R1881).
-
Unlabeled Competitors: 17α-methyltestosterone, 17β-methyl-17α-hydroxyandrost-4-en-3-one, and a reference compound (e.g., unlabeled DHT).
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled competitor compounds (methyltestosterone epimers and reference compound) in the assay buffer.
-
Dilute the radioligand to a final concentration typically at or below its Kd for the receptor.
-
Dilute the androgen receptor preparation to a concentration that results in a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a series of microcentrifuge tubes or a microplate, add the assay buffer.
-
Add the diluted unlabeled competitor at various concentrations to their respective tubes. Include tubes with no competitor (total binding) and tubes with a high concentration of the reference compound (non-specific binding).
-
Add the diluted radioligand to all tubes.
-
Initiate the binding reaction by adding the diluted androgen receptor preparation to all tubes.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Transfer the supernatant (containing the bound radioligand if using charcoal) or the filter to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizing the Concepts
Androgen Receptor Signaling Pathway
Caption: Simplified overview of the androgen receptor signaling pathway.
Competitive Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The comparison of methyltestosterone epimers provides a clear and compelling illustration of the principle of stereoselectivity in drug-receptor interactions. The orientation of the C17 hydroxyl and methyl groups is paramount for effective binding to the androgen receptor. While 17α-methyltestosterone is a potent androgen, its 17β-epimer is predicted to have negligible activity due to the loss of a critical hydrogen bond and the introduction of steric hindrance.
For researchers in drug development, this case study underscores the importance of:
-
Stereospecific Synthesis: Ensuring the correct stereoisomer is synthesized and purified.
-
Comprehensive SAR Studies: Evaluating the impact of stereochemistry on receptor binding and functional activity.
-
Metabolic Profiling: Understanding how a drug may be metabolized into different stereoisomers in vivo, which could have different efficacy or off-target effects.
Future research could involve the explicit synthesis of the 17β-epimer of methyltestosterone and its direct comparison to the 17α-epimer in a standardized androgen receptor binding assay to provide definitive quantitative data. Such studies would further solidify our understanding of the nuanced structural requirements for androgen receptor activation and aid in the design of more potent and selective androgenic and anti-androgenic compounds.
References
-
Brás, P. C., et al. (2021). Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone. Steroids, 174, 108901. [Link]
-
Gao, W., Bohl, C. E., & Dalton, J. T. (2005). Chemistry and Structural Biology of Androgen Receptor. Chemical Reviews, 105(9), 3352–3370. [Link]
-
Mor, G., et al. (2001). 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture. The Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 239–246. [Link]
-
Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. [Link]
-
Schänzer, W., Opfermann, G., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537–550. [Link]
-
Wikipedia contributors. (2023, December 2). Methyltestosterone. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, November 29). Relative affinities of anabolic steroids and related steroids. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltestosterone - Wikipedia [en.wikipedia.org]
- 4. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 17-Epimethyltestosterone
This guide provides an in-depth, procedural framework for the safe handling and disposal of 17-Epimethyltestosterone, a synthetic androgen and anabolic steroid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazardous nature and the critical importance of proper waste management. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Understanding the Hazard Profile of this compound
This compound, also known as methyltestosterone, is a C-19 steroid derivative of testosterone.[1] While invaluable in research and pharmaceutical applications, its potent biological activity necessitates stringent safety protocols. The primary hazards associated with this compound include:
-
Carcinogenicity: It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans. Safety Data Sheets (SDS) consistently list it as a substance that may cause cancer.[2][3]
-
Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[2][3]
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2][4]
Given these significant health risks, all waste generated from the handling of this compound must be treated as hazardous waste. The ultimate disposal of this chemical must consider its potential impact on air quality, soil and water, and wildlife, conforming to all federal, state, and local regulations.[5]
Regulatory Framework: The Foundation of Safe Disposal
The disposal of this compound is governed by a multi-tiered regulatory system. In the United States, the primary federal agency overseeing hazardous waste is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6] Additionally, guidelines from the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs and standards like USP <800> provide a framework for minimizing worker exposure and ensuring proper waste segregation.[6]
It is critical to note that state and local regulations may be more stringent than federal laws.[6] Therefore, all disposal activities must be conducted in accordance with your institution's Environmental Health and Safety (EHSO) office and their specific hazardous waste management program.[7]
Core Principles of this compound Waste Management
A robust disposal plan is built on three pillars: identification, segregation, and proper containment.
-
Identification: All waste streams containing this compound, from the pure compound to trace-contaminated items, must be identified as hazardous at the point of generation.
-
Segregation: Hazardous waste must be kept separate from non-hazardous waste to prevent cross-contamination and ensure proper disposal pathways.
-
Containment: Waste must be collected in appropriate, clearly labeled, and sealed containers to prevent leaks, spills, and exposure.
The following diagram illustrates the decision-making workflow for managing waste generated from activities involving this compound.
Caption: Decision workflow for this compound waste disposal.
Step-by-Step Disposal Protocols
Always perform these procedures within a certified chemical fume hood or other appropriate containment device while wearing the requisite Personal Protective Equipment (PPE).
Protocol 1: Disposal of Unused or Expired Pure Compound
This protocol applies to the bulk solid form of this compound. The primary objective is to prevent the generation of dust and ensure secure containment.
-
Do Not Attempt Neutralization: Do not try to chemically neutralize the compound in the lab. Inactivation of testosterone and its derivatives occurs primarily in the liver through complex metabolic pathways and is not easily replicated by simple chemical reactions.[1] Attempting to do so may lead to uncontrolled reactions or the creation of other hazardous byproducts.
-
Secure Original Container: If the compound is in its original, sealed manufacturer's container, ensure the cap is tightly secured.
-
Package for Disposal: Place the original container into a larger, sealable, and shatter-proof secondary container (e.g., a high-density polyethylene pail or drum).
-
Label Correctly: Affix a "Hazardous Waste" label to the outer container. The label must include:
-
Store Securely: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.
-
Arrange for Pickup: Contact your institution's EHSO to schedule a pickup by a certified hazardous waste disposal vendor.[7] Ultimate disposal for this type of waste is typically high-temperature incineration at a licensed facility.
Protocol 2: Disposal of Contaminated Solid Waste (Trace Amounts)
This category includes items with trace contamination, such as weighing papers, contaminated gloves, bench diapers, and disposable lab coats.
-
Segregate at Source: Immediately place all trace-contaminated solid items into a designated hazardous waste container at the point of use. This container should be a rigid, puncture-proof container with a lid.
-
Container Specification: The container must be clearly marked for "Hazardous Drug Waste" or "Trace Chemotherapy Waste." A common practice is to use a yellow or black container to distinguish it from other waste streams.
-
Labeling: The container must be labeled with "Hazardous Waste" and list the relevant contaminants, including "this compound."
-
Closure and Disposal: When the container is full, securely close and seal the lid. Store it in the designated hazardous waste accumulation area and arrange for pickup through your EHSO for incineration.
Protocol 3: Disposal of Contaminated Sharps and Labware
This protocol applies to items like needles, syringes, pipette tips, and contaminated glassware.
-
Sharps Containment: Immediately dispose of all contaminated sharps (needles, scalpels) in a designated, puncture-proof, and leak-proof sharps container that is clearly labeled as "Hazardous Waste - Sharps."
-
Glassware:
-
Disposable Glassware: Treat as trace-contaminated solid waste and place in a designated "Contaminated Glass Waste" box lined with a hazardous waste bag.
-
Reusable Glassware: Decontaminate using the procedure outlined in Section 5. If decontamination is not feasible, dispose of it as hazardous waste.
-
-
Labeling and Pickup: Label all containers clearly, indicating the hazardous contents. Arrange for disposal via your institution's EHSO.
Protocol 4: Disposal of Contaminated Liquid Waste
This applies to solutions containing this compound, such as stock solutions, cell culture media, or solvent rinsates from decontamination.
-
Use a Designated Container: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass carboy). The compound is practically insoluble in water but soluble in various organic solvents, so ensure your container is compatible with the solvent system used.[1]
-
Avoid Mixing: Do not mix this waste stream with other, incompatible hazardous wastes.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents by percentage, including "this compound" and all solvents.
-
Secure Storage: Keep the container tightly capped when not in use and store it in a secondary containment bin within a designated hazardous waste accumulation area.
-
Arrange for Pickup: Once the container is full, arrange for pickup and disposal by a certified hazardous waste vendor through your EHSO.
Decontamination Procedures
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Prepare Decontamination Solution: A multi-step process is recommended. Prepare a detergent solution (e.g., Liquinox®) and have a rinse solvent like methanol or ethanol available.[9]
-
Initial Cleaning: Disassemble equipment where possible. Thoroughly wash and scrub all surfaces with the detergent solution.[9]
-
Solvent Rinse: Rinse the equipment with an appropriate solvent (e.g., methanol) to remove any residual compound.
-
Final Rinse: Perform a final rinse with deionized water.
-
Collect Rinsate: All rinsate (detergent wash, solvent rinse, and water rinse) must be collected and disposed of as hazardous liquid waste according to Protocol 4. Do not pour any rinsate down the drain. [10]
-
Verify Decontamination: For critical applications, an equipment blank can be collected by rinsing the decontaminated equipment with clean solvent and submitting it for analysis to verify the absence of the compound.[9]
Summary of Disposal Procedures
| Waste Type | Container Specification | Personal Protective Equipment (PPE) | Disposal Method |
| Unused/Expired Solid Compound | Original container inside a labeled, sealed secondary container. | Nitrile gloves, lab coat, safety glasses with side shields. | Collection by certified hazardous waste vendor for incineration. |
| Trace-Contaminated Solids (PPE, wipes) | Labeled, rigid, sealed container (e.g., yellow or black bin). | Nitrile gloves, lab coat, safety glasses. | Collection by certified hazardous waste vendor for incineration. |
| Contaminated Sharps | Labeled, puncture-proof sharps container. | Nitrile gloves, lab coat, safety glasses. | Collection by certified hazardous waste vendor for incineration. |
| Contaminated Liquid Waste | Labeled, sealed, chemically compatible carboy in secondary containment. | Nitrile gloves, lab coat, chemical splash goggles, face shield (if splash risk). | Collection by certified hazardous waste vendor for incineration or fuel blending. |
| Decontamination Rinsate | Labeled, sealed, chemically compatible carboy in secondary containment. | Nitrile gloves, lab coat, chemical splash goggles. | Treat as Contaminated Liquid Waste. |
References
-
National Center for Biotechnology Information. (n.d.). Methyltestosterone. PubChem. Retrieved January 14, 2026, from [Link]
-
Drugs.com. (2025). Methyltestosterone: Package Insert / Prescribing Information. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved January 14, 2026, from [Link]
-
CPAchem. (n.d.). Safety data sheet: 17-a-Methyltestosterone. Retrieved January 14, 2026, from [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved January 14, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 14, 2026, from [Link]
-
Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved January 14, 2026, from [Link]
-
Maine Department of Environmental Protection. (2015). SOP No. RWM-DR-017: Field Equipment Decontamination Protocol. Retrieved January 14, 2026, from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cpachem.com [cpachem.com]
- 5. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. maine.gov [maine.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
